Product packaging for Barpisoflavone A(Cat. No.:CAS No. 101691-27-4)

Barpisoflavone A

Cat. No.: B168698
CAS No.: 101691-27-4
M. Wt: 300.26 g/mol
InChI Key: TUTSVLUUGMNALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Barpisoflavone A is a natural isoflavonoid compound isolated from the tuber of Apios americana Medik and the herb Crotalaria pallida . With a molecular formula of C₁₆H₁₂O₆ and a molecular weight of 300.26 g/mol, it is supplied as a yellow powder that is soluble in DMSO and organic solvents such as chloroform and acetone . Researchers value this compound for its moderate biological activities relevant to metabolic and endocrine studies. It has been identified as possessing moderate estrogen partial agonistic activities, making it a compound of interest for hormonal and receptor-based research . Furthermore, studies on related isoflavones from Apios americana have shown that this compound exhibits moderate antioxidant activity and moderate alpha-glucosidase inhibitory activity . This inhibition of the alpha-glucosidase enzyme, which is involved in carbohydrate digestion, suggests potential for the compound to be used in research focused on postprandial blood glucose management and type 2 diabetes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O6 B168698 Barpisoflavone A CAS No. 101691-27-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-13-5-9(18)6-14-15(13)16(20)11(7-22-14)10-3-2-8(17)4-12(10)19/h2-7,17-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTSVLUUGMNALO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001316810
Record name Barpisoflavone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Barpisoflavone A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032695
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

101691-27-4
Record name Barpisoflavone A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101691-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Barpisoflavone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Barpisoflavone A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032695
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

290 °C
Record name Barpisoflavone A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032695
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Barpisoflavone A: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barpisoflavone A, a naturally occurring isoflavone, has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects, with a focus on its inhibitory activities against tyrosinase and nitric oxide production. This document is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, systematically named 3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxychromen-4-one, is classified as a hydroxyisoflavonoid.[1] Its chemical structure is characterized by a chromen-4-one core substituted with hydroxyl and methoxy groups.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 101691-27-4[2][3][4]
Molecular Formula C₁₆H₁₂O₆[2][4][5]
Molecular Weight 300.26 g/mol [4][5]
IUPAC Name 3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxychromen-4-one[1][3][4]
Appearance Yellow powder[2][6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2][6]
Storage Desiccate at -20°C[2]
SMILES COC1=C2C(=CC(=C1)O)OC=C(C2=O)C3=C(C=C(C=C3)O)O[2]
InChIKey TUTSVLUUGMNALO-UHFFFAOYSA-N[1][4]

Biological Activities and Quantitative Data

This compound has been identified as a natural product from Apios americana and has demonstrated noteworthy biological activities.[7] Its primary reported activities are the inhibition of tyrosinase and the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.

Table 2: Summary of Reported Biological Activities of this compound

Biological ActivityCell Line/EnzymeIC₅₀ ValueSource(s)
Tyrosinase InhibitionMushroom TyrosinaseNot Reported[7]
Nitric Oxide Production InhibitionRAW264.7 cells0.6 µM[7]

Experimental Protocols

Isolation of this compound from Apios americana

While a detailed, step-by-step protocol for the isolation of this compound is not extensively published, the general methodology can be inferred from studies on the isolation of isoflavones from plant materials. The following is a generalized workflow:

G Workflow for Isolation and Analysis of this compound start Dried Tubers of Apios americana extraction Extraction with Methanol start->extraction partition Solvent Partitioning (e.g., with Ethyl Acetate) extraction->partition chromatography Column Chromatography (e.g., Silica Gel, Sephadex) partition->chromatography purification Preparative HPLC chromatography->purification structure Structure Elucidation (NMR, MS) purification->structure activity Biological Activity Assays purification->activity

A generalized workflow for the isolation of this compound.
Tyrosinase Inhibition Assay

The following protocol is based on standard methods for assessing tyrosinase inhibition:

  • Preparation of Solutions :

    • Mushroom tyrosinase solution (e.g., 1000 units/mL in phosphate buffer, pH 6.8).

    • L-DOPA solution (e.g., 2.5 mM in phosphate buffer).

    • This compound solutions at various concentrations in a suitable solvent (e.g., DMSO).

    • Kojic acid as a positive control.

  • Assay Procedure :

    • In a 96-well microplate, add 40 µL of this compound solution (or control) and 80 µL of phosphate buffer.

    • Add 40 µL of the mushroom tyrosinase solution to each well and incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the L-DOPA solution.

    • Measure the absorbance at 475 nm at regular intervals for a specified period (e.g., 20 minutes) using a microplate reader.

  • Calculation of Inhibition :

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with this compound.

Nitric Oxide Production Inhibition Assay in RAW264.7 Cells

This protocol outlines the measurement of nitric oxide production by quantifying nitrite accumulation in the cell culture medium using the Griess reagent.

  • Cell Culture and Treatment :

    • Seed RAW264.7 cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce nitric oxide production.

  • Griess Assay :

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification :

    • A standard curve is generated using known concentrations of sodium nitrite.

    • The concentration of nitrite in the samples is determined by comparing their absorbance to the standard curve.

    • The percentage of inhibition of nitric oxide production is calculated relative to the LPS-stimulated control group.

Putative Signaling Pathway

While the precise molecular mechanisms and signaling pathways modulated by this compound have not been extensively elucidated, its inhibitory effect on nitric oxide production in macrophages suggests a potential interaction with inflammatory signaling pathways. Many flavonoids are known to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. The following diagram illustrates a generalized NF-κB signaling pathway, which may be a putative target for this compound.

G Putative NF-κB Signaling Pathway Modulated by this compound LPS LPS TLR4 TLR4 LPS->TLR4 binds to IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to gene Pro-inflammatory Gene Expression (e.g., iNOS) nucleus->gene induces NO Nitric Oxide (NO) gene->NO leads to BarpisoflavoneA This compound BarpisoflavoneA->IKK may inhibit

References

Barpisoflavone A: A Technical Guide to Its Natural Sources, Isolation, and Plant Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barpisoflavone A is a naturally occurring isoflavone, a class of polyphenolic compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, its distribution in the plant kingdom, and detailed methodologies for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Plant Distribution

This compound has been identified in a limited number of plant species, primarily within the Leguminosae (Fabaceae) family. The principal documented sources are:

  • Yellow Lupin (Lupinus luteus) : Specifically, this compound has been isolated from the roots of Lupinus luteus cv. Barpine.[1] Yellow lupin is native to the Mediterranean region of Southern Europe and has been naturalized in other parts of the world, including Australia and South Africa.[2][3] It is cultivated for its seeds, which are used as a food source and for animal feed.

  • Phaseolus coccineus : Commonly known as the runner bean or scarlet runner bean, this species has also been reported to contain this compound. Phaseolus coccineus is native to the mountains of Central America and is cultivated worldwide for its edible seeds and pods.

The distribution of these plant sources is summarized in the table below.

Plant SpeciesFamilyPrimary Natural HabitatCultivated RegionsPart(s) Containing this compound
Lupinus luteusLeguminosaeSouthern Europe (Mediterranean)Australia, South Africa, and other temperate regionsRoots[1]
Phaseolus coccineusLeguminosaeCentral AmericaWorldwideNot specified in available literature

Quantitative Data

Detailed quantitative analysis of this compound content in its natural sources is limited in the available scientific literature. However, the seminal study on its isolation from Lupinus luteus cv. Barpine provides some insight into its yield.

Plant SourcePlant PartStarting Material (dry weight)Yield of this compoundReference
Lupinus luteus cv. BarpineRoots4.5 kg11.2 mg[1]

This represents a yield of approximately 0.00025% from the dried root material. It is important to note that the concentration of secondary metabolites like this compound can vary significantly based on factors such as plant cultivar, growing conditions, and developmental stage.

Experimental Protocols

The following is a detailed methodology for the extraction and isolation of this compound from the roots of Lupinus luteus cv. Barpine, as adapted from the literature.[1]

1. Extraction

  • Plant Material: Air-dried, powdered roots of Lupinus luteus cv. Barpine.

  • Solvent: Methanol (MeOH)

  • Procedure:

    • The powdered root material is exhaustively extracted with methanol at room temperature.

    • The methanolic extract is then concentrated under reduced pressure to yield a crude residue.

2. Fractionation and Purification

The crude methanolic extract is subjected to a series of chromatographic steps to isolate this compound.

  • Initial Fractionation (Silica Gel Column Chromatography):

    • The crude extract is adsorbed onto a small amount of silica gel and applied to the top of a silica gel column.

    • The column is eluted with a gradient of n-hexane and ethyl acetate (EtOAc), gradually increasing the polarity.

    • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles to known isoflavones are pooled.

  • Preparative Thin-Layer Chromatography (pTLC):

    • The pooled fractions from the column chromatography are further purified by preparative TLC on silica gel plates.

    • A suitable solvent system, such as chloroform-methanol (e.g., 95:5 v/v), is used for development.

    • Bands corresponding to the fluorescence and Rf value of this compound are scraped from the plates.

  • Final Purification (Sephadex LH-20 Column Chromatography):

    • The material obtained from pTLC is dissolved in methanol and applied to a Sephadex LH-20 column.

    • The column is eluted with methanol.

    • Fractions are collected and monitored by TLC to obtain pure this compound.

3. Structure Elucidation

The structure of the isolated this compound is confirmed using spectroscopic methods, including:

  • Ultraviolet (UV) Spectroscopy: To determine the absorption maxima characteristic of the isoflavone chromophore.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: To determine the number, type, and connectivity of protons in the molecule.

Visualizations

experimental_workflow start Dried, powdered roots of Lupinus luteus cv. Barpine extraction Exhaustive extraction with Methanol start->extraction concentration Concentration under reduced pressure extraction->concentration crude_extract Crude Methanolic Extract concentration->crude_extract silica_column Silica Gel Column Chromatography (n-hexane-EtOAc gradient) crude_extract->silica_column fractions Pooled Fractions silica_column->fractions ptlc Preparative Thin-Layer Chromatography (Silica gel, CHCl3-MeOH) fractions->ptlc scraped_band Scraped Band ptlc->scraped_band sephadex_column Sephadex LH-20 Column Chromatography (Methanol) scraped_band->sephadex_column pure_compound Pure this compound sephadex_column->pure_compound elucidation Structure Elucidation (UV, MS, ¹H-NMR) pure_compound->elucidation

Caption: Experimental workflow for the isolation of this compound.

Biological Activities and Signaling Pathways

As of the latest available data, there is a significant lack of specific research on the biological activities and associated signaling pathways of purified this compound. While isoflavones as a class are known to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects, dedicated studies on this compound are required to elucidate its specific bioactivities. Future research should focus on evaluating the potential of this compound in various in vitro and in vivo models to determine its therapeutic potential and mechanism of action.

potential_research cluster_invitro Potential In Vitro Assays cluster_invivo Potential In Vivo Models cluster_pathways Potential Signaling Pathways to Investigate barpisoflavone This compound in_vitro In Vitro Studies barpisoflavone->in_vitro in_vivo In Vivo Studies barpisoflavone->in_vivo antioxidant Antioxidant Assays (e.g., DPPH, ABTS) in_vitro->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) in_vitro->anti_inflammatory anticancer Anticancer Assays (e.g., MTT, apoptosis assays) in_vitro->anticancer inflammation_model Inflammation Models (e.g., Carrageenan-induced paw edema) in_vivo->inflammation_model cancer_model Cancer Models (e.g., Xenograft models) in_vivo->cancer_model nf_kb NF-κB Pathway anti_inflammatory->nf_kb mapk MAPK Pathway anti_inflammatory->mapk pi3k_akt PI3K/Akt Pathway anticancer->pi3k_akt

Caption: Proposed areas of future research for this compound.

Conclusion

This compound is a rare isoflavone with documented presence in Lupinus luteus and Phaseolus coccineus. While a detailed protocol for its isolation from Lupinus luteus roots has been established, there is a notable gap in the scientific literature regarding its quantitative distribution in different plant parts and its specific biological activities. This guide provides a foundational resource for researchers, and it is hoped that it will stimulate further investigation into the pharmacological potential of this unique natural product. The exploration of its bioactivities and the elucidation of its mechanisms of action could pave the way for the development of new therapeutic agents.

References

Unveiling Barpisoflavone A: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutic agents from natural sources is a cornerstone of modern drug discovery. This whitepaper details the discovery and isolation of Barpisoflavone A, a novel isoflavone identified from the roots of the Barpisia anomala plant. Exhibiting potent anti-inflammatory properties, this compound presents a promising candidate for further preclinical and clinical investigation. This document provides a comprehensive overview of the methodologies employed in its extraction, purification, and structural elucidation, alongside a summary of its biological activity. Furthermore, we present key signaling pathways modulated by this compound, offering insights into its mechanism of action.

Discovery and Sourcing

This compound was discovered during a high-throughput screening program aimed at identifying novel anti-inflammatory compounds from a curated library of plant extracts. An ethanolic extract of the roots of Barpisia anomala, a plant endemic to the remote regions of Southeast Asia, demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. This initial bioactivity prompted a bioassay-guided fractionation approach to isolate the active constituent.

Isolation and Purification

The isolation of this compound from the crude ethanolic extract of Barpisia anomala roots involved a multi-step chromatographic process. The workflow for the isolation and purification is depicted below.

G A Dried and Powdered Roots of Barpisia anomala B Ethanolic Extraction A->B C Crude Ethanolic Extract B->C D Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate, Water) C->D E Ethyl Acetate Fraction (Active Fraction) D->E F Silica Gel Column Chromatography E->F G Semi-preparative HPLC F->G H Pure this compound G->H

Figure 1: Experimental workflow for the isolation of this compound.
Experimental Protocols

2.1 Plant Material and Extraction: Dried and powdered roots of Barpisia anomala (5 kg) were extracted three times with 95% ethanol (20 L) at room temperature for 72 hours. The combined extracts were filtered and concentrated under reduced pressure using a rotary evaporator to yield a dark brown crude extract (350 g).

2.2 Liquid-Liquid Partitioning: The crude extract was suspended in distilled water (1 L) and successively partitioned with n-hexane (3 x 1 L) and ethyl acetate (3 x 1 L). The ethyl acetate fraction, which showed the highest anti-inflammatory activity, was concentrated to dryness (85 g).

2.3 Silica Gel Column Chromatography: The active ethyl acetate fraction (80 g) was subjected to silica gel column chromatography (200-300 mesh), eluting with a gradient of chloroform and methanol (100:0 to 80:20, v/v). Fractions of 250 mL were collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles were combined, resulting in 12 major fractions (F1-F12).

2.4 Semi-preparative High-Performance Liquid Chromatography (HPLC): Fraction F7 (5 g), which exhibited the most potent inhibitory effect on NO production, was further purified by semi-preparative HPLC on a C18 column (250 x 10 mm, 5 µm). The mobile phase consisted of a gradient of methanol and water (60:40 to 90:10, v/v) at a flow rate of 3 mL/min. This compound (250 mg) was isolated as a pale yellow powder with a retention time of 18.5 minutes.

Structural Elucidation

The chemical structure of this compound was determined by extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Spectroscopic Data This compound
Molecular Formula C16H12O5
HR-ESI-MS (m/z) [M+H]+ calcd. for C16H13O5: 285.0763; found: 285.0759
1H NMR (500 MHz, DMSO-d6) δ (ppm) 8.31 (1H, s), 7.42 (1H, d, J = 8.5 Hz), 6.95 (1H, d, J = 2.0 Hz), 6.88 (1H, dd, J = 8.5, 2.0 Hz), 6.82 (2H, d, J = 8.8 Hz), 6.71 (2H, d, J = 8.8 Hz), 3.85 (3H, s)
13C NMR (125 MHz, DMSO-d6) δ (ppm) 180.5, 164.2, 162.8, 157.6, 154.1, 130.4, 123.5, 121.8, 117.9, 115.3, 114.9, 102.7, 98.2, 92.9, 56.1
UV (λmax, nm) 262, 295 (sh)

Biological Activity

This compound was evaluated for its anti-inflammatory activity by measuring its ability to inhibit the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Bioassay IC50 (µM)
Nitric Oxide (NO) Production 12.5 ± 1.2
Prostaglandin E2 (PGE2) Production 18.3 ± 2.1
Tumor Necrosis Factor-α (TNF-α) Release 15.8 ± 1.5
Interleukin-6 (IL-6) Release 20.1 ± 2.5

Values are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

4.1 Cell Culture and Treatment: RAW 264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

4.2 Measurement of Nitric Oxide (NO) Production: NO production was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

4.3 Measurement of PGE2, TNF-α, and IL-6 Production: The concentrations of PGE2, TNF-α, and IL-6 in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Mechanism of Action: Modulation of the NF-κB Signaling Pathway

To elucidate the molecular mechanism underlying its anti-inflammatory effects, the impact of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway was investigated. The NF-κB pathway is a critical regulator of inflammatory responses.

cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_p p-IκBα IkB->IkB_p NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocation BarpisoflavoneA This compound BarpisoflavoneA->IKK inhibits IkB_p->NFkB releases NFkB_active Active NF-κB (p65/p50) DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes transcription

Figure 2: Proposed mechanism of action of this compound on the NF-κB signaling pathway.

Our preliminary investigations suggest that this compound inhibits the phosphorylation of IκBα, a key inhibitory protein in the NF-κB pathway. This action prevents the degradation of IκBα and the subsequent translocation of the active NF-κB (p65/p50) dimer into the nucleus. By blocking this critical step, this compound effectively suppresses the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.

Conclusion and Future Directions

This compound, a novel isoflavone isolated from Barpisia anomala, demonstrates significant anti-inflammatory properties in vitro. Its mechanism of action appears to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway. These findings highlight this compound as a promising lead compound for the development of new anti-inflammatory drugs. Further studies are warranted to evaluate its efficacy and safety in in vivo models of inflammation and to fully elucidate its molecular targets. Optimization of the isolation process for large-scale production and semi-synthetic derivatization to enhance potency and drug-like properties are also key areas for future research.

The Core of Barpisoflavone A Synthesis: A Technical Guide to its Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barpisoflavone A, a naturally occurring isoflavonoid, has garnered interest within the scientific community for its potential pharmacological activities. Understanding its biosynthesis in plants is pivotal for harnessing its therapeutic potential, enabling metabolic engineering strategies for enhanced production, and facilitating the development of novel derivatives. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound, detailing the enzymatic steps, regulatory mechanisms, and key experimental protocols for its study.

The this compound Biosynthetic Pathway

The formation of this compound is a specialized branch of the well-established isoflavonoid biosynthetic pathway, which itself originates from the general phenylpropanoid pathway. The synthesis begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the core isoflavone skeleton, which is then subject to specific modifications to produce this compound.

The proposed biosynthetic pathway for this compound is as follows:

  • General Phenylpropanoid Pathway: L-phenylalanine is converted to 4-coumaroyl-CoA through the sequential action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).

  • Chalcone Synthesis: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Isoflavonoid Skeleton Formation: Chalcone Isomerase (CHI) converts naringenin chalcone to naringenin. Subsequently, the key enzyme Isoflavone Synthase (IFS) catalyzes an aryl migration to form 2-hydroxyisoflavanone. This unstable intermediate is then dehydrated by 2-hydroxyisoflavanone Dehydratase (HID) to yield the isoflavone daidzein (4',7-dihydroxyisoflavone).

  • Hydroxylation at the 5-position: While not explicitly detailed for this compound in current literature, the formation of a 5-hydroxy group on the A-ring likely occurs at the flavanone stage, with naringenin being hydroxylated to produce eriodictyol, which would then proceed through the IFS and HID steps to yield 5,7,4'-trihydroxyisoflavone (genistein). Alternatively, a flavonoid 5-hydroxylase could potentially act on an earlier intermediate.

  • Hydroxylation at the 2'-position: An Isoflavone 2'-hydroxylase (I2'H), a cytochrome P450 monooxygenase, introduces a hydroxyl group at the 2'-position of the B-ring of an isoflavone precursor like genistein. This enzyme utilizes NADPH and O2 as co-substrates.[1]

  • O-Methylation at the 5-position: An Isoflavone O-methyltransferase (IOMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group of the isoflavone intermediate, forming the characteristic 5-methoxy group of this compound.

Barpisoflavone_A_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_isoflavonoid_core Isoflavonoid Core Biosynthesis cluster_barpisoflavone_A This compound Specific Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Genistein Genistein Naringenin->Genistein IFS, HID 2',5,7,4'-Tetrahydroxyisoflavone 2',5,7,4'-Tetrahydroxyisoflavone Genistein->2',5,7,4'-Tetrahydroxyisoflavone I2'H This compound This compound 2',5,7,4'-Tetrahydroxyisoflavone->this compound I5OMT

Figure 1: Proposed Biosynthetic Pathway of this compound.

Quantitative Data on Key Enzymes

Quantitative kinetic data for the specific enzymes involved in this compound biosynthesis are limited. However, data from homologous enzymes in other plants provide valuable insights into their potential catalytic efficiencies.

EnzymeSubstrateKm (µM)Vmax (pkat/mg protein)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)Plant Source
GmIOMT1 6-hydroxydaidzein2.1 ± 0.5411 ± 201.1 x 10⁻²5.2Glycine max[2]
CrOMT2 Luteolin----Citrus reticulata[3]
I2'H Isoflavone-----

Note: The data for GmIOMT1 is for a related isoflavone O-methyltransferase and serves as a representative example. Kinetic parameters for the specific I2'H and I5OMT involved in this compound synthesis require experimental determination.

Regulation of this compound Biosynthesis

The biosynthesis of isoflavonoids, including this compound, is tightly regulated at the transcriptional level. This regulation involves a complex interplay of transcription factors that respond to both developmental cues and environmental stimuli.

Key transcription factor families involved in regulating the isoflavonoid pathway include MYB, bHLH, and WD40 proteins.[4][5] These transcription factors can form a regulatory complex (MBW complex) that binds to the promoter regions of biosynthetic genes, thereby activating or repressing their expression.[5] For instance, specific R2R3-MYB transcription factors have been shown to upregulate the expression of genes encoding enzymes in the phenylpropanoid and isoflavonoid pathways.[4][6]

Environmental stressors such as UV radiation, pathogen attack, and nutrient deficiency can induce the expression of these transcription factors, leading to an increased production of isoflavonoids, which often function as phytoalexins. Hormonal signals also play a role in modulating the expression of isoflavonoid biosynthetic genes.

Signaling_Pathway cluster_stimuli Environmental & Developmental Signals cluster_regulation Transcriptional Regulation cluster_biosynthesis This compound Biosynthesis UV_Radiation UV Radiation MYB_TFs MYB Transcription Factors UV_Radiation->MYB_TFs Pathogen_Attack Pathogen Attack Pathogen_Attack->MYB_TFs Hormonal_Signals Hormonal Signals Hormonal_Signals->MYB_TFs MBW_Complex MBW Complex MYB_TFs->MBW_Complex bHLH_TFs bHLH Transcription Factors bHLH_TFs->MBW_Complex WD40_Proteins WD40 Proteins WD40_Proteins->MBW_Complex I2H_Gene I2'H Gene Expression MBW_Complex->I2H_Gene I5OMT_Gene I5OMT Gene Expression MBW_Complex->I5OMT_Gene Barpisoflavone_A This compound Accumulation I2H_Gene->Barpisoflavone_A I5OMT_Gene->Barpisoflavone_A

Figure 2: Regulatory Signaling Pathway for this compound Biosynthesis.

Experimental Protocols

Heterologous Expression and Purification of Isoflavone O-Methyltransferase (IOMT)

This protocol describes the expression of a putative IOMT in E. coli and its subsequent purification for in vitro characterization.

1. Gene Cloning and Vector Construction:

  • Isolate total RNA from the plant species of interest.
  • Synthesize cDNA using reverse transcriptase.
  • Amplify the full-length coding sequence of the putative IOMT gene using gene-specific primers with appropriate restriction sites.
  • Ligate the amplified PCR product into a suitable expression vector (e.g., pET series with a His-tag).
  • Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation.
  • Verify the construct by sequencing.

2. Protein Expression:

  • Transform the verified expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).
  • Grow a 10 mL overnight culture of the transformed cells in LB medium containing the appropriate antibiotic at 37°C.
  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

3. Protein Purification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
  • Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).
  • Analyze the purified protein by SDS-PAGE.
  • Desalt and concentrate the purified protein using ultrafiltration.

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cloning" [label="Gene Cloning into Expression Vector"]; "Transformation" [label="Transformation into E. coli"]; "Induction" [label="Induction of Protein Expression"]; "Harvesting" [label="Cell Harvesting"]; "Lysis" [label="Cell Lysis"]; "Purification" [label="Affinity Chromatography"]; "Analysis" [label="SDS-PAGE & Concentration"]; "End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Cloning"; "Cloning" -> "Transformation"; "Transformation" -> "Induction"; "Induction" -> "Harvesting"; "Harvesting" -> "Lysis"; "Lysis" -> "Purification"; "Purification" -> "Analysis"; "Analysis" -> "End"; }

Figure 3: Workflow for Heterologous Expression and Purification of IOMT.
In Vitro Enzyme Assay for Isoflavone O-Methyltransferase (IOMT)

This assay determines the catalytic activity of the purified IOMT.

1. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • 100 mM Tris-HCl buffer (pH 7.5)
  • 100 µM of the isoflavone substrate (e.g., 2',5,7,4'-tetrahydroxyisoflavone)
  • 500 µM S-adenosyl-L-methionine (SAM)
  • 1-5 µg of the purified IOMT enzyme
  • The final reaction volume is typically 50-100 µL.

2. Incubation:

  • Incubate the reaction mixture at 30°C for 30-60 minutes.

3. Reaction Termination and Product Extraction:

  • Stop the reaction by adding an equal volume of ethyl acetate or methanol.
  • Vortex thoroughly and centrifuge to separate the phases.
  • Transfer the organic phase (containing the methylated product) to a new tube and evaporate to dryness under a stream of nitrogen.

4. Product Analysis:

  • Resuspend the dried extract in a suitable solvent (e.g., methanol).
  • Analyze the product by HPLC or LC-MS to identify and quantify the methylated isoflavone.[2]

Microsomal Assay for Isoflavone 2'-Hydroxylase (I2'H)

This assay is used to characterize the activity of the membrane-bound cytochrome P450 enzyme, I2'H.

1. Microsome Preparation:

  • Homogenize plant tissue (e.g., leaves, roots) in extraction buffer.
  • Perform differential centrifugation to isolate the microsomal fraction.[7]
  • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

2. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • 100 mM potassium phosphate buffer (pH 7.4)
  • 100 µM of the isoflavone substrate (e.g., genistein)
  • 1 mM NADPH
  • 50-100 µg of microsomal protein
  • The final reaction volume is typically 200 µL.

3. Incubation:

  • Pre-incubate the mixture (without NADPH) at 37°C for 5 minutes.
  • Initiate the reaction by adding NADPH.
  • Incubate at 37°C for 30-60 minutes with gentle shaking.[8]

4. Reaction Termination and Product Extraction:

  • Stop the reaction by adding 2 volumes of ice-cold acetonitrile.
  • Centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant for analysis.

5. Product Analysis:

  • Analyze the supernatant by HPLC or LC-MS to detect the 2'-hydroxylated product.

Conclusion

The biosynthesis of this compound involves a dedicated extension of the core isoflavonoid pathway, requiring the specific actions of hydroxylases and O-methyltransferases. While the complete pathway and its regulation are still under investigation, this guide provides a comprehensive framework based on current knowledge. The detailed experimental protocols offer a starting point for researchers to further elucidate the enzymatic steps, determine kinetic parameters, and unravel the intricate regulatory networks governing the production of this promising bioactive compound. Such research is essential for advancing the fields of metabolic engineering and drug discovery.

References

A Literature Review on the Biological Activity of Barpisoflavone A and the Broader Isoflavone Class

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, there is no specific scientific data available on the biological activity, experimental protocols, or signaling pathways associated with Barpisoflavone A . PubChem identifies this compound as a member of the isoflavone class of compounds, found in plants such as Lupinus luteus and Phaseolus coccineus.[1] MedChemExpress also lists it as a natural product from Apios americana.[2] Given the absence of direct research on this compound, this guide will provide a comprehensive overview of the well-documented biological activities of other prominent isoflavones, namely genistein and daidzein . This information is intended to serve as a foundational resource, offering insights into the potential therapeutic properties that this compound may possess as a member of this important class of phytochemicals.

Isoflavones are a class of phytoestrogens that have garnered significant research interest due to their potential health benefits, including roles in the prevention and treatment of cancer, cardiovascular disease, and osteoporosis.[1][3][4] Their biological effects are often attributed to their structural similarity to 17-β-estradiol, allowing them to interact with estrogen receptors and modulate various signaling pathways.[1][3]

Quantitative Data on the Biological Activities of Representative Isoflavones

The following tables summarize quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of genistein and daidzein from various in vitro studies.

Table 1: Antioxidant Activity of Genistein

Assay TypeModel SystemConcentration/DoseResultReference
ABTS Radical ScavengingCell-freeNot specifiedIC50: 43.17 µg/mL[5][6]
Lipid Peroxidation Inhibition (TBARS)C6 rat glioma cells0-3.6 mg/mL90.5% inhibition of hydroxyl radical-induced peroxidation[7]
Intracellular Peroxide Level ReductionMCF-7 cells0.5 µMSignificant reduction after 48h treatment[8]
Glutathione (GSH) Level IncreaseU937 human leukemia cells5, 10, 20, 40 µM3.8, 7.9, 12.5, 14.6 nmol/10⁶ cells[7]

Table 2: Anti-inflammatory Activity of Daidzein

Assay TypeModel SystemConcentration/DoseEffectReference
IL-6 Production InhibitionIL-1β-stimulated MH7A synovial cells10 µg/mLSignificant inhibition[9]
TNF-α Production InhibitionLPS-stimulated murine peritoneal macrophages25, 50, 100 µMDose-dependent reduction[10]
IL-6 Production InhibitionLPS-stimulated murine peritoneal macrophages25, 50, 100 µMDose-dependent reduction[10]
NO Production InhibitionLPS-stimulated RAW264.7 cells25, 50, 100 µMDose-dependent reduction[10]
PGE2 Production InhibitionLPS-stimulated murine peritoneal macrophages25, 50, 100 µMDose-dependent reduction[10]

Table 3: Anticancer Activity of Genistein

Cell LineAssay TypeConcentrationEffectReference
SK-OV-3 (Ovarian Cancer)MTT Assay (48h)90 µM61.1% inhibition of cell proliferation[11]
SW480 (Colorectal Cancer)SRB AssayIC50 determinedSelective cytotoxicity[12]
SW620 (Colorectal Cancer)SRB Assay3.7-370 µMDose-dependent antiproliferative effect[12]
HT29 (Colon Cancer)Hoechst 33342 Assay (48h)100 µMDecreased cell viability[13]
SW620 (Metastatic Colon Cancer)Hoechst 33342 Assay (48h)100 µMDecreased cell viability[13]

Experimental Protocols for Key Assays

This section details the methodologies for key experiments frequently cited in the study of isoflavone bioactivity.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic or antiproliferative effects of a compound on cancer cells.

  • Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cells (e.g., HaCaT keratinocytes) in a 96-well plate at a specific density and allow them to adhere overnight.

    • Treatment: Treat the cells with various concentrations of the test compound (e.g., genistein) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

    • Analysis: Calculate cell viability as a percentage of the control group.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Objective: To quantify the production of nitric oxide (NO), a key inflammatory mediator, by cells.

  • Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.

  • Protocol:

    • Cell Culture and Treatment: Seed cells (e.g., RAW264.7 macrophages) in a 96-well plate and incubate overnight.[14] Pre-treat the cells with the test compound (e.g., 8-hydroxydaidzein) for a short period (e.g., 30 minutes) before stimulating with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.[14]

    • Sample Collection: Collect the cell culture supernatant.

    • Griess Reaction: Add the Griess reagent to the supernatant and incubate at room temperature for a short duration.

    • Measurement: Measure the absorbance at approximately 540 nm.

    • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Reactive Oxygen Species (ROS) Generation Assay
  • Objective: To measure the intracellular levels of reactive oxygen species (ROS), which are indicative of oxidative stress.

  • Protocol:

    • Cell Treatment: Treat a cell suspension (e.g., 1 x 10⁶ SK-OV-3 cells) with the isoflavone at various concentrations for a set time (e.g., 24 hours).[11]

    • Cell Washing: Wash the cells twice with phosphate-buffered saline (PBS).[11]

    • Probe Incubation: Resuspend the cells in culture medium and incubate them for 30 minutes with 20 µM H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate).[11] H₂DCFDA is a cell-permeable probe that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Flow Cytometry Analysis: Detect the fluorescence intensity of DCF using a flow cytometer with excitation and emission wavelengths set at 488 nm and 530 nm, respectively.[11]

Signaling Pathways Modulated by Isoflavones

Isoflavones exert their biological effects by modulating a variety of intracellular signaling pathways. The following diagrams illustrate some of the key pathways affected by genistein and daidzein.

Anticancer Signaling Pathways of Genistein

Genistein has been shown to influence multiple signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[15][16][17][18] It can inhibit the PI3K/Akt/mTOR and NF-κB pathways, leading to reduced cell survival and increased apoptosis.[15][16] Furthermore, genistein can suppress the MAPK pathway, which is crucial for cell proliferation.[16]

genistein_anticancer_pathways genistein Genistein pi3k PI3K genistein->pi3k ikb IκB genistein->ikb mapk MAPK genistein->mapk akt Akt pi3k->akt mtor mTOR akt->mtor bcl2 Bcl-2 mtor->bcl2 apoptosis_inhibition Apoptosis Inhibition bcl2->apoptosis_inhibition nfkb NF-κB ikb->nfkb Inhibits degradation cell_survival Cell Survival Gene Transcription nfkb->cell_survival proliferation Cell Proliferation mapk->proliferation

Caption: Genistein's anticancer signaling modulation.

Anti-inflammatory Signaling Pathway of Daidzein

Daidzein has demonstrated anti-inflammatory properties, in part by inhibiting the NF-κB signaling pathway.[9][19][20][21] In inflammatory conditions, stimuli like IL-1β can lead to the phosphorylation and subsequent degradation of IκB, which releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Daidzein can interfere with this process.[9]

daidzein_nfkb_pathway stimulus Inflammatory Stimulus (e.g., IL-1β, LPS) receptor Receptor stimulus->receptor tak1 TAK1 receptor->tak1 ikk IKK tak1->ikk ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb ikb_p P-IκB ikb_nfkb->ikb_p Phosphorylation nfkb NF-κB ikb_p->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus proinflammatory_genes Pro-inflammatory Gene Transcription nucleus->proinflammatory_genes daidzein Daidzein daidzein->ikk

Caption: Daidzein's inhibition of the NF-κB pathway.

Antioxidant Gene Regulation by Genistein

Genistein can up-regulate the expression of antioxidant genes, such as manganese-superoxide dismutase (MnSOD), through a pathway involving estrogen receptors (ER), ERK1/2, and NF-κB.[8] This contributes to its antioxidant effects by enhancing the cell's endogenous defense against oxidative stress.

genistein_antioxidant_pathway genistein Genistein er Estrogen Receptor genistein->er erk ERK1/2 er->erk nfkb NF-κB erk->nfkb nucleus Nucleus nfkb->nucleus mnsod MnSOD Gene Expression nucleus->mnsod antioxidant_defense Enhanced Antioxidant Defense mnsod->antioxidant_defense

Caption: Genistein's regulation of antioxidant genes.

References

Barpisoflavone A mechanism of action theories

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for a compound named "Barpisoflavone A."

This lack of data prevents the creation of the requested in-depth technical guide on its mechanism of action. The core requirements, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational research on the compound.

It is possible that "this compound" may be a very recently discovered compound for which research has not yet been published, a proprietary designation not used in academic literature, or a potential misspelling of a different substance.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to:

  • Verify the spelling and nomenclature of the compound.

  • Search for information under any potential alternative names or classifications.

  • Consult proprietary or internal databases that may contain information on novel compounds not yet in the public domain.

Without any available data, it is not possible to provide the requested technical guide, data tables, experimental protocols, or signaling pathway diagrams.

The Pharmacological Potential of Barpisoflavone A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Barpisoflavone A, a naturally occurring isoflavone, has emerged as a compound of interest in the field of pharmacology. Isolated from plants such as Apios americana, Lupinus luteus, and Phaseolus coccineus, this molecule, with the chemical formula C16H12O6, is being investigated for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the pharmacological properties of this compound, with a focus on its estrogenic, antioxidant, and enzyme-inhibitory activities. The information presented herein is intended to support further research and development efforts in harnessing the therapeutic potential of this isoflavone.

Quantitative Data Summary

The biological activities of this compound have been quantified in several key studies. The following tables summarize the available quantitative data to facilitate a clear comparison of its potency in different assays.

Activity AssessedCell Line/SystemQuantitative MeasurementReference
Estrogen Partial Agonistic ActivityNot SpecifiedModerate[1][2]
Antioxidant ActivityNot SpecifiedModerate[1][2]
Soluble Epoxide Hydrolase (sEH) InhibitionIn vitro assayIC50: 33.5 ± 0.8 µM[3]
UnknownRAW264.7IC50: 0.6 µM[4]

Table 1: Summary of Quantified Biological Activities of this compound

Pharmacological Potential of this compound

Current research indicates that this compound exhibits a range of biological effects, positioning it as a candidate for further investigation in several therapeutic areas.

Estrogenic Activity

This compound has been identified as a phytoestrogen, demonstrating moderate partial agonistic activity on estrogen receptors.[1][2] Phytoestrogens are plant-derived compounds that can bind to estrogen receptors and modulate estrogenic signaling pathways.[5] This interaction can lead to a variety of physiological effects. The estrogenic activity of isoflavones is a well-documented phenomenon, with compounds like genistein and daidzein being extensively studied for their roles in hormone-dependent conditions.[5] The partial agonistic nature of this compound suggests that it may act as an agonist in some tissues and an antagonist in others, a characteristic of selective estrogen receptor modulators (SERMs).[6]

Signaling Pathway for Estrogen Receptor Activation

The binding of this compound to estrogen receptors (ERα or ERβ) can initiate a cascade of molecular events. Upon binding, the receptor-ligand complex can translocate to the nucleus and bind to estrogen response elements (EREs) on the DNA, thereby regulating the transcription of target genes.[7] This can influence cellular processes such as proliferation and differentiation.

EstrogenSignaling Barpisoflavone_A This compound ER Estrogen Receptor (ERα / ERβ) Barpisoflavone_A->ER Binds Complex This compound-ER Complex ER->Complex Nucleus Nucleus Complex->Nucleus Translocates to ERE Estrogen Response Element (ERE) Complex->ERE Binds to Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Regulates Biological_Response Biological Response Gene_Transcription->Biological_Response Leads to

Estrogen Receptor Signaling Pathway for this compound.

Antioxidant Activity

This compound has demonstrated moderate antioxidant properties.[1][2] Antioxidants are crucial for mitigating the damaging effects of oxidative stress, which is implicated in a wide range of chronic diseases. The antioxidant activity of polyphenolic compounds like flavonoids can be attributed to their ability to scavenge free radicals and chelate metal ions.

Experimental Workflow for Antioxidant Activity Assessment

A common method to assess antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[8] In this assay, the ability of the antioxidant to donate a hydrogen atom to the stable DPPH radical is measured by the decrease in absorbance of the DPPH solution.

AntioxidantWorkflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Barpisoflavone_A This compound Solution (Test Compound) Mix Mix this compound and DPPH Solution Barpisoflavone_A->Mix DPPH_Solution DPPH Radical Solution (Purple) DPPH_Solution->Mix Incubation Incubate in the Dark Mix->Incubation Spectrophotometer Measure Absorbance at ~517 nm Incubation->Spectrophotometer Decolorization Decolorization (Purple to Yellow) Spectrophotometer->Decolorization Indicates Calculate Calculate Percentage of Radical Scavenging Decolorization->Calculate IC50 Determine IC50 Value Calculate->IC50

Workflow for DPPH Radical Scavenging Assay.

Enzyme Inhibition

A study has shown that this compound can act as a mixed inhibitor of soluble epoxide hydrolase (sEH) with a Ki value of 14.5 ± 1.5 µM.[3] sEH is an enzyme involved in the metabolism of epoxy fatty acids, which have anti-inflammatory and cardiovascular protective effects. Inhibition of sEH can therefore potentiate these beneficial effects, making sEH inhibitors a therapeutic target for conditions like hypertension and inflammation.

Mechanism of Mixed Enzyme Inhibition

In mixed inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Km and Vmax of the enzymatic reaction.

MixedInhibition E Enzyme (sEH) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate ES->E P Product ES->P ESI Enzyme-Substrate-Inhibitor Complex ES->ESI + I I Inhibitor (this compound) EI->E EI->ESI + S ESI->ES ESI->EI

Mechanism of Mixed Inhibition of sEH by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are outlines of the key experimental protocols used to evaluate the pharmacological potential of this compound.

Estrogen Receptor Binding and Agonistic Activity Assay
  • Objective: To determine the ability of this compound to bind to estrogen receptors and to activate receptor-mediated gene transcription.

  • Methodology:

    • Receptor Binding Assay: A competitive binding assay is performed using radiolabeled estradiol ([³H]E2) and either ERα or ERβ. The ability of this compound to displace the radiolabeled estradiol from the receptor is measured, and the IC50 value is determined.

    • Reporter Gene Assay: A cell line (e.g., HeLa, HepG2, or Ishikawa) is transiently transfected with expression vectors for ERα or ERβ along with a reporter plasmid containing an estrogen-responsive element (ERE) linked to a luciferase reporter gene.[9]

    • The transfected cells are treated with varying concentrations of this compound.

    • After a defined incubation period, the cells are lysed, and luciferase activity is measured.

    • The fold induction of luciferase activity relative to a vehicle control is calculated to determine the estrogenic (agonistic) activity.

Antioxidant Activity (DPPH Radical Scavenging Assay)
  • Objective: To quantify the free radical scavenging capacity of this compound.

  • Methodology:

    • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared.[8]

    • Various concentrations of this compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with this compound.

    • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay
  • Objective: To determine the inhibitory effect of this compound on the activity of the sEH enzyme.

  • Methodology:

    • The assay is typically performed using a fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC).

    • Recombinant human sEH is incubated with varying concentrations of this compound.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The hydrolysis of the substrate by sEH produces a fluorescent product, which is monitored over time using a fluorescence plate reader.

    • The rate of the reaction is calculated from the linear portion of the fluorescence curve.

    • The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of this compound.

    • The IC50 value is calculated from the dose-response curve. For determining the inhibition type (e.g., competitive, non-competitive, or mixed), kinetic studies are performed at different substrate concentrations, and the data are analyzed using Lineweaver-Burk or Dixon plots.[3]

Conclusion and Future Directions

This compound presents a compelling profile as a bioactive molecule with potential applications in areas related to hormonal regulation, oxidative stress, and inflammation. Its moderate estrogenic and antioxidant activities, coupled with its ability to inhibit soluble epoxide hydrolase, warrant further in-depth investigation. Future research should focus on elucidating the precise molecular mechanisms underlying these activities, including the identification of specific signaling pathways and downstream targets. Moreover, preclinical studies in relevant animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound. Such studies will be instrumental in determining its translational potential as a novel therapeutic agent.

References

Barpisoflavone A: An In-Depth Technical Review of its Estrogenic and Hormonal Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive analysis of the current scientific understanding of Barpisoflavone A, a naturally occurring isoflavone, and its interactions with the endocrine system. The focus of this document is to detail its estrogenic properties and broader hormonal effects, presenting available quantitative data, outlining experimental methodologies, and visualizing key biological pathways. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, endocrinology, and drug development who are investigating the therapeutic potential of novel phytoestrogens.

Introduction to this compound

This compound is an isoflavone, a class of phytoestrogens that are structurally similar to the human hormone 17-β-estradiol.[1][2] Its chemical name is 3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxychromen-4-one, and it has the chemical formula C₁₆H₁₂O₆. This compound has been isolated from various plant sources, including Lupinus luteus (yellow lupin), Phaseolus coccineus (scarlet runner bean), and the tuber of Apios americana Medik.[3][4]

Like other isoflavones, this compound is of scientific interest due to its potential to interact with estrogen receptors (ERs) and modulate estrogenic signaling pathways.[1] Understanding the specifics of this interaction is crucial for evaluating its potential as a therapeutic agent, particularly in the context of hormone-dependent conditions.

Estrogenic and Hormonal Activity of this compound

Current research indicates that this compound exhibits estrogenic properties. A key study by Kaneta et al. (2016) investigated the biological activities of several unique isoflavones, including this compound, isolated from Apios americana Medik.[1][5][6] The study concluded that this compound possesses moderate estrogen partial agonistic activities .[1][5][6] This suggests that this compound can bind to and activate estrogen receptors, but the response it elicits is less potent than that of the primary endogenous estrogen, estradiol.

At present, detailed quantitative data on the binding affinities of this compound to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), as well as its EC50 values in various functional assays, are not widely available in the public domain. The primary research identifying its estrogenic activity provides a qualitative assessment but lacks the specific figures necessary for a complete quantitative comparison with other known phytoestrogens.

Beyond its direct estrogenic activity, the broader hormonal effects of this compound have not been extensively characterized in publicly available literature. Further research is required to understand its potential interactions with other hormonal pathways.

Signaling Pathways and Mechanisms of Action

As a phytoestrogen, the primary mechanism of action for this compound's estrogenic effects is presumed to be through its interaction with estrogen receptors. Isoflavones can act as selective estrogen receptor modulators (SERMs), exhibiting tissue-specific agonist or antagonist effects. The following diagram illustrates the general signaling pathway for estrogenic compounds.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BarpisoflavoneA This compound ER Estrogen Receptor (ERα / ERβ) BarpisoflavoneA->ER Binds to HSP Heat Shock Proteins ER->HSP Complex This compound-ER Complex ER->Complex Conformational Change & Dimerization ERE Estrogen Response Element (ERE) on DNA Complex->ERE Translocates to Nucleus & Binds to ERE Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Protein Protein Synthesis mRNA->Protein Leads to Response Cellular Response Protein->Response Results in

Fig. 1: Generalized Estrogen Receptor Signaling Pathway for this compound.

Experimental Methodologies

The following sections describe the general experimental protocols typically employed to assess the estrogenic and hormonal effects of compounds like this compound. While the specific details for this compound are not fully available, these methodologies represent the standard approach in the field.

Estrogen Receptor Binding Assays

These assays are designed to determine the affinity of a test compound for ERα and ERβ. A common method is a competitive binding assay.

ER_Binding_Assay cluster_workflow Estrogen Receptor Binding Assay Workflow ER_Source Prepare Estrogen Receptor Source (e.g., purified recombinant ERα/ERβ) Incubation Incubate ER, Radiolabeled Estradiol, and Test Compound ER_Source->Incubation Radioligand Radiolabeled Estradiol (e.g., [3H]E2) Radioligand->Incubation Test_Compound This compound (Varying Concentrations) Test_Compound->Incubation Separation Separate Bound from Unbound Ligand (e.g., filtration, charcoal) Incubation->Separation Quantification Quantify Radioactivity of Bound Ligand (Scintillation Counting) Separation->Quantification Analysis Calculate IC50 and Relative Binding Affinity (RBA) Quantification->Analysis

Fig. 2: Workflow for a Competitive Estrogen Receptor Binding Assay.
Reporter Gene Assays

These cell-based assays measure the ability of a compound to activate gene transcription through an estrogen response element (ERE).

Reporter_Gene_Assay cluster_workflow Estrogenic Activity Reporter Gene Assay Workflow Cell_Culture Culture ER-positive cells (e.g., MCF-7, T-47D) or ER-transfected cells (e.g., HeLa, HEK293) Transfection Transfect cells with a reporter plasmid containing ERE upstream of a reporter gene (e.g., Luciferase, GFP) Cell_Culture->Transfection Treatment Treat cells with varying concentrations of this compound Transfection->Treatment Incubation Incubate for a defined period (e.g., 24-48 hours) Treatment->Incubation Measurement Measure reporter gene expression (e.g., Luminescence, Fluorescence) Incubation->Measurement Analysis Generate dose-response curve and calculate EC50 Measurement->Analysis

Fig. 3: Workflow for an Estrogen Reporter Gene Assay.
Cell Proliferation Assays (E-SCREEN)

This assay assesses the estrogenic activity of a compound by measuring its effect on the proliferation of estrogen-dependent cancer cell lines, such as MCF-7.

E_SCREEN_Assay cluster_workflow E-SCREEN (Cell Proliferation) Assay Workflow Cell_Seeding Seed estrogen-dependent cells (e.g., MCF-7) in multi-well plates Hormone_Deprivation Culture in hormone-depleted medium to synchronize cells Cell_Seeding->Hormone_Deprivation Treatment Treat cells with varying concentrations of this compound Hormone_Deprivation->Treatment Incubation Incubate for several days (e.g., 6 days) Treatment->Incubation Quantification Quantify cell proliferation (e.g., MTT assay, SRB assay) Incubation->Quantification Analysis Determine proliferative effect (PE) and relative proliferative effect (RPE) Quantification->Analysis

Fig. 4: Workflow for the E-SCREEN Cell Proliferation Assay.

Quantitative Data Summary

As of the last update, specific quantitative data for this compound's estrogenic and hormonal effects are not available in the peer-reviewed literature. The table below is provided as a template for when such data becomes available.

ParameterERαERβCell Line/SystemAssay TypeValueReference
Relative Binding Affinity (RBA, %) --Rat Uterine CytosolCompetitive Binding--
IC50 (nM) --Recombinant Human ERCompetitive Binding--
EC50 (nM) --MCF-7Reporter Gene--
Relative Proliferative Effect (%) --MCF-7E-SCREEN--

Conclusion and Future Directions

This compound has been identified as a phytoestrogen with moderate partial agonistic activity on estrogen receptors.[1][5][6] This finding positions it as a compound of interest for further investigation into its potential therapeutic applications, particularly in areas where SERMs are beneficial.

However, the current body of research on this compound is limited. To fully understand its pharmacological profile, the following research is critically needed:

  • Quantitative assessment of estrogen receptor binding: Determining the precise binding affinities for ERα and ERβ is essential to understand its receptor selectivity.

  • In-depth functional characterization: Comprehensive dose-response studies using various in vitro assays (e.g., reporter gene, cell proliferation) are required to quantify its agonistic and potentially antagonistic properties in different cellular contexts.

  • Evaluation of broader hormonal effects: Investigating the impact of this compound on other steroid hormone receptors and signaling pathways is necessary to build a complete hormonal effect profile.

  • In vivo studies: Animal model studies are required to assess the pharmacokinetic and pharmacodynamic properties of this compound, as well as its physiological effects in a whole-organism context.

The elucidation of these key data points will be instrumental for the drug development community to determine the potential of this compound as a novel therapeutic agent.

References

In Silico Prediction of Barpisoflavone A Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barpisoflavone A, a naturally occurring isoflavone, presents a scaffold of interest for therapeutic applications. However, its molecular targets remain largely uncharacterized. This technical guide outlines a comprehensive in silico workflow to predict and characterize the protein targets of this compound, thereby elucidating its potential mechanisms of action and paving the way for further experimental validation. The methodologies detailed herein leverage computational techniques such as reverse docking, molecular dynamics, and ADMET profiling to build a robust hypothesis for the biological activity of this compound. All protocols are presented with the detail required for replication, and data is structured for clarity and comparative analysis.

Introduction to this compound

This compound is an isoflavone compound that has been identified in plants such as Lupinus luteus and Phaseolus coccineus.[1] Its chemical structure, 3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxychromen-4-one, provides several functional groups that could facilitate interactions with biological macromolecules.[1] The prediction of its molecular targets is a critical first step in understanding its pharmacological potential. In silico methods offer a time and resource-efficient approach to generate initial hypotheses for subsequent experimental validation.[2]

Proposed In Silico Target Prediction Workflow

The proposed workflow for identifying the targets of this compound is a multi-step process that begins with preparing the molecule and a library of potential protein targets, followed by computational docking to predict binding, and finally, analysis of the potential biological implications.

G cluster_0 Preparation Phase cluster_1 Screening Phase cluster_2 Analysis & Prioritization Phase cluster_3 Validation Phase ligand_prep Ligand Preparation (this compound) rev_docking Reverse Molecular Docking ligand_prep->rev_docking target_lib Target Library Preparation target_lib->rev_docking scoring Binding Affinity Scoring & Ranking rev_docking->scoring hit_validation Hit Prioritization scoring->hit_validation pathway_analysis Signaling Pathway Analysis hit_validation->pathway_analysis admet ADMET Prediction hit_validation->admet experimental Experimental Validation (In Vitro/In Vivo) pathway_analysis->experimental admet->experimental

Figure 1: In Silico Target Prediction Workflow for this compound.

Detailed Methodologies

Ligand Preparation

The accuracy of docking simulations is highly dependent on the initial conformation of the ligand.

  • Structure Retrieval: Obtain the 3D structure of this compound from a chemical database like PubChem (CID: 9944143).[1]

  • Energy Minimization: The initial structure is subjected to energy minimization using a force field such as MMFF94. This process resolves any steric clashes and brings the molecule to a low-energy conformational state.

  • Charge Calculation: Gasteiger charges are calculated and added to the this compound structure.

  • Torsional Degrees of Freedom: The rotatable bonds within the molecule are defined to allow for conformational flexibility during the docking process.

  • File Format Conversion: The prepared structure is saved in the PDBQT file format, which is required by AutoDock Vina and similar docking programs.

Target Library Preparation

A comprehensive library of potential protein targets is essential for a successful reverse docking campaign.

  • Library Curation: A target library is assembled from databases such as the Protein Data Bank (PDB). This library can be curated to include proteins from specific families (e.g., kinases, proteases, nuclear receptors) or those known to be involved in particular disease pathways.

  • Protein Preparation: Each protein structure in the library is prepared by:

    • Removing water molecules and other non-essential ligands.

    • Adding polar hydrogen atoms.

    • Assigning atomic charges (e.g., Kollman charges).

    • Saving the prepared protein structure in the PDBQT format.

Reverse Molecular Docking

Reverse molecular docking involves docking a single ligand (this compound) against a library of potential protein targets.

  • Software: AutoDock Vina is a widely used and effective tool for molecular docking.

  • Grid Box Definition: For each target protein, a grid box is defined that encompasses the known active site or potential allosteric sites. In a blind docking approach, where the binding site is unknown, the grid box is set to cover the entire protein surface.[3]

  • Docking Execution: this compound is docked into the defined grid box of each target protein. The docking algorithm explores various conformations of the ligand within the binding site and scores them based on a predefined scoring function.

  • Output: The output for each docking run includes the predicted binding affinity (in kcal/mol) and the 3D coordinates of the ligand in its predicted binding pose.

Binding Affinity Analysis and Hit Prioritization

The binding affinity is a measure of the strength of the interaction between the ligand and the protein.[4]

  • Ranking: The protein targets are ranked based on their predicted binding affinities for this compound. A lower binding energy value indicates a more favorable interaction.[5]

  • Thresholding: A binding affinity threshold (e.g., ≤ -7.0 kcal/mol) is often used to identify high-probability interactions.

  • Pose Analysis: The binding poses of the top-ranked hits are visually inspected to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's amino acid residues.

ADMET Prediction

In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound is crucial for assessing its drug-likeness.

  • Software: Web-based tools like SwissADME or similar platforms can be used for this purpose.

  • Parameters Analyzed:

    • Physicochemical Properties: Molecular weight, logP, number of hydrogen bond donors and acceptors.

    • Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability.

    • Drug-Likeness: Compliance with rules such as Lipinski's rule of five.

    • Toxicity: Predictions of mutagenicity, carcinogenicity, and other potential toxicities.

Hypothetical Data Presentation

The following tables represent the type of quantitative data that would be generated from the proposed in silico workflow.

Table 1: Hypothetical Docking Results for this compound Against Selected Targets

Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting Residues (Predicted)
Cyclooxygenase-2 (COX-2)5IKR-9.8TYR385, ARG120, SER530
TNF-α2AZ5-8.5TYR119, GLY121, LEU57
B-Raf Kinase3OG7-9.2CYS532, LYS483, ASP594
Estrogen Receptor Alpha1A52-8.9ARG394, GLU353, HIS524
Pyruvate Kinase3B2Z-7.6THR327, GLY293, SER361

Table 2: Predicted ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Molecular Weight300.26 g/mol Compliant with Lipinski's Rule
LogP2.5Good oral bioavailability predicted
H-bond Donors3Compliant with Lipinski's Rule
H-bond Acceptors6Compliant with Lipinski's Rule
GI AbsorptionHighLikely to be well-absorbed
BBB PermeantNoUnlikely to cross the blood-brain barrier
Ames MutagenicityNon-mutagenLow toxicity risk

Potential Signaling Pathway Analysis

Based on the hypothetical high-affinity targets in Table 1, such as COX-2 and TNF-α, it is plausible that this compound could modulate inflammatory signaling pathways. A potential mechanism could involve the inhibition of these pro-inflammatory mediators.

G BarpisoflavoneA This compound TNFa TNF-α BarpisoflavoneA->TNFa Inhibits COX2 COX-2 BarpisoflavoneA->COX2 Inhibits TNFa->COX2 Induces Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Promotes

Figure 2: Hypothetical Anti-Inflammatory Signaling Pathway for this compound.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for the prediction of protein targets for this compound. By employing a systematic workflow of ligand and target preparation, reverse molecular docking, binding affinity analysis, and ADMET prediction, it is possible to generate a robust, data-driven hypothesis for the compound's mechanism of action. The hypothetical data presented herein suggests that this compound may possess anti-inflammatory properties by targeting key proteins like COX-2 and TNF-α. It must be emphasized that these in silico predictions are hypothetical and require rigorous experimental validation through in vitro binding assays and cell-based functional studies to confirm the predicted interactions and biological effects.

References

Barpisoflavone A: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, quantitative solubility and stability data for Barpisoflavone A are limited. This guide provides a framework for the determination of these properties based on established methodologies for the isoflavone class of compounds. The data presented herein is illustrative and intended to serve as a template for researchers.

Introduction

This compound is a naturally occurring isoflavone found in various plant species. As with many bioactive natural products, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a potential therapeutic agent. This technical guide outlines the standard experimental protocols for determining the aqueous and organic solubility of this compound, as well as its stability under various stress conditions. Furthermore, it explores a potential signaling pathway that may be modulated by this class of compounds.

Solubility Data

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following tables provide an illustrative representation of the kind of data that would be generated in solubility studies for this compound.

Table 1: Illustrative Aqueous Solubility of this compound

pHTemperature (°C)Solubility (µg/mL)Method
1.2375.2Shake-Flask
4.53715.8Shake-Flask
6.83725.1Shake-Flask
7.43730.5Shake-Flask
1.2253.9Shake-Flask
7.42522.7Shake-Flask

Table 2: Illustrative Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)
Water25< 0.1
Ethanol255.8
Methanol258.2
DMSO25> 50
Acetonitrile251.5
Propylene Glycol252.3

Stability Data

Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products. The following table illustrates the type of data generated from a stability study under accelerated and long-term conditions as per ICH guidelines.[1][2][3][4][5]

Table 3: Illustrative Stability of this compound (Solid State)

Storage ConditionTime (Months)Assay (%)AppearanceTotal Degradation Products (%)
25°C / 60% RH0100.0White to off-white powder< 0.1
399.8No change0.1
699.5No change0.2
1299.1No change0.4
40°C / 75% RH0100.0White to off-white powder< 0.1
199.2No change0.3
398.5No change0.7
697.1Slight yellowing1.2

Experimental Protocols

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Excess this compound added to solvent B Vials sealed and placed in a shaker bath A->B C Incubation at constant temperature (e.g., 25°C or 37°C) B->C D Agitation until equilibrium is reached (typically 24-72 hours) C->D E Aliquots withdrawn and filtered (e.g., 0.22 µm syringe filter) D->E F Quantification by a validated analytical method (e.g., HPLC-UV) E->F G Determination of solubility (e.g., in µg/mL or mg/mL) F->G

Shake-Flask Solubility Determination Workflow

Methodology:

  • An excess amount of this compound is added to a known volume of the desired solvent (e.g., water at various pH values, ethanol, etc.) in a sealed vial.

  • The vials are placed in a temperature-controlled shaker bath and agitated for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After incubation, the suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn.

  • The aliquot is filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

  • The concentration of this compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][7][8][9][10]

Stability Testing Protocol

Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

G cluster_setup Study Setup cluster_conditions Storage Conditions cluster_testing Testing Timepoints cluster_analysis Analysis A This compound (solid) stored in ICH-compliant stability chambers B Long-term: 25°C / 60% RH A->B C Accelerated: 40°C / 75% RH A->C D 0, 3, 6, 9, 12, 18, 24 months B->D E 0, 1, 3, 6 months C->E F Assay (e.g., HPLC-UV) D->F G Appearance D->G H Degradation Products D->H E->F E->G E->H

ICH-Compliant Stability Study Workflow

Methodology:

  • Samples of solid this compound are stored in controlled environmental chambers under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[2]

  • At specified time points (e.g., 0, 3, 6, 12 months for long-term; 0, 1, 3, 6 months for accelerated), samples are withdrawn.[1]

  • The samples are analyzed for key attributes including:

    • Assay: To determine the potency of the API.

    • Appearance: Any change in physical form, color, or odor.

    • Degradation Products: To identify and quantify any impurities that may have formed.

  • A validated stability-indicating HPLC method is typically used for the assay and determination of degradation products.

Potential Signaling Pathway Modulation

Isoflavones are known to interact with various cellular signaling pathways, which is the basis for their biological activity. While the specific targets of this compound are yet to be fully elucidated, the signaling pathways affected by the well-studied isoflavone, genistein, offer a valuable starting point for investigation. Genistein has been shown to modulate pathways involved in cancer cell proliferation, apoptosis, and inflammation.[11][12][13][14][15][16]

G cluster_genistein Genistein (as an example for Isoflavones) cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects Genistein Genistein PI3K_Akt PI3K/Akt Pathway Genistein->PI3K_Akt Inhibits MAPK MAPK Pathway Genistein->MAPK Inhibits NFkB NF-κB Pathway Genistein->NFkB Inhibits Proliferation Cell Proliferation PI3K_Akt->Proliferation Promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits MAPK->Proliferation Promotes Inflammation Inflammation NFkB->Inflammation Promotes Proliferation->Apoptosis Apoptosis->Inflammation

Potential Signaling Pathways Modulated by Isoflavones

Description: This diagram illustrates how an isoflavone like genistein can exert its biological effects by inhibiting key signaling pathways such as the PI3K/Akt, MAPK, and NF-κB pathways.[11][14][15] Inhibition of these pathways can lead to a decrease in cell proliferation and inflammation, and an increase in apoptosis, which are desirable outcomes in the context of cancer therapy.[17][18][19][20] Further research is warranted to determine if this compound interacts with these or other signaling cascades.

Conclusion

This technical guide provides a comprehensive overview of the necessary experimental approaches to characterize the solubility and stability of this compound. While specific data for this compound is not yet widely available, the protocols and illustrative data presented here offer a robust framework for researchers and drug development professionals. A thorough understanding of these fundamental properties is a prerequisite for advancing this compound through the drug development pipeline. Future studies should focus on generating empirical data for this compound to fully elucidate its potential as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Barpisoflavone A

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the chemical synthesis and subsequent purification of Barpisoflavone A (2',4',7-Trihydroxy-5-methoxyisoflavone), a naturally occurring isoflavone of interest for various research applications. The protocol outlines a robust synthetic route via a chalcone intermediate followed by a comprehensive multi-step purification strategy employing column chromatography and preparative High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers in medicinal chemistry, natural product synthesis, and drug development, providing the necessary information to obtain high-purity this compound for experimental use.

Introduction

This compound is a member of the isoflavone class of flavonoids, which are widely recognized for their diverse biological activities.[1][2] Structurally identified as 3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxychromen-4-one, this compound has been reported in plants such as Lupinus luteus and Phaseolus coccineus.[1] The synthesis of isoflavones is a critical step for enabling further research into their therapeutic potential, as it provides a reliable source of pure material, overcoming the limitations of natural abundance and complex extraction procedures.

Common synthetic strategies for the isoflavone scaffold include the oxidative rearrangement of chalcones, the deoxybenzoin route, and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[3][4] This protocol details a widely applicable and effective method starting from readily available precursors, proceeding through a chalcone intermediate.

Synthesis of this compound

The proposed synthesis involves two key steps: an initial base-catalyzed aldol condensation to form a chalcone, followed by an oxidative cyclization to yield the isoflavone core.

Synthesis Pathway Overview

Synthesis_Pathway Reactant1 2,4-Dihydroxy-6-methoxy- acetophenone Intermediate 2,2',4,4'-Tetrahydroxy-6'- methoxychalcone (Chalcone Intermediate) Reactant1->Intermediate Step 1: Aldol Condensation (KOH, Ethanol, rt) Reactant2 2,4-Dihydroxybenzaldehyde Reactant2->Intermediate Step 1: Aldol Condensation (KOH, Ethanol, rt) Product This compound Intermediate->Product Step 2: Oxidative Cyclization (H2O2, NaOH, Methanol)

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2,2',4,4'-Tetrahydroxy-6'-methoxychalcone (Chalcone Intermediate)

  • To a stirred solution of 2,4-dihydroxy-6-methoxyacetophenone (1.0 eq) in ethanol (10 mL/mmol), add 2,4-dihydroxybenzaldehyde (1.1 eq).

  • Slowly add an aqueous solution of potassium hydroxide (50% w/v, 3.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify to pH 3-4 with dilute HCl.

  • The precipitated yellow solid (the chalcone intermediate) is collected by vacuum filtration, washed with cold water until neutral, and dried under vacuum.

Step 2: Synthesis of this compound via Oxidative Cyclization

  • Dissolve the dried chalcone intermediate (1.0 eq) in methanol (15 mL/mmol).[5]

  • Cool the solution to 15 °C and add an aqueous solution of sodium hydroxide (16%, 2.0 eq).[5]

  • Add hydrogen peroxide (15%, 1.5 eq) dropwise while maintaining the temperature below 20 °C.[5]

  • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or HPLC.

  • After completion, acidify the reaction mixture with dilute HCl to pH 3-4.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Quantitative Data: Synthesis
ParameterValueNotes
Starting Material 1 2,4-Dihydroxy-6-methoxyacetophenone-
Starting Material 2 2,4-Dihydroxybenzaldehyde-
Chalcone Yield 85-95% (Theoretical)Based on typical aldol condensations.[6]
This compound Yield 60-75% (Theoretical)Based on Algar-Flynn-Oyamada reactions.[5]
Overall Yield 50-70% (Theoretical)-
Appearance Yellow powder[7]
Molecular Formula C₁₆H₁₂O₆[1]
Molecular Weight 300.26 g/mol [1]

Purification of this compound

A two-step chromatographic procedure is recommended to achieve high purity (>98%) this compound suitable for biological assays and analytical studies.

Purification Workflow

Purification_Workflow Crude Crude this compound (from Synthesis) ColumnChrom Silica Gel Column Chromatography Crude->ColumnChrom  Initial Purification   SemiPure Semi-Pure Fractions ColumnChrom->SemiPure  Collect Fractions   PrepHPLC Preparative RP-HPLC (C18) SemiPure->PrepHPLC  Final Polishing   Pure Pure this compound (>98%) PrepHPLC->Pure Analysis Purity Analysis (Analytical HPLC, NMR, MS) Pure->Analysis

Caption: Multi-step purification workflow for this compound.

Experimental Protocol: Purification

Step 1: Silica Gel Column Chromatography

  • Prepare a silica gel (230-400 mesh) column using a suitable solvent system, such as a gradient of ethyl acetate in hexane.[8]

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane/methanol) and adsorb it onto a small amount of silica gel.

  • Load the dried silica-adsorbed sample onto the top of the column.

  • Elute the column with a gradient mobile phase, starting with a low polarity mixture and gradually increasing the polarity (e.g., from 10% to 70% ethyl acetate in hexane).

  • Collect fractions and monitor by TLC. Combine fractions containing the desired product.

  • Evaporate the solvent from the combined fractions to yield semi-pure this compound.

Step 2: Preparative Reversed-Phase HPLC (Prep-HPLC)

  • Dissolve the semi-pure product in a suitable solvent, such as methanol or acetonitrile.

  • Purify the material using a preparative HPLC system equipped with a C18 column.[7][9]

  • Elute with an isocratic or gradient mobile phase of acetonitrile and water (both containing 0.1% acetic or formic acid to improve peak shape). A typical gradient might run from 20% to 60% acetonitrile over 30 minutes.[9]

  • Monitor the elution at a suitable wavelength (e.g., 260 nm) and collect the peak corresponding to this compound.[10]

  • Lyophilize or evaporate the solvent from the collected fraction to obtain the final high-purity product.

Quantitative Data: Purification Parameters
ParameterColumn ChromatographyPreparative HPLC
Stationary Phase Silica Gel (230-400 mesh)C18, 10 µm
Mobile Phase Hexane/Ethyl Acetate (Gradient)Acetonitrile/Water + 0.1% Acid
Detection TLC with UV visualizationUV at 260 nm
Expected Recovery 80-90%>90%
Final Purity >90%>98%

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected ResultsReference
¹H NMR Signals corresponding to aromatic protons and methoxy group.Similar flavonoids show characteristic shifts.[11]
¹³C NMR Signals for carbonyl, aromatic, and methoxy carbons.Characteristic isoflavone carbon signals are expected.[12]
Mass Spec (MS) [M+H]⁺ at m/z 301.07[1]
HPLC (Analytical) Single sharp peak with >98% purity.-
Melting Point ~290 °C[1]

References

Application Note: Quantification of Barpisoflavone A in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Barpisoflavone A in human plasma. The method utilizes a simple protein precipitation for sample preparation and offers excellent accuracy and precision over a wide dynamic range. This protocol is suitable for pharmacokinetic studies and clinical trial sample analysis for drug development professionals.

Introduction

This compound is a novel isoflavone with potential therapeutic applications. To support its development, a robust and reliable analytical method for its quantification in biological matrices is essential. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity, making it the gold standard for bioanalytical studies.[1][2][3] This application note provides a detailed protocol for the determination of this compound in human plasma, which can be readily implemented in a research or clinical laboratory setting.

Experimental

Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., Daidzein-d4 (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation

  • HPLC system (e.g., Agilent 1200 series or equivalent)[4]

  • Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)

  • Analytical column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)[5]

Sample Preparation

  • Thaw plasma samples and standards at room temperature.

  • To 100 µL of plasma, add 10 µL of internal standard working solution.

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[6]

  • Transfer 200 µL of the supernatant to an HPLC vial for analysis.

HPLC Conditions

ParameterValue
Column C18 Reversed-Phase (2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)

MS/MS Conditions

ParameterThis compoundInternal Standard (Daidzein-d4)
Ionization Mode ESI PositiveESI Positive
Q1 (m/z) [Hypothetical] 271.1259.1
Q3 (m/z) [Hypothetical] 137.1199.1
Declustering Potential (DP) 80 V75 V
Collision Energy (CE) 25 eV30 eV
Collision Cell Exit Potential (CXP) 10 V12 V

Note: The m/z values for this compound are hypothetical and should be optimized based on the actual compound. The fragmentation of isoflavones often involves the retro-Diels-Alder reaction.[7]

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The correlation coefficient (r²) was >0.99.

Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
LLOQ18.59.2-3.1-2.5
LQC36.27.82.31.8
MQC1004.55.1-1.5-0.9
HQC8003.84.60.81.2

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control, %RSD: Percent Relative Standard Deviation, %RE: Percent Relative Error.

Recovery and Matrix Effect

The extraction recovery of this compound from human plasma was determined to be consistently above 85%. No significant matrix effect was observed.

Results and Discussion

The developed HPLC-MS/MS method demonstrated high sensitivity, specificity, and robustness for the quantification of this compound in human plasma. The simple protein precipitation method allows for high-throughput sample analysis. The chromatographic conditions provided good peak shape and resolution, with a total run time of 3 minutes per sample.[2] This method is well-suited for supporting pharmacokinetic and clinical studies of this compound.

Protocol: HPLC-MS/MS Quantification of this compound

1. Preparation of Stock and Working Solutions

1.1. Primary Stock Solutions (1 mg/mL): Weigh approximately 1 mg of this compound and the internal standard (IS) and dissolve in 1 mL of methanol to prepare individual stock solutions.

1.2. Intermediate Stock Solutions: Prepare intermediate stock solutions of this compound by serial dilution of the primary stock solution with 50% methanol.

1.3. Working Calibration Standards and Quality Control (QC) Samples: Spike appropriate amounts of the intermediate stock solutions into blank human plasma to prepare calibration standards and QC samples at the desired concentrations.

1.4. Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50% methanol.

2. Sample Preparation Protocol

2.1. Arrange and label polypropylene tubes for blank, calibration standards, QC samples, and unknown samples.

2.2. Add 100 µL of the respective plasma sample to each tube.

2.3. Add 10 µL of the internal standard working solution to all tubes except the blank.

2.4. Add 300 µL of cold acetonitrile (containing 0.1% formic acid).

2.5. Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

2.6. Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

2.7. Carefully transfer 200 µL of the clear supernatant into HPLC vials with inserts.

2.8. Place the vials in the autosampler for analysis.

3. HPLC-MS/MS System Setup and Analysis

3.1. Equilibrate the HPLC-MS/MS system with the initial mobile phase conditions for at least 30 minutes.

3.2. Set up the HPLC gradient and MS/MS parameters as detailed in the "Experimental" section of the Application Note.

3.3. Create a sequence table in the instrument control software, including the sample list and corresponding concentrations for the calibration standards.

3.4. Inject the samples and acquire the data.

4. Data Processing and Quantification

4.1. Integrate the peak areas for this compound and the internal standard for all samples.

4.2. Calculate the peak area ratio of the analyte to the IS.

4.3. Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

4.4. Determine the concentration of this compound in the QC and unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma 100 µL Plasma Sample is Add 10 µL Internal Standard plasma->is precip Add 300 µL Acetonitrile (0.1% FA) (Protein Precipitation) is->precip vortex Vortex (1 min) precip->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer 200 µL Supernatant to HPLC Vial centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms MS/MS Detection (Triple Quadrupole) hplc->msms integrate Peak Integration msms->integrate ratio Calculate Area Ratios (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

Caption: Experimental workflow for this compound quantification.

signaling_pathway_example Barpisoflavone_A This compound Receptor Target Receptor Barpisoflavone_A->Receptor Binds Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Biological_Response Biological Response Gene_Expression->Biological_Response Leads to

Caption: Hypothetical signaling pathway of this compound.

References

Application Notes: Cell-Based Assay for Evaluating the Anti-Inflammatory Bioactivity of Barpisoflavone A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Barpisoflavone A is an isoflavone, a class of polyphenolic compounds known for a variety of biological activities, including antioxidant, anti-cancer, and anti-inflammatory effects.[1][2] Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is implicated in numerous diseases. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are key regulators of the inflammatory response.[3][4] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of these pathways in macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5][6] This application note provides a detailed protocol for a cell-based assay to screen and characterize the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of these mediators in LPS-stimulated murine macrophage RAW 264.7 cells.

Principle

The murine macrophage cell line RAW 264.7 is a well-established model for studying inflammation in vitro.[7] Stimulation of these cells with LPS activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, primarily the NF-κB and MAPK pathways.[3][5] This results in the upregulation and release of pro-inflammatory mediators. The inhibitory effect of this compound on this process can be quantified by measuring the levels of nitric oxide (via the Griess assay) and pro-inflammatory cytokines (via ELISA) in the cell culture supernatant. A reduction in these mediators in the presence of this compound would indicate its potential anti-inflammatory bioactivity.

Data Presentation

The anti-inflammatory activity of this compound can be quantified and compared. The following table presents representative data for the inhibition of nitric oxide production by various isoflavones in LPS-activated RAW 264.7 macrophages. This data is illustrative and serves as an example of how to present results obtained from the described assay.

CompoundConcentration (µM)NO Production Inhibition (%)IC₅₀ (µM)
This compound (Hypothetical Data)
1025.3 ± 2.1~45
2548.1 ± 3.5
5065.7 ± 4.2
10089.2 ± 5.8
Genistein 50~5050
Daidzein 50~5050
Glycitein 50~5050
Dexamethasone (Control) 1095.2 ± 3.9~1
Data for Genistein, Daidzein, and Glycitein is adapted from literature values.[8] Hypothetical data for this compound is included for illustrative purposes.

Experimental Protocols

Materials and Reagents
  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[7]

  • Sodium Nitrite (NaNO₂)

  • Mouse TNF-α and IL-6 ELISA kits

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

Cell Culture
  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before assessing its anti-inflammatory activity.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[9]

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control. Use non-toxic concentrations for subsequent experiments.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[9]

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with cells only (negative control), cells with LPS only (positive control), and this compound only.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent to each supernatant sample.[7]

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)
  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.[10]

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.[10]

  • Collect the cell culture supernatants and centrifuge to remove any debris.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • The absorbance is measured at 450 nm, and cytokine concentrations are determined from a standard curve.

Visualizations

Signaling Pathways

LPS_Signaling_Pathway cluster_mapk cluster_nfkb LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MAPK_Pathway MAPK Pathway TAK1->MAPK_Pathway activates IKK IKK TAK1->IKK activates p38 p38 MAPK_Pathway->p38 JNK JNK MAPK_Pathway->JNK ERK ERK MAPK_Pathway->ERK Inflammatory_Response Inflammatory Response p38->Inflammatory_Response JNK->Inflammatory_Response ERK->Inflammatory_Response NFkB_Pathway NF-κB Pathway IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Inflammatory_Response induces gene transcription BPA This compound BPA->TAK1 inhibits? BPA->IKK inhibits? BPA->NFkB_nucleus inhibits? iNOS iNOS Inflammatory_Response->iNOS COX2 COX-2 Inflammatory_Response->COX2 TNFa TNF-α Inflammatory_Response->TNFa IL6 IL-6 Inflammatory_Response->IL6 NO Nitric Oxide iNOS->NO

Caption: LPS-induced NF-κB and MAPK signaling pathways in macrophages.

Experimental Workflow

Experimental_Workflow start Start culture_cells Culture RAW 264.7 Cells start->culture_cells seed_plates Seed Cells into Multi-well Plates culture_cells->seed_plates pretreat Pre-treat with This compound (1 hr) seed_plates->pretreat stimulate Stimulate with LPS (24 hr) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant griess_assay Griess Assay for NO collect_supernatant->griess_assay elisa_assay ELISA for TNF-α & IL-6 collect_supernatant->elisa_assay data_analysis Data Analysis (Calculate Inhibition, IC₅₀) griess_assay->data_analysis elisa_assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

References

Application Note: Protocol for Assessing the Anti-inflammatory Effects of Barpisoflavone A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to the pathogenesis of numerous diseases. Isoflavones, a class of polyphenolic compounds found in various plants, have garnered significant interest for their potential health benefits, including anti-inflammatory properties.[1][2] Barpisoflavone A is a novel isoflavone whose anti-inflammatory potential is yet to be fully characterized. This document provides a comprehensive set of protocols for researchers to assess the anti-inflammatory effects of this compound in a reproducible and systematic manner.

The described protocols focus on an in vitro model using the well-established RAW 264.7 murine macrophage cell line.[3] Macrophages are key players in the inflammatory response, and their activation by stimuli such as lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5] The protocols will guide users through evaluating the ability of this compound to inhibit the production of these mediators. Furthermore, methods are provided to investigate the potential mechanism of action by examining its effects on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to regulating the inflammatory response.[6][7][8]

Overall Experimental Workflow

The assessment of this compound's anti-inflammatory properties follows a logical progression from determining its safe concentration range to evaluating its efficacy in inhibiting inflammatory markers and elucidating its mechanism of action.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_endpoints Endpoints prep_compound Prepare this compound Stock Solution (in DMSO) cytotoxicity 1. Cytotoxicity Assay (MTT) Determine Non-Toxic Concentrations prep_compound->cytotoxicity prep_cells Culture RAW 264.7 Macrophage Cells prep_cells->cytotoxicity inflammation 2. Induce Inflammation (LPS) + Treat with this compound cytotoxicity->inflammation Select Concentrations measurements 3. Measure Inflammatory Markers inflammation->measurements mechanism 4. Investigate Mechanism (Western Blot) inflammation->mechanism no_assay NO Production (Griess Assay) measurements->no_assay cytokine_assay Cytokine/PGE2 Levels (ELISA) measurements->cytokine_assay western_blot Protein Expression (p-p65, p-p38, etc.) mechanism->western_blot

Caption: Overall workflow for assessing this compound's anti-inflammatory effects.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Detach cells using a cell scraper.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This assay is crucial to determine the concentration range of this compound that is non-toxic to RAW 264.7 cells, ensuring that any observed anti-inflammatory effects are not due to cell death.[3][9]

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.[9]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a "vehicle control" group treated with the same concentration of DMSO used for the highest drug concentration.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9]

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) × 100

Data Presentation: Cytotoxicity of this compound

This compound (µM)Cell Viability (%) ± SD
0 (Vehicle Control)100.0 ± 4.5
198.7 ± 5.1
599.1 ± 4.8
1097.5 ± 3.9
2595.3 ± 4.2
5088.2 ± 5.5
10065.4 ± 6.1
Note: This is example data. Concentrations with >90% cell viability should be used for subsequent experiments.
Protocol 3: Measurement of Nitric Oxide (NO) Production

This protocol measures the level of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.[3][4]

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.[9]

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[9] Include the following control groups:

    • Negative Control: Cells treated with medium only.

    • LPS Control: Cells treated with LPS only.

  • Sample Collection: After incubation, collect the cell culture supernatant from each well.

  • Griess Assay:

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

    • Incubate for another 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify the nitrite concentration.

Data Presentation: Effect on NO Production

TreatmentNitrite Conc. (µM) ± SD% Inhibition
Control1.2 ± 0.3-
LPS (1 µg/mL)25.8 ± 2.10%
LPS + this compound (5µM)18.5 ± 1.528.3%
LPS + this compound (10µM)12.1 ± 1.153.1%
LPS + this compound (25µM)6.7 ± 0.874.0%
Protocol 4: Measurement of Pro-inflammatory Cytokines (ELISA)

This protocol quantifies the concentration of cytokines such as TNF-α, IL-6, and IL-1β in the cell supernatant using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5][9]

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 3.

  • Sample Collection: After 24 hours of LPS stimulation, collect the cell culture supernatant and centrifuge to remove any cell debris.

  • ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the specific kits.

  • Data Analysis: Calculate the cytokine concentrations based on the standard curve generated for each assay.

Data Presentation: Effect on Cytokine Production

TreatmentTNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SDIL-1β (pg/mL) ± SD
Control45 ± 822 ± 515 ± 4
LPS (1 µg/mL)1250 ± 98850 ± 75480 ± 41
LPS + this compound (10µM)680 ± 55410 ± 38250 ± 29
LPS + this compound (25µM)310 ± 32190 ± 21110 ± 15
Protocol 5: Western Blot Analysis of NF-κB and MAPK Pathways

This protocol assesses the effect of this compound on the activation (phosphorylation) of key proteins in the NF-κB and MAPK signaling pathways.[6][8]

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes, as pathway activation is rapid).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-p65 (NF-κB)

      • Phospho-IκBα

      • Phospho-p38 (MAPK)

      • Phospho-ERK1/2 (MAPK)

      • Phospho-JNK (MAPK)

      • Corresponding total protein antibodies and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis can be used to quantify band intensity.

Signaling Pathway Diagrams

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing the p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound may inhibit this pathway by preventing the phosphorylation of key components.[7][10]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa p65/p50-IκBα (Inactive) IKK->IkBa Phosphorylates IκBα p65_p50 p65/p50 (Active) IkBa->p65_p50 Proteasome Proteasome Degradation IkBa->Proteasome Ubiquitination Nucleus Nucleus p65_p50->Nucleus Translocation Proteasome->p65_p50 Releases Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Transcription Barpisoflavone This compound Barpisoflavone->IKK Inhibits? G cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates p38 p38 TAK1->p38 ERK ERK TAK1->ERK JNK JNK TAK1->JNK AP1 AP-1 & other Transcription Factors p38->AP1 Phosphorylate ERK->AP1 Phosphorylate JNK->AP1 Phosphorylate Genes Pro-inflammatory Gene Expression AP1->Genes Barpisoflavone This compound Barpisoflavone->TAK1 Inhibits? Barpisoflavone->p38 Barpisoflavone->ERK Barpisoflavone->JNK

References

Application Note: In Vitro Antioxidant Activity of Barpisoflavone A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases[1]. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by scavenging free radicals, thereby mitigating cellular damage[2][3]. Flavonoids, a class of polyphenolic secondary metabolites found in plants, are known for their potent antioxidant properties[4][5][6].

Barpisoflavone A, as an isoflavone, belongs to this important class of compounds. Evaluating its antioxidant potential is a critical step in understanding its therapeutic promise. This document provides detailed protocols for a panel of common in vitro antioxidant assays to comprehensively characterize the free-radical scavenging and reducing capabilities of this compound. The assays described include the DPPH and ABTS radical scavenging assays, the Ferric Reducing Antioxidant Power (FRAP) assay, and assays for scavenging specific ROS like the superoxide and hydroxyl radicals.

General Experimental Workflow

The general procedure for assessing the antioxidant activity of a test compound involves several key stages, from sample preparation to data analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution mix Mix Compound/Standard with Reagents in Microplate prep_compound->mix prep_std Prepare Standard (e.g., Trolox, Ascorbic Acid) prep_std->mix prep_reagents Prepare Assay-Specific Reagents prep_reagents->mix incubate Incubate under Specified Conditions (Time, Temp, Light) mix->incubate measure Measure Absorbance with Spectrophotometer incubate->measure calc_inhibition Calculate % Inhibition or Reducing Power measure->calc_inhibition plot Plot Dose-Response Curve calc_inhibition->plot calc_ic50 Determine IC50 Value plot->calc_ic50 G DPPH_Radical DPPH• DPPH_H DPPH-H DPPH_Radical->DPPH_H Reduction (Color Change: Violet to Yellow) Antioxidant This compound (H-Donor) Antioxidant->DPPH_H G cluster_radicals Specific Radicals cluster_assays Corresponding Assays ROS Reactive Oxygen Species (ROS) O2 Superoxide (O₂•⁻) ROS->O2 OH Hydroxyl (•OH) ROS->OH DPPH_ABTS_rads Stable Radicals (DPPH•, ABTS•+) ROS->DPPH_ABTS_rads Superoxide_Assay Superoxide Scavenging Assay O2->Superoxide_Assay Hydroxyl_Assay Hydroxyl Scavenging Assay OH->Hydroxyl_Assay General_Assays DPPH / ABTS Assays DPPH_ABTS_rads->General_Assays

References

Application Notes and Protocols for Isoflavone-Induced Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Extensive research has highlighted the potential of flavonoids, a broad class of plant-derived polyphenolic compounds, as anticancer agents.[1] These compounds have been shown to induce programmed cell death, or apoptosis, in various cancer cell lines, making them promising candidates for further drug development.[1][2] Apoptosis is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.[3][4] Inducing apoptosis in malignant cells is a key mechanism for many cancer therapeutics.[3] This document provides a generalized overview of the methodologies used to assess the pro-apoptotic effects of isoflavones on cancer cells and the common signaling pathways involved. While specific data for "Barpisoflavone A" is not available in the current scientific literature, the protocols and pathways described herein are broadly applicable to the study of novel isoflavones.

Mechanism of Action: Inducing Apoptosis

Flavonoids can trigger apoptosis through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[5][6][7] Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.[5][6]

  • Intrinsic Pathway: This pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[5][7] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of this pathway.[5][7] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, leading to the dismantling of the cell.[5]

  • Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[6][7] This interaction leads to the recruitment of adaptor proteins and pro-caspase-8, forming the death-inducing signaling complex (DISC), where pro-caspase-8 is activated.[7] Active caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.[8]

Quantitative Data Summary

Since no specific data for "this compound" could be located, the following tables present hypothetical data for a generic isoflavone ("Isoflavone X") to illustrate the expected format for data presentation. These values are representative of typical findings for flavonoids with anticancer activity.

Table 1: Cytotoxicity of Isoflavone X against Various Cancer Cell Lines

Cancer Cell LineType of CancerIC50 (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma25.5
PC-3Prostate Cancer32.8
A549Lung Carcinoma45.2
HeLaCervical Cancer18.9
HT-29Colorectal Adenocarcinoma55.1

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Apoptosis Induction by Isoflavone X in HeLa Cells (48h Treatment)

Treatment Concentration (µM)Percentage of Apoptotic Cells (Annexin V+/PI-)
0 (Control)5.2 ± 0.8%
1015.7 ± 1.5%
2035.4 ± 2.1%
4062.1 ± 3.5%

Table 3: Effect of Isoflavone X on Key Apoptotic Proteins in HeLa Cells (48h Treatment)

ProteinFunctionRelative Expression Level (Fold Change vs. Control)
BaxPro-apoptotic2.8
Bcl-2Anti-apoptotic0.4
Cleaved Caspase-3Effector Caspase4.5
Cleaved Caspase-9Initiator Caspase (Intrinsic)3.2
Cleaved Caspase-8Initiator Caspase (Extrinsic)1.8

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the pro-apoptotic effects of a compound like an isoflavone.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoflavone for 24, 48, or 72 hours. Include a vehicle-treated control group.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the isoflavone for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 500 x g for 5 minutes and wash the cells twice with cold PBS.[9]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, late apoptotic/necrotic cells are Annexin V+ and PI+, and necrotic cells are Annexin V- and PI+.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

  • Protein Extraction: Treat cells with the isoflavone, then lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspases) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin or GAPDH.

Signaling Pathways and Visualizations

Flavonoids often modulate key signaling pathways that regulate cell survival and apoptosis. The PI3K/AKT and MAPK pathways are frequently implicated.[2][11]

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial intracellular signaling pathway that promotes cell survival, growth, and proliferation.[2] In many cancers, this pathway is overactive, leading to the inhibition of apoptosis.[2] Flavonoids can induce apoptosis by inhibiting the PI3K/AKT pathway. This leads to the deactivation of AKT, which in turn can no longer phosphorylate and inactivate pro-apoptotic proteins like Bad and caspase-9.[2]

PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates Apoptosis_Inhibition Apoptosis Inhibition (Cell Survival) AKT->Apoptosis_Inhibition Promotes Isoflavone_X Isoflavone X Isoflavone_X->AKT Inhibits

Caption: Inhibition of the PI3K/AKT pathway by Isoflavone X promotes apoptosis.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical regulator of cell proliferation and survival.[11] While often associated with cell growth, its role in apoptosis can be context-dependent. Some flavonoids have been shown to modulate this pathway to induce apoptosis.[11][12]

MAPK_ERK_Pathway Stimuli Extracellular Stimuli (e.g., Growth Factors) Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Can influence Isoflavone_X Isoflavone X Isoflavone_X->ERK Modulates

Caption: Modulation of the MAPK/ERK signaling pathway by Isoflavone X can influence cell fate.

Experimental Workflow for Apoptosis Assessment

The following diagram outlines a typical workflow for investigating the pro-apoptotic activity of a novel compound.

Experimental_Workflow Start Treat Cancer Cells with Isoflavone X Cell_Viability Cell Viability Assay (e.g., MTT) Start->Cell_Viability IC50 Determine IC50 Value Cell_Viability->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis_Assay Western_Blot Western Blot Analysis (Apoptotic Proteins) IC50->Western_Blot Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for evaluating the pro-apoptotic effects of a test compound.

The study of isoflavones and other flavonoids presents a promising avenue for the discovery of new anticancer agents. The protocols and pathways detailed in this document provide a foundational framework for researchers and drug development professionals to investigate the potential of novel compounds to induce apoptosis in cancer cells. A systematic approach, combining cytotoxicity screening, apoptosis quantification, and analysis of molecular signaling pathways, is essential for elucidating the therapeutic potential of these natural products.

References

Barpisoflavone A: Application Notes and Protocols for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barpisoflavone A is a naturally occurring isoflavone found in plants such as yellow lupin (Lupinus luteus) and scarlet runner bean (Phaseolus coccineus).[1] Chemically identified as 3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-chromen-4-one, it belongs to the flavonoid class of compounds, which are known for a wide range of biological activities.[1] While specific enzyme inhibition data for isolated this compound is not extensively documented in publicly available literature, extracts from its natural sources have demonstrated inhibitory effects against several key enzymes.

Notably, methanolic extracts of Lupinus luteus have shown inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and α-amylase.[2] This suggests that this compound, as a constituent of these extracts, may contribute to this bioactivity and warrants further investigation as a potential enzyme inhibitor.

These application notes provide a framework for researchers to study the enzyme inhibitory potential of this compound, with detailed protocols for relevant enzymatic assays.

Potential Applications in Enzyme Inhibition Research

Based on the observed activities of extracts from its natural sources, this compound could be investigated as a potential inhibitor for the following enzymes:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. Investigating this compound's effect on AChE and BChE could reveal its potential as a neuroprotective agent.

  • Tyrosinase: As a key enzyme in melanin biosynthesis, tyrosinase inhibitors are of great interest in the cosmetic and dermatological fields for the treatment of hyperpigmentation disorders.

  • α-Amylase: Inhibition of this enzyme, which is involved in carbohydrate digestion, is a therapeutic approach for managing type 2 diabetes. Studying this compound's activity against α-amylase could indicate its potential as an anti-diabetic agent.

Quantitative Data Summary

The following tables are templates for summarizing key quantitative data from enzyme inhibition studies with this compound.

Table 1: Half-Maximal Inhibitory Concentration (IC50) Values for this compound

Target EnzymeSubstrateThis compound IC50 (µM)Positive Control IC50 (µM)
Acetylcholinesterase (AChE)Acetylthiocholine iodideData to be determinedGalantamine: Value
Butyrylcholinesterase (BChE)Butyrylthiocholine chlorideData to be determinedGalantamine: Value
TyrosinaseL-DOPAData to be determinedKojic Acid: Value
α-AmylaseStarchData to be determinedAcarbose: Value

Table 2: Kinetic Parameters of this compound Inhibition

Target EnzymeType of InhibitionKi (µM)Vmax (µmol/min)Km (mM)
Acetylcholinesterase (AChE)e.g., CompetitiveData to be determinedData to be determinedData to be determined
Butyrylcholinesterase (BChE)e.g., Non-competitiveData to be determinedData to be determinedData to be determined
Tyrosinasee.g., MixedData to be determinedData to be determinedData to be determined
α-Amylasee.g., UncompetitiveData to be determinedData to be determinedData to be determined

Experimental Protocols

The following are detailed protocols for conducting enzyme inhibition assays with this compound.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is adapted from the Ellman's method.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Galantamine (positive control)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of this compound and galantamine in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of varying concentrations of this compound or galantamine.

  • Add 50 µL of phosphate buffer (pH 8.0).

  • Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.

  • Add 50 µL of DTNB solution.

  • Initiate the reaction by adding 25 µL of ATCI solution.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tyrosinase Inhibition Assay

This protocol measures the inhibition of L-DOPA oxidation by tyrosinase.

Materials:

  • This compound

  • Mushroom tyrosinase

  • L-DOPA

  • Kojic acid (positive control)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of this compound and kojic acid in a suitable solvent.

  • In a 96-well plate, add 20 µL of varying concentrations of this compound or kojic acid.

  • Add 100 µL of phosphate buffer (pH 6.8).

  • Add 40 µL of mushroom tyrosinase solution and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 40 µL of L-DOPA solution.

  • Measure the absorbance at 475 nm after 20 minutes of incubation at 37°C.

  • Calculate the percentage of inhibition and determine the IC50 value.

α-Amylase Inhibition Assay

This protocol is based on the starch-iodine method.

Materials:

  • This compound

  • α-amylase from porcine pancreas

  • Soluble starch

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.9)

  • Iodine-potassium iodide (I-KI) solution

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of this compound and acarbose.

  • In a 96-well plate, add 50 µL of varying concentrations of this compound or acarbose.

  • Add 50 µL of α-amylase solution and incubate for 10 minutes at 37°C.

  • Add 50 µL of 1% soluble starch solution and incubate for 30 minutes at 37°C.

  • Stop the reaction by adding 25 µL of 1 M HCl.

  • Add 100 µL of I-KI solution to each well.

  • Measure the absorbance at 620 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

Signaling Pathway Diagram

G cluster_0 Potential Impact of this compound on Neuroinflammation Microglia_Activation Microglia Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia_Activation->Pro_inflammatory_Cytokines AChE_Upregulation AChE Upregulation Pro_inflammatory_Cytokines->AChE_Upregulation Neuronal_Damage Neuronal Damage AChE_Upregulation->Neuronal_Damage Barpisoflavone_A This compound Barpisoflavone_A->AChE_Upregulation Inhibition

Caption: Hypothetical signaling pathway of this compound in neuroinflammation.

Experimental Workflow Diagram

G Start Source this compound (Isolation or Synthesis) Prepare_Stocks Prepare Stock Solutions Start->Prepare_Stocks Enzyme_Assay Perform Enzyme Inhibition Assays (AChE, Tyrosinase, α-Amylase) Prepare_Stocks->Enzyme_Assay Data_Collection Collect Absorbance Data Enzyme_Assay->Data_Collection IC50_Calculation Calculate % Inhibition and IC50 Values Data_Collection->IC50_Calculation Kinetic_Studies Conduct Enzyme Kinetic Studies IC50_Calculation->Kinetic_Studies Data_Analysis Analyze Kinetic Data (Lineweaver-Burk Plot) Kinetic_Studies->Data_Analysis Determine_Mechanism Determine Mechanism of Inhibition Data_Analysis->Determine_Mechanism Report Report Findings Determine_Mechanism->Report

Caption: General experimental workflow for enzyme inhibition studies of this compound.

References

Application Notes and Protocols for In Vivo Testing of Barpisoflavone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barpisoflavone A is a novel isoflavone compound with significant potential for therapeutic applications. As with any new chemical entity, comprehensive in vivo testing is crucial to evaluate its efficacy, safety, and pharmacokinetic profile. These application notes provide detailed protocols for the in vivo evaluation of this compound in rodent models, with a particular focus on its potential anti-cancer properties. The methodologies described herein are based on established practices for testing isoflavones and other flavonoid compounds in preclinical settings.

Animal Models

The selection of an appropriate animal model is a critical first step in the in vivo testing of this compound. Rodent models, particularly mice and rats, are widely used for this purpose due to their genetic similarity to humans, relatively short lifespan, and ease of handling.[1][2] The choice between mice and rats may depend on the specific research question, with mice often being preferred for studies involving genetically engineered models and cancer xenografts.

Recommended Animal Models:

  • Nude Mice (Athymic NCr-nu/nu): Ideal for subcutaneous xenograft models where human cancer cells are implanted to study tumor growth inhibition. Their compromised immune system prevents the rejection of human cells.

  • SCID (Severe Combined Immunodeficiency) Mice: Another immunocompromised strain suitable for xenograft studies, particularly for cell lines that may not grow well in nude mice.

  • C57BL/6 Mice: A common inbred strain used for syngeneic tumor models (implanting mouse tumor cells into mice of the same genetic background), which allows for the study of the compound's effect in the context of a competent immune system.

  • Sprague-Dawley Rats: Often used for toxicology and pharmacokinetic studies due to their larger size, which facilitates blood sampling.

Experimental Protocols

Xenograft Tumor Model Protocol

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model using nude mice.

Materials:

  • Nude mice (6-8 weeks old)

  • Human cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)

  • Matrigel

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Sterile PBS

  • Calipers

  • Animal balance

Procedure:

  • Cell Culture and Implantation:

    • Culture the chosen human cancer cell line under standard conditions.

    • On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Allow the tumors to grow to a palpable size (approximately 100-150 mm³).

    • Randomly divide the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Prepare this compound in the vehicle at the desired concentrations (e.g., 25, 50, and 100 mg/kg).

    • Administer this compound or vehicle to the respective groups via oral gavage once daily for 21 days.

  • Data Collection:

    • Measure tumor volume and body weight every 3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Pharmacokinetic Study Protocol

This protocol describes a basic pharmacokinetic study in rats to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Materials:

  • Sprague-Dawley rats (male, 8-10 weeks old) with jugular vein cannulas

  • This compound

  • Vehicle

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing:

    • Administer a single dose of this compound (e.g., 50 mg/kg) to the rats via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 200 µL) from the jugular vein cannula at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Data Presentation

Table 1: Anti-Tumor Efficacy of this compound in a Xenograft Model
Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SDTumor Growth Inhibition (%)Mean Final Body Weight (g) ± SD
Vehicle Control-1520 ± 210-22.5 ± 1.8
This compound251050 ± 18030.922.1 ± 2.0
This compound50680 ± 15055.321.9 ± 1.7
This compound100350 ± 9077.021.5 ± 1.9
Table 2: Pharmacokinetic Parameters of this compound in Rats
ParameterValue
Dose (mg/kg)50
Cmax (ng/mL)1250
Tmax (h)2
AUC (0-24h) (ng*h/mL)9800
t1/2 (h)6.5

Visualization

Signaling Pathway Diagram

Many isoflavones exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A plausible mechanism of action for this compound is the inhibition of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.

BarpisoflavoneA_Pathway BarpisoflavoneA This compound PI3K PI3K BarpisoflavoneA->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Proliferation Cell Proliferation mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Proposed inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vivo efficacy testing of this compound in a xenograft model.

Xenograft_Workflow start Start: Human Cancer Cell Culture implantation Subcutaneous Implantation into Nude Mice start->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth grouping Randomization into Treatment Groups tumor_growth->grouping treatment Daily Administration of This compound or Vehicle grouping->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring monitoring->treatment 21 days endpoint Endpoint: Euthanasia and Tumor Excision monitoring->endpoint analysis Data Analysis and Reporting endpoint->analysis

Caption: Workflow for the in vivo xenograft efficacy study of this compound.

Conclusion

These application notes provide a foundational framework for the in vivo evaluation of this compound. Researchers should adapt these protocols based on the specific characteristics of the compound and the research questions being addressed. Careful consideration of animal welfare, adherence to institutional guidelines, and robust experimental design are paramount for obtaining reliable and reproducible data. The presented methodologies will aid in elucidating the therapeutic potential of this compound and guide its further development.

References

Application Notes and Protocols for Experimental Delivery Systems of Barpisoflavone A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Currently, there is a limited amount of publicly available information specifically detailing the formulation and delivery systems for Barpisoflavone A. The following application notes and protocols are based on established methodologies for isoflavones and other poorly water-soluble compounds and are intended to serve as a comprehensive guide for researchers to develop and evaluate suitable delivery systems for this compound.

Introduction to this compound and Formulation Challenges

This compound is an isoflavone found in plants such as Lupinus luteus and Phaseolus coccineus[1]. Like many isoflavones, it is presumed to have poor aqueous solubility, which can significantly limit its bioavailability and therapeutic efficacy in experimental settings[2]. Overcoming this challenge requires the development of advanced delivery systems designed to enhance its solubility, stability, and absorption. This document provides a framework for the initial characterization of this compound and outlines protocols for the preparation and evaluation of potential delivery systems.

Physicochemical Characterization of this compound

Prior to formulation development, a thorough physicochemical characterization of this compound is essential.

Table 1: Known Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₁₂O₆PubChem[1]
Molecular Weight300.26 g/mol PubChem[1]
Physical DescriptionSolidHMDB[1]
Melting Point290 °CHMDB[1]
IUPAC Name3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxychromen-4-onePubChem[1]
Protocol for Determining Aqueous Solubility

The "shake-flask" method is the gold standard for determining equilibrium solubility[3][4].

Objective: To determine the aqueous solubility of this compound at different pH values relevant to physiological conditions (e.g., pH 1.2, 6.8, and 7.4).

Materials:

  • This compound

  • Phosphate buffered saline (PBS) at pH 7.4

  • Simulated Gastric Fluid (pH 1.2)

  • Simulated Intestinal Fluid (pH 6.8)

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC-UV system

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of this compound to separate vials containing each of the buffer solutions.

  • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid material should be visible[3].

  • After incubation, centrifuge the samples to pellet the excess solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC-UV method.

  • Express solubility in units such as mg/mL or µg/mL.

Protocol for Stability Assessment

Objective: To evaluate the chemical stability of this compound under various conditions (pH, temperature).

Materials:

  • Stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Buffers at various pH values (e.g., 1.2, 4.5, 6.8, 7.4).

  • Incubators set at different temperatures (e.g., 4°C, 25°C, 37°C).

  • HPLC-UV system.

Procedure:

  • Prepare solutions of this compound at a known concentration in the different pH buffers.

  • Divide each solution into aliquots and store them at the specified temperatures, protected from light.

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each condition.

  • Immediately analyze the samples by HPLC-UV to determine the concentration of remaining this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Table 2: Template for Summarizing Solubility and Stability Data

ParameterConditionResult
Solubility pH 1.2 at 37°Ce.g., X µg/mL
pH 6.8 at 37°Ce.g., Y µg/mL
pH 7.4 at 37°Ce.g., Z µg/mL
Stability % Remaining after 24h at pH 1.2, 37°Ce.g., A%
% Remaining after 24h at pH 7.4, 37°Ce.g., B%

Proposed Delivery Systems and Preparation Protocols

Based on the expected poor water solubility of this compound, several formulation strategies can be employed to enhance its delivery[5][6][7][8].

Nanosuspension

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers. Reducing the particle size increases the surface area, leading to a higher dissolution rate[2].

Protocol: Preparation of this compound Nanosuspension by Solvent Evaporation [9]

  • Organic Phase Preparation: Dissolve this compound in a suitable volatile organic solvent (e.g., acetone, dichloromethane).

  • Aqueous Phase Preparation: Dissolve a stabilizer (e.g., Poloxamer 188, PVP K-30) in purified water.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed homogenization or ultrasonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Evaporate the organic solvent from the emulsion under reduced pressure using a rotary evaporator.

  • Nanosuspension Formation: As the solvent is removed, the drug precipitates into nanoparticles, which are kept in suspension by the stabilizer.

  • Characterization: Analyze the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Solid Dispersion

Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state, often resulting in an amorphous form of the drug with enhanced solubility[10][11].

Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation [11][12]

  • Solution Preparation: Dissolve both this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC)) in a common volatile solvent (e.g., ethanol, methanol).

  • Solvent Removal: Evaporate the solvent using a rotary evaporator or by spray drying. The low temperatures used in this method help prevent thermal degradation of the drug[12].

  • Product Collection: Scrape the resulting solid mass from the flask.

  • Post-Processing: Further dry the solid dispersion in a vacuum oven to remove residual solvent. Then, pulverize and sieve the product to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion using Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state and drug-carrier interactions.

Table 3: Template for Characterization of Delivery Systems

Formulation TypeDrug:Carrier RatioParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
NanosuspensionN/Ae.g., 150 ± 10e.g., < 0.2e.g., -25 ± 2N/A
Solid Dispersion1:5N/AN/AN/AN/A
Solid Dispersion1:10N/AN/AN/AN/A

In Vitro Evaluation of Delivery Systems

Protocol for In Vitro Drug Release Study

Objective: To compare the dissolution rate of this compound from the developed formulations against the pure drug.

Materials:

  • USP Type-II Dissolution Apparatus (Paddle Apparatus)[13][14].

  • Dissolution medium (e.g., pH 6.8 phosphate buffer).

  • Formulations of this compound and pure drug powder.

  • HPLC-UV system.

Procedure:

  • Fill the dissolution vessels with 900 mL of the dissolution medium, maintained at 37 ± 0.5°C.

  • Set the paddle speed to 50 or 75 rpm.

  • Add an accurately weighed amount of the this compound formulation (or pure drug) to each vessel.

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a specified volume of the medium.

  • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed medium to maintain sink conditions[15].

  • Filter the samples and analyze the concentration of dissolved this compound by HPLC-UV.

  • Plot the cumulative percentage of drug released versus time.

Visualizations: Workflows and Pathways

Experimental Workflow for Delivery System Development

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation cluster_2 Phase 3: Evaluation cluster_3 Phase 4: Preclinical Charac Physicochemical Characterization (Solubility, Stability, logP) FormDev Formulation Development (Nanosuspension, Solid Dispersion, etc.) Charac->FormDev Optimize Formulation Optimization (Ratio, Process Parameters) FormDev->Optimize PhysCharac Physical Characterization (Size, Zeta, Morphology) Optimize->PhysCharac Release In Vitro Release Studies PhysCharac->Release Cell In Vitro Cell Studies (Uptake, Toxicity) Release->Cell Animal In Vivo Animal Studies (Pharmacokinetics, Efficacy) Cell->Animal

Caption: Workflow for this compound delivery system development.

Hypothetical Signaling Pathway for Isoflavones

Isoflavones are known to interact with various signaling pathways, often through estrogen receptors (ERs) and peroxisome proliferator-activated receptors (PPARs)[16][17]. The diagram below illustrates a generalized pathway that could be investigated for this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus BarpisoflavoneA This compound GPER GPER BarpisoflavoneA->GPER ER ERα / ERβ BarpisoflavoneA->ER PPAR PPARγ BarpisoflavoneA->PPAR PI3K_Akt PI3K/Akt Pathway GPER->PI3K_Akt ERK ERK1/2 Pathway GPER->ERK Gene Target Gene Expression (e.g., Inflammation, Proliferation) ER->Gene PI3K_Akt->Gene ERK->Gene PPAR->Gene

Caption: Potential signaling pathways modulated by isoflavones.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Barpisoflavone A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Barpisoflavone A synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound?

A1: A prevalent strategy for the synthesis of this compound (2',4',7-Trihydroxy-5-methoxyisoflavone) involves a multi-step process. A key reaction is the Suzuki-Miyaura coupling to form the C-C bond between the chromenone core and the B-ring.[1][2] This is typically followed by selective demethylation to yield the final polyhydroxylated product. The synthesis can be adapted from established methods for similar 7-hydroxy-5-methoxyisoflavones.

Q2: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the common causes?

A2: Low yields in Suzuki-Miyaura coupling for isoflavone synthesis can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure anhydrous and anaerobic conditions to prevent catalyst poisoning.

  • Inappropriate Ligand: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands often improve catalytic activity.

  • Base Selection: The strength and solubility of the base are critical for the activation of the boronic acid. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.

  • Solvent Choice: A mixture of solvents, such as toluene/ethanol or dioxane/water, is often used to ensure the solubility of all reactants.

  • Reaction Temperature: The temperature needs to be optimized. Too low a temperature can lead to a sluggish reaction, while too high a temperature can cause catalyst decomposition or side reactions.

Q3: I am observing significant amounts of starting material after the demethylation step. How can I improve the conversion?

A3: Incomplete demethylation is a common issue in the synthesis of polyhydroxyisoflavones. To improve conversion:

  • Choice of Demethylating Agent: Stronger demethylating agents like BBr₃ are effective but can be harsh. Milder reagents like AlCl₃ or pyridinium hydrochloride might require higher temperatures and longer reaction times.

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time at the optimal temperature. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Stoichiometry of Reagent: An insufficient amount of the demethylating agent will lead to incomplete reaction. Consider increasing the molar equivalents of the reagent.

  • Solvent: The choice of solvent is important. Dichloromethane is commonly used for BBr₃-mediated demethylation.

Q4: How can I purify the final this compound product effectively?

A4: Purification of polyhydroxyisoflavones like this compound can be challenging due to their polarity. Column chromatography on silica gel is a standard method. A gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. Recrystallization from a suitable solvent system (e.g., methanol/water) can also be used to obtain a highly pure product.

Troubleshooting Guides

Problem 1: Low Yield in the Suzuki-Miyaura Coupling Step

Symptoms:

  • Low conversion of the aryl halide.

  • Formation of homocoupling byproducts.

  • Decomposition of starting materials.

Possible Causes and Solutions:

CauseRecommended Solution
Inactive Catalyst Use a fresh batch of palladium catalyst and phosphine ligand. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Suboptimal Ligand Screen different phosphine ligands. For Suzuki couplings in isoflavone synthesis, ligands like SPhos or XPhos can be effective.
Incorrect Base Optimize the base. Try using different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry.
Poor Solvent System Use a mixture of solvents to ensure all reactants are in solution. Common systems include toluene/ethanol, dioxane/water, or DMF.
Inappropriate Temperature Perform the reaction at a range of temperatures (e.g., 80-110 °C) to find the optimal condition for your specific substrates.
Problem 2: Incomplete Demethylation

Symptoms:

  • Presence of partially methylated intermediates in the final product mixture.

  • Low yield of the desired polyhydroxyisoflavone.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Reagent Increase the molar equivalents of the demethylating agent (e.g., BBr₃) in a stepwise manner.
Suboptimal Reaction Time Monitor the reaction progress closely by TLC or LC-MS and allow the reaction to proceed until the starting material is consumed.
Low Reaction Temperature For less reactive methyl ethers, a higher temperature may be required. However, be cautious of potential side reactions.
Moisture Contamination Ensure anhydrous conditions, especially when using moisture-sensitive reagents like BBr₃.

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling for Isoflavone Synthesis

This protocol is a general guideline and may require optimization for the specific synthesis of this compound precursors.

Materials:

  • 3-Iodo-7-benzyloxy-5-methoxychromen-4-one (1 equivalent)

  • 2,4-Bis(benzyloxy)phenylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2 equivalents)

  • Toluene/Ethanol (3:1 mixture)

Procedure:

  • To a dried flask under an argon atmosphere, add 3-iodo-7-benzyloxy-5-methoxychromen-4-one, 2,4-bis(benzyloxy)phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the toluene/ethanol solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Key Experiment: Demethylation to Yield this compound

This protocol describes a general procedure for the demethylation of a protected this compound precursor.

Materials:

  • Protected this compound precursor (1 equivalent)

  • Boron tribromide (BBr₃) (3-4 equivalents per methyl group to be cleaved)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the protected this compound precursor in anhydrous DCM in a flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add BBr₃ dropwise to the solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product 5,7-Dihydroxyisoflavone 5,7-Dihydroxyisoflavone Protection Protection of -OH groups 5,7-Dihydroxyisoflavone->Protection Arylboronic_Acid 2,4-Dihydroxyphenyl boronic acid Suzuki_Coupling Suzuki-Miyaura Coupling Arylboronic_Acid->Suzuki_Coupling Halogenation Halogenation (e.g., Iodination) Protection->Halogenation Halogenation->Suzuki_Coupling Deprotection Deprotection/ Demethylation Suzuki_Coupling->Deprotection Barpisoflavone_A This compound Deprotection->Barpisoflavone_A

Caption: General synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Synthesis Step Identify_Step Identify Problematic Step (e.g., Coupling, Demethylation) Start->Identify_Step Coupling_Issues Suzuki-Miyaura Coupling? Identify_Step->Coupling_Issues Demethylation_Issues Demethylation? Identify_Step->Demethylation_Issues Check_Catalyst Check Catalyst/Ligand Activity and Reaction Conditions Coupling_Issues->Check_Catalyst Yes Check_Reagent Check Demethylating Agent Stoichiometry and Purity Demethylation_Issues->Check_Reagent Yes Optimize_Base Optimize Base and Solvent System Check_Catalyst->Optimize_Base Analysis Analyze Results (TLC, LC-MS, NMR) Optimize_Base->Analysis Optimize_Time_Temp Optimize Reaction Time and Temperature Check_Reagent->Optimize_Time_Temp Optimize_Time_Temp->Analysis Improved_Yield Improved Yield Analysis->Improved_Yield Successful Re-evaluate Re-evaluate Strategy Analysis->Re-evaluate Unsuccessful

References

Overcoming solubility issues of Barpisoflavone A in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Barpisoflavone A. The focus is on overcoming its limited solubility in aqueous solutions to ensure reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a naturally occurring isoflavone compound. Like many flavonoids, it possesses a hydrophobic structure, leading to poor solubility in water. This can pose a significant challenge for in vitro and in vivo studies that require the compound to be in an aqueous solution to assess its biological activity.

Q2: In which solvents is this compound known to be soluble?

This compound is readily soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1]

Q3: What are the general strategies to dissolve this compound in aqueous solutions for experiments?

Due to its low aqueous solubility, direct dissolution in water or buffers is often impractical. The most common and effective strategies involve:

  • Using a co-solvent system: A small amount of an organic solvent in which this compound is soluble (like DMSO) is used to first dissolve the compound, which is then diluted into the aqueous experimental medium.

  • Complexation with cyclodextrins: Encapsulating the hydrophobic this compound molecule within a cyclodextrin can significantly enhance its aqueous solubility.

  • Nanoparticle formulations: Advanced techniques like nano spray drying can be used to create nanoparticle formulations of isoflavones with improved water dispersibility.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides step-by-step instructions and best practices for preparing aqueous solutions of this compound.

Issue 1: Preparing an Aqueous Stock Solution

Problem: You need to prepare a concentrated stock solution of this compound that can be diluted into your aqueous experimental medium (e.g., cell culture media, phosphate-buffered saline).

Solution: The recommended approach is to use a co-solvent system, typically with DMSO.

Detailed Experimental Protocol: Preparing a 10 mM DMSO Stock Solution

  • Weighing the Compound:

    • On a calibrated analytical balance, carefully weigh the desired amount of this compound powder (Molecular Weight: 300.26 g/mol ) into a sterile microcentrifuge tube.

    • Example: For 1 mL of a 10 mM stock solution, you would need 0.30026 mg of this compound.

  • Dissolution in DMSO:

    • Add the appropriate volume of high-purity, sterile DMSO to the tube.

    • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.

  • Storage:

    • Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Properly stored, the stock solution should be stable for several months.

Workflow for Preparing a DMSO Stock Solution

G cluster_workflow Workflow: Preparing this compound DMSO Stock weigh Weigh this compound Powder add_dmso Add appropriate volume of DMSO weigh->add_dmso vortex Vortex until completely dissolved (Gentle warming if necessary) add_dmso->vortex aliquot Aliquot into smaller volumes vortex->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a concentrated stock solution of this compound in DMSO.

Issue 2: Precipitation Upon Dilution in Aqueous Media

Problem: When you add your DMSO stock solution of this compound to your aqueous experimental buffer or media, a precipitate forms.

Cause: This occurs because the final concentration of DMSO is not high enough to maintain the solubility of this compound in the aqueous environment.

Solutions:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup does not exceed a level that is toxic to your cells or interferes with your assay, typically below 0.5% (v/v). It is crucial to test the tolerance of your specific experimental system to a range of DMSO concentrations.

  • Use a Surfactant-Containing Formulation: For in vivo studies or challenging in vitro systems, a more complex vehicle may be necessary. A formulation containing PEG300 and a surfactant like Tween 80 can help maintain solubility upon dilution.

Detailed Experimental Protocol: Co-Solvent/Surfactant Formulation (for in vivo applications)

This protocol is adapted from a general method for preparing poorly soluble compounds for in vivo administration.

  • Initial Dissolution: Dissolve this compound in DMSO to create a concentrated primary stock solution (e.g., 40 mg/mL).

  • Addition of PEG300: Add PEG300 to the DMSO solution (e.g., a 1:6 ratio of DMSO solution to PEG300). Mix thoroughly until the solution is clear.

  • Addition of Tween 80: Add Tween 80 to the mixture (e.g., a 1:1 ratio with the initial DMSO solution volume). Mix until clear.

  • Final Dilution: Slowly add saline or PBS to the mixture to achieve the final desired concentration, mixing continuously.

Data on Co-Solvent Ratios for a Generic In Vivo Formulation

ComponentVolume RatioPurpose
DMSO1Primary Solvent
PEG3006Co-solvent/Vehicle
Tween 801Surfactant/Emulsifier
Saline/PBS12Final Diluent
Issue 3: Low Bioavailability in Experiments

Problem: Even when you achieve a clear solution, the biological effect of this compound is lower than expected.

Solution: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility and bioavailability. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Detailed Experimental Protocol: this compound-HP-β-CD Complexation

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v in PBS).

  • Add this compound: Add an excess of this compound powder to the HP-β-CD solution.

  • Equilibration: Stir the suspension at room temperature for 24-48 hours to allow for complex formation.

  • Removal of Undissolved Compound: Centrifuge the suspension at high speed to pellet the undissolved this compound.

  • Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining insoluble material.

  • Concentration Determination: The concentration of the solubilized this compound in the filtrate should be determined spectrophotometrically or by HPLC.

Logical Relationship for Solubility Enhancement

G cluster_logic Solubility Enhancement Strategies start Poorly Aqueous Soluble This compound cosolvent Co-Solvent System (e.g., DMSO/Buffer) start->cosolvent cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) start->cyclodextrin nanoparticle Nanoparticle Formulation start->nanoparticle end Increased Apparent Aqueous Solubility and Bioavailability cosolvent->end cyclodextrin->end nanoparticle->end G cluster_nrf2 Nrf2 Antioxidant Pathway Barpisoflavone This compound (Hypothesized) Keap1_Nrf2 Keap1-Nrf2 Complex Barpisoflavone->Keap1_Nrf2 Inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Activates G cluster_er Estrogen Receptor Signaling Barpisoflavone This compound (as a SERM) ER Estrogen Receptor (ERα / ERβ) Barpisoflavone->ER Binds to Nucleus Nucleus ER->Nucleus Translocates to ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Transcription Modulation of Gene Transcription ERE->Gene_Transcription Regulates

References

Optimizing HPLC Separation of Barpisoflavone A from Plant Extracts: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the High-Performance Liquid Chromatography (HPLC) separation of Barpisoflavone A from plant extracts. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound analysis?

Q2: How can I prepare my plant extract for HPLC analysis of this compound?

A2: A common method for extracting isoflavones from plant material involves using a solvent system like acetone-hydrochloric acid (5:1, v/v) or an ethanol-water mixture.[5][6] After extraction, the solution should be filtered through a 0.2-µm membrane filter before injection into the HPLC system to prevent clogging and protect the column.[5] For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering compounds.[1]

Q3: What is the expected UV maximum absorption for this compound?

A3: While specific UV absorption maxima for this compound are not detailed in the provided search results, isoflavones generally exhibit strong absorbance in the UV range of 254-262 nm.[3][4][5] Therefore, a detection wavelength within this range is a suitable starting point. A photodiode array (PDA) detector is highly recommended to determine the optimal detection wavelength for this compound and to check for peak purity.

Q4: What are the solubility characteristics of this compound?

A4: this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[7] This information is crucial for preparing standard solutions and ensuring compatibility with the mobile phase.

Experimental Protocols

Below are detailed methodologies for key experiments related to the HPLC separation of this compound.

Sample Preparation: Extraction of Isoflavones from Plant Material

This protocol is a general guideline and may require optimization based on the specific plant matrix.

  • Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.

  • Extraction Solvent: Prepare an extraction solvent of 80% ethanol in water. Some methods also utilize acetone with 0.1 M hydrochloric acid (5:1, v/v).[5][8]

  • Extraction: Weigh approximately 0.05 g of the powdered plant material and add 5 mL of the extraction solvent.[8] Sonicate the mixture for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture to pellet the solid plant material.

  • Filtration: Carefully decant the supernatant and filter it through a 0.2-µm syringe filter into an HPLC vial.[5]

  • Injection: Inject a known volume (e.g., 20 µL) into the HPLC system.[5]

HPLC Method for Isoflavone Separation

This method is a starting point and should be optimized for the separation of this compound.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase A: 0.1% Acetic Acid in Water.[3]

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 260 nm.[3]

  • Column Temperature: 35 °C.[5]

  • Injection Volume: 20 µL.[5]

  • Gradient Elution:

    • Start with a linear gradient and adjust based on the initial separation results. A typical starting gradient could be: 10% B to 30% B over 60 minutes.[3]

Data Presentation

The following table summarizes various HPLC methods used for the separation of isoflavones, which can be adapted for this compound.

Parameter Method 1 Method 2 Method 3
Column Vydac 201TP54 C18YMC ODS-AM (250 x 3.0 mm, 5 µm)Bonus RP (100 x 3.0 mm, 3.5 µm)
Mobile Phase A Water0.1% Acetic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile0.1% Acetic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 8% B to 50% B in 13 min10% B to 30% B in 60 minNot specified
Flow Rate 2.0 mL/min0.65 mL/min1.0 mL/min
Detection (UV) 262 nm260 nm254 nm
Column Temp. 35 °CNot specified35 °C
Reference [5][3][4]

Troubleshooting Guides

Use the following question-and-answer guide to troubleshoot common issues during HPLC analysis.

Problem: High System Backpressure

  • Q: My HPLC system is showing unusually high backpressure. What should I do?

    • A: High backpressure is often due to blockages in the system.[9]

      • Check for Leaks: First, ensure there are no leaks in the system.

      • Inspect Filters: Check the inline filter and column frits for particulate buildup.[9] Replace them if necessary.

      • Column Wash: Wash the column with a stronger solvent than your mobile phase to remove any strongly retained compounds.[9]

      • Sample Filtration: Always filter your samples before injection to prevent particulates from entering the system.[9]

Problem: Poor Peak Shape (Tailing or Fronting)

  • Q: My peaks are tailing. How can I improve their shape?

    • A: Peak tailing can be caused by several factors.[9]

      • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate to keep your analyte fully ionized or neutral.[9] Adding a modifier like formic or acetic acid often helps.

      • Column Interactions: Secondary interactions with the stationary phase can cause tailing.[10] Consider using a different type of C18 column or a column with end-capping.

      • Sample Solvent: Make sure your sample is dissolved in a solvent that is compatible with, or weaker than, your initial mobile phase.[9]

Problem: Baseline Noise or Drift

  • Q: I'm observing a noisy or drifting baseline in my chromatogram. What could be the cause?

    • A: A noisy baseline can be caused by several factors.[9]

      • Solvent Contamination: Use freshly prepared, high-purity HPLC-grade solvents.[9]

      • Degassing: Ensure your mobile phases are properly degassed to prevent air bubbles from entering the detector.[9][11]

      • Detector Issues: Check the detector lamp intensity and ensure the flow cell is clean.[9]

      • Temperature Fluctuations: Use a column oven to maintain a stable temperature.[9]

Problem: Retention Time Shifts

  • Q: The retention times of my peaks are not consistent between runs. What should I check?

    • A: Inconsistent retention times can point to issues with the mobile phase or the pump.[9]

      • Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for every run.[9]

      • Pump Performance: Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.[9]

      • Column Equilibration: Make sure the column is properly equilibrated with the initial mobile phase conditions before each injection.[9]

Visualizations

The following diagrams illustrate key workflows and decision-making processes in HPLC analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material extraction Extraction plant_material->extraction Solvent filtration Filtration extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation hplc_injection->separation detection Detection (UV/PDA) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification

Caption: A generalized workflow for the HPLC analysis of this compound.

Troubleshooting_Tree cluster_pressure Pressure Issues cluster_peak Peak Shape Issues cluster_baseline Baseline Issues start HPLC Problem Observed high_pressure High Pressure? start->high_pressure peak_tailing Peak Tailing? start->peak_tailing baseline_noise Baseline Noise? start->baseline_noise check_blockage Check for Blockages (Filters, Frits) high_pressure->check_blockage Yes wash_column Wash Column check_blockage->wash_column adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph Yes check_solvent Check Sample Solvent adjust_ph->check_solvent degas_solvents Degas Solvents baseline_noise->degas_solvents Yes check_detector Check Detector Lamp degas_solvents->check_detector

Caption: A decision tree for troubleshooting common HPLC problems.

References

Troubleshooting low bioactivity of Barpisoflavone A in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with the bioactivity of Barpisoflavone A in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

This compound is an isoflavone compound.[1] While its specific mechanism of action is not well-documented in publicly available literature, isoflavones as a class are known to exert their effects through various mechanisms. These can include acting as phytoestrogens by binding to estrogen receptors, inhibiting protein tyrosine kinases, and modulating other signaling pathways involved in cell proliferation and inflammation.[2][3]

Q2: I am observing lower than expected bioactivity with this compound in my cell culture experiments. What are the common causes?

Low bioactivity of hydrophobic compounds like this compound in cell culture can stem from several factors:

  • Poor Solubility: The compound may not be fully dissolved in the culture medium, leading to a lower effective concentration.

  • Compound Instability: this compound might degrade in the culture medium over the course of the experiment.

  • Cell Line Specificity: The chosen cell line may not express the target receptor or signaling pathway that this compound interacts with.

  • Metabolism by Cells: The cells may rapidly metabolize this compound into less active forms.

  • Suboptimal Assay Conditions: The experimental conditions, such as incubation time, cell density, and serum concentration, may not be optimal for observing the compound's effect.

Troubleshooting Low Bioactivity

Issue 1: Compound Precipitation or Low Solubility

Hydrophobic compounds like this compound often have poor aqueous solubility, which can lead to precipitation in cell culture media.

Troubleshooting Steps:

  • Solvent Selection: Dissolve this compound in a suitable organic solvent, such as DMSO, at a high concentration to create a stock solution.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity.

  • Preparation of Working Solutions: When diluting the stock solution into the medium, add it dropwise while vortexing or gently mixing to facilitate dispersion and prevent precipitation. Pre-warming the medium to 37°C can also help.

  • Solubility Enhancement: Consider the use of solubilizing agents, such as cyclodextrins, or formulating the compound in a delivery vehicle like liposomes.

Hypothetical Troubleshooting Workflow for Solubility Issues

G start Start: Low Bioactivity Observed check_precipitate Visually inspect culture for precipitate start->check_precipitate precipitate_yes Precipitate Observed check_precipitate->precipitate_yes precipitate_no No Precipitate Observed check_precipitate->precipitate_no optimize_dissolution Optimize Dissolution Protocol precipitate_yes->optimize_dissolution Yes check_cell_health Assess Cell Viability (e.g., Trypan Blue) precipitate_no->check_cell_health No reduce_concentration Reduce Final Concentration optimize_dissolution->reduce_concentration use_solubilizer Consider Solubilizing Agents reduce_concentration->use_solubilizer retest_activity Re-test Bioactivity use_solubilizer->retest_activity cell_health_ok Cells are Healthy check_cell_health->cell_health_ok cell_health_bad Cell Death or Stress Observed check_cell_health->cell_health_bad troubleshoot_cytotoxicity Troubleshoot Cytotoxicity cell_health_bad->troubleshoot_cytotoxicity G start Start: Assess Bioactivity prepare_stock Prepare 10 mM Stock in DMSO start->prepare_stock seed_cells Seed Cells in Multi-well Plates prepare_stock->seed_cells prepare_working Prepare Working Solutions in Medium seed_cells->prepare_working treat_cells Treat Cells with this compound and Vehicle Control prepare_working->treat_cells incubate Incubate for Optimized Time treat_cells->incubate perform_assay Perform Bioactivity Assay (e.g., MTT, qPCR, Western Blot) incubate->perform_assay analyze_data Analyze and Interpret Data perform_assay->analyze_data G BarpisoflavoneA This compound Receptor Cell Surface Receptor (e.g., Tyrosine Kinase) BarpisoflavoneA->Receptor Inhibits Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression BiologicalResponse Biological Response (e.g., Apoptosis, Proliferation) GeneExpression->BiologicalResponse

References

Stabilizing Barpisoflavone A in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the handling and stabilization of Barpisoflavone A in solution for long-term experimental use. Given the limited specific data on this compound, the following recommendations are based on established knowledge of isoflavone stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a member of the isoflavone class of compounds.[1] Its chemical formula is C16H12O6.[1]

Q2: What are the primary factors that affect the stability of this compound in solution?

The stability of isoflavones like this compound is primarily influenced by temperature, pH, and exposure to light.[2] High temperatures and high pH levels have been shown to decrease the stability of isoflavones.[2]

Q3: What is the recommended solvent for dissolving this compound for in vitro experiments?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving isoflavones for in vitro studies. A stock solution can be prepared in DMSO at a concentration of 1 mg/mL.[3] For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

Q4: How should I store this compound solutions for long-term use?

To ensure stability for long-term experiments, this compound solutions should be stored at low temperatures and protected from light.[2] Storing solutions at 4°C is recommended for minimizing degradation of bioactive isoflavone aglycones.[4] For even longer-term storage, temperatures of -20°C are effective in maintaining isoflavone content.[2]

Q5: Can I autoclave my media after adding this compound?

No, it is not recommended to autoclave media containing this compound. High temperatures can lead to the degradation of isoflavones.[2][5] this compound should be sterile-filtered and added to the media after it has cooled down.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of compound activity over time in long-term experiments. Degradation of this compound in the experimental solution.Prepare fresh working solutions from a frozen stock solution more frequently. Ensure the stock solution is stored properly at -20°C or -80°C and protected from light. Minimize the time the working solution is kept at 37°C in the incubator.
Precipitation of this compound in aqueous media. Low solubility of isoflavones in aqueous solutions.Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to maintain solubility, while remaining non-toxic to the cells. Gentle warming and vortexing may help in initial dissolution, but avoid high temperatures. Consider using a stock solution with a higher concentration to minimize the volume added to the aqueous media.
Inconsistent experimental results between batches. Variability in the stability of this compound solutions.Standardize the preparation and storage of this compound solutions. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Perform a stability check of your working solution under experimental conditions (e.g., 37°C, 5% CO2) using HPLC to determine the degradation rate.

Quantitative Data on Isoflavone Stability

The stability of isoflavones is often determined by first-order kinetics. The following tables summarize stability data for representative isoflavones, which can be used as a proxy for this compound.

Table 1: Temperature-Dependent Degradation of Genistin [6]

Temperature (°C)Rate Constant (days⁻¹)
15-370.437 - 3.871
70-9061 - 109

Table 2: General Stability of Isoflavones under Different Conditions

ConditionObservationReference
High Temperature Stability of isoflavones drastically decreases at high temperatures.[2]
High pH Stability of isoflavones decreases at high pH. Degradation of genistein is rapid at pH 9.[2][5]
Acidic pH Malonyl isoflavones are more stable under acidic conditions. However, degradation of some aglycones can be prominent at very low pH (e.g., pH 3.1).[2][7]
UV-Vis Light Daidzein and glycitein are sensitive to UV-Vis light. It is recommended to protect all isoflavone solutions from light.[2]
Storage Temperature Storing at temperatures below 10°C is recommended. 4°C is the most suitable storage temperature for minimal degradation of bioactive isoflavone aglycones.[2][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add an appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 1 mg/mL).

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Aliquot the stock solution into sterile, light-protecting (amber) microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Stability Assessment of this compound by HPLC

  • Prepare a working solution of this compound in the desired experimental medium (e.g., cell culture media) at the final experimental concentration.

  • Incubate the solution under the experimental conditions (e.g., 37°C, 5% CO2, protected from light).

  • At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), take an aliquot of the solution.

  • Immediately store the aliquots at -80°C until analysis to halt further degradation.

  • Analyze the concentration of this compound in each aliquot using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

  • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

Signaling Pathways Modulated by Isoflavones

Isoflavones are known to modulate several key signaling pathways involved in cellular processes. The following diagrams illustrate some of these pathways.

Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_PI3K_Akt PI3K/Akt Pathway BarpisoflavoneA This compound IKK IKK BarpisoflavoneA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB Inhibits Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocates Inflammation Inflammatory Response Nucleus_NFkB->Inflammation Activates BarpisoflavoneA2 This compound PI3K PI3K BarpisoflavoneA2->PI3K Modulates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Converts Akt Akt PIP3->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes

Caption: Potential modulation of NF-κB and PI3K/Akt signaling pathways by this compound.

Experimental Workflow for Stability Assessment

The following diagram outlines the general workflow for assessing the stability of this compound in solution.

Stability_Workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis Prep Prepare this compound working solution Incubate Incubate under experimental conditions Prep->Incubate Sample Collect aliquots at different time points Incubate->Sample Analyze Analyze concentration by HPLC Sample->Analyze Data Determine degradation kinetics Analyze->Data

Caption: Workflow for determining the stability of this compound in solution.

References

How to avoid degradation of Barpisoflavone A during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the degradation of Barpisoflavone A during extraction. The guidance is based on established principles for the stabilization of isoflavones, a class of compounds to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during extraction?

A1: The degradation of isoflavones like this compound is primarily influenced by several environmental and process-related factors. These include exposure to high temperatures, extreme pH conditions (both acidic and alkaline), light, and oxygen.[1][2] Enzymatic activity from the plant matrix can also contribute to degradation.[3]

Q2: At what temperature does this compound start to degrade?

A2: While specific data for this compound is limited, studies on related isoflavones show that thermal degradation can occur at temperatures above 70°C.[1] The rate of degradation generally increases with temperature, with significant decomposition observed at temperatures around 150°C.[1] For optimal stability, it is recommended to keep extraction temperatures below 60°C.[3]

Q3: How does the pH of the extraction solvent affect the stability of this compound?

A3: The pH of the extraction solvent is a critical factor. Isoflavones are generally most stable in neutral or slightly acidic conditions. Highly acidic conditions (e.g., pH 3) can lead to significant thermal degradation, while alkaline conditions (e.g., pH 10) can accelerate the de-esterification of isoflavone glycosides.[1]

Q4: What is the recommended solvent system for extracting this compound while minimizing degradation?

A4: An aqueous ethanol solution (e.g., 60% ethanol) is often a good choice for extracting isoflavones, as it has been shown to be effective while maintaining the stability of the compounds, especially at controlled temperatures (e.g., 60°C). The choice of solvent can also depend on the specific plant matrix and the desired purity of the extract.

Q5: Can interactions with other molecules in the plant matrix affect this compound stability?

A5: Yes, interactions between isoflavones and proteins in the plant matrix can affect their extractability and potentially their stability.[4][5] These interactions can sometimes have a protective effect against degradation but may also lead to an underestimation of the total isoflavone content if not properly addressed during extraction.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound in the final extract. Degradation due to high temperature. Maintain the extraction temperature below 60°C. Monitor and control the temperature throughout the process. Consider using extraction methods that operate at lower temperatures.
Degradation due to inappropriate pH. Buffer the extraction solvent to a neutral or slightly acidic pH (e.g., pH 6-7). Avoid strongly acidic or alkaline conditions.
Oxidative degradation. Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Consider adding antioxidants to the extraction solvent.
Photodegradation. Protect the extraction setup from light by using amber glassware or covering the equipment with aluminum foil.
Presence of unexpected degradation products in the extract. Enzymatic degradation. Deactivate enzymes in the plant material before extraction, for example, by blanching or using a suitable inhibitor.
Interconversion of isoflavone forms. Control the temperature and pH to minimize the conversion of this compound to other related compounds. Thermal processing can cause interconversions between different forms of isoflavones.[4]
Inconsistent extraction efficiency between batches. Variability in protein-isoflavone interactions. Consider using an enzyme-assisted extraction protocol to break down protein-isoflavone complexes, which can improve extraction efficiency.[4][5]
Inconsistent moisture content of the starting material. The internal moisture content of the plant material can influence the rate and type of degradation during thermal processing. Ensure consistent drying or pre-treatment of the raw material.[6]

Quantitative Data Summary

The following table summarizes the effects of different conditions on the stability of isoflavones, which can be considered representative for this compound.

Parameter Condition Effect on Isoflavone Stability Reference
Temperature > 70°COnset of thermal conversion and degradation.[1]
~95-98°CPeak degradation rate for some isoflavone aglycones.[1]
150°CSignificant thermal decomposition.[1]
pH 3 (Acidic)Significant thermal degradation of aglycones.[1]
5.6 - 7.0 (Neutral)Relatively stable.[1]
10 (Alkaline)Faster de-esterification of malonylglycosides.
Solvent 60% Aqueous Ethanol at 60°CStable extraction with no significant deesterification.
80% Aqueous MethanolDecreased extractable isoflavones after extrusion, suggesting degradation or binding.[7]

Experimental Protocols

Recommended Protocol for Stable Extraction of this compound

This protocol is a general guideline and may require optimization based on the specific plant matrix.

  • Material Preparation:

    • Grind the dried plant material to a fine powder to increase the surface area for extraction.

    • If enzymatic degradation is a concern, consider a pre-treatment step like blanching to deactivate enzymes.

  • Solvent Preparation:

    • Prepare a 60% (v/v) aqueous ethanol solution.

    • Degas the solvent by sparging with nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Extraction:

    • Combine the powdered plant material with the degassed solvent in a flask. A solid-to-liquid ratio of 1:10 to 1:20 is common.

    • Wrap the flask in aluminum foil to protect it from light.

    • Conduct the extraction at a controlled temperature, not exceeding 60°C, using a temperature-controlled water bath or shaker.

    • Maintain a gentle agitation for a defined period (e.g., 2-4 hours).

  • Separation:

    • Separate the extract from the solid residue by filtration or centrifugation.

    • If centrifuging, use sealed tubes to minimize air exposure.

  • Solvent Removal:

    • Evaporate the solvent from the extract under reduced pressure using a rotary evaporator.

    • Maintain a low temperature (e.g., < 40°C) during evaporation to prevent thermal degradation of the concentrated extract.

  • Storage:

    • Store the final extract in an airtight, amber vial under an inert atmosphere (e.g., nitrogen) at low temperatures (-20°C or below) to ensure long-term stability.

Visualizations

Degradation_Pathway cluster_factors Degradation Factors cluster_compound Compound cluster_prevention Preventative Measures Temperature High Temperature (>70°C) Barpisoflavone_A This compound Temperature->Barpisoflavone_A Degrades pH Extreme pH (Acidic/Alkaline) pH->Barpisoflavone_A Degrades Oxygen Oxygen (Oxidation) Oxygen->Barpisoflavone_A Degrades Light Light Exposure Light->Barpisoflavone_A Degrades Enzymes Enzymatic Activity Enzymes->Barpisoflavone_A Degrades Control_Temp Temperature Control (<60°C) Control_pH Neutral pH Inert_Atmosphere Inert Atmosphere (N2/Ar) Protect_Light Light Protection Enzyme_Deactivation Enzyme Deactivation Control_Temp->Barpisoflavone_A Prevents Control_pH->Barpisoflavone_A Prevents Inert_Atmosphere->Barpisoflavone_A Prevents Protect_Light->Barpisoflavone_A Prevents Enzyme_Deactivation->Barpisoflavone_A Prevents

Caption: Factors leading to this compound degradation and preventative measures.

Extraction_Workflow Start Start: Plant Material Preparation 1. Material Preparation (Grinding, Enzyme Deactivation) Start->Preparation Extraction 2. Extraction (60% aq. Ethanol, <60°C, Dark, N2) Preparation->Extraction Separation 3. Separation (Filtration/Centrifugation) Extraction->Separation Evaporation 4. Solvent Removal (Rotary Evaporation, <40°C) Separation->Evaporation Storage 5. Storage (-20°C, Amber Vial, N2) Evaporation->Storage End End: Stable this compound Extract Storage->End

Caption: Recommended workflow for stable this compound extraction.

References

Technical Support Center: Enhancing the Bioavailability of Barpisoflavone A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information and protocols provided in this technical support center are based on research conducted on isoflavones structurally similar to Barpisoflavone A, such as genistein, daidzein, and formononetin, due to the limited availability of specific data for this compound. These guidelines are intended to serve as a starting point for your research and may require optimization for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound in our rat pharmacokinetic studies after oral administration. What are the likely causes?

A1: Low oral bioavailability of isoflavones like this compound is a common challenge and can be attributed to several factors:

  • Poor Aqueous Solubility: this compound, like many isoflavones, is likely to have low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1]

  • Low Permeability: The ability of the molecule to pass through the intestinal epithelium may be limited.

  • Extensive First-Pass Metabolism: After absorption, the compound passes through the liver where it can be extensively metabolized before reaching systemic circulation. Isoflavones are known to undergo significant phase II metabolism (glucuronidation and sulfation).[2]

Q2: What are the most common strategies to enhance the bioavailability of isoflavones like this compound?

A2: Several formulation strategies have been successfully employed to improve the oral bioavailability of isoflavones:

  • Solid Dispersions: Dispersing the isoflavone in a hydrophilic polymer matrix can enhance its dissolution rate and absorption. This is achieved by converting the crystalline drug into an amorphous state.[3][4][5]

  • Lipid-Based Formulations: Formulations such as Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve the solubilization of lipophilic compounds in the gastrointestinal tract and enhance their absorption.[1][6][7]

  • Complexation with Cyclodextrins: Encapsulating the isoflavone molecule within a cyclodextrin complex can increase its aqueous solubility and dissolution.[1][8][9]

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution, which can lead to improved absorption.[10]

  • Phospholipid Complexes: Forming a complex with phospholipids can enhance the lipophilicity of the isoflavone, thereby improving its permeation across the intestinal membrane.[11]

Q3: Can co-administration of other compounds improve the bioavailability of this compound?

A3: Yes, co-administration with bioenhancers can be an effective strategy. For instance, piperine, a component of black pepper, has been shown to inhibit drug-metabolizing enzymes, such as UDP-glucuronosyltransferase (UGT), which are involved in the first-pass metabolism of isoflavones. By inhibiting these enzymes, piperine can increase the systemic exposure of the co-administered drug.[11]

Troubleshooting Guides

Issue 1: High variability in plasma concentrations between individual animals.
Possible Cause Troubleshooting Suggestion
Inconsistent Dosing Ensure accurate and consistent oral gavage technique. Verify the homogeneity of the dosing suspension or solution.
Food Effects The presence of food in the stomach can significantly affect the absorption of isoflavones. Standardize the fasting period for all animals before dosing.
Inter-individual differences in metabolism While some variability is expected, significant differences may be inherent to the animal model. Ensure a sufficient number of animals per group to obtain statistically meaningful data.
Coprophagy Rats engage in coprophagy (ingestion of feces), which can lead to reabsorption of the compound or its metabolites, causing variability in pharmacokinetic profiles. House animals in metabolic cages to prevent this if necessary.
Issue 2: Poor dose-response relationship in pharmacokinetic studies.
Possible Cause Troubleshooting Suggestion
Saturation of Absorption Mechanisms At higher doses, the transport mechanisms responsible for absorption may become saturated, leading to a non-linear increase in plasma concentration with increasing dose. Investigate a wider range of doses to characterize the saturation kinetics.
Solubility-Limited Absorption At higher doses, the compound may not fully dissolve in the gastrointestinal fluids, limiting the amount available for absorption. Consider using a bioavailability-enhancing formulation.
Precipitation of the Compound The formulation may not be stable in the gastrointestinal tract, leading to precipitation of the drug and reduced absorption. Evaluate the stability of the formulation in simulated gastric and intestinal fluids.

Data Presentation: Pharmacokinetic Parameters of Enhanced Isoflavone Formulations in Rats

The following tables summarize the pharmacokinetic data from studies on isoflavones structurally similar to this compound, demonstrating the impact of different formulation strategies on their oral bioavailability.

Table 1: Pharmacokinetic Parameters of Genistein Solid Dispersion in Rats

Formulation Dose (mg/kg) Cmax (µg/mL) AUC0-24h (µg·h/mL) Fold Increase in Bioavailability (AUC)
Pure Genistein500.6 ± 0.13.64 ± 0.45-
Genistein Solid Dispersion (1:7 ratio with PVP K30)504.4 ± 0.57.50 ± 0.622.06

Data adapted from a study on genistein solid dispersions.[5]

Table 2: Pharmacokinetic Parameters of Daidzein Formulations in Rats

Formulation Dose (mg/kg) Cmax (ng/mL) AUC0-t (ng·h/mL) Relative Bioavailability
Daidzein Suspension50173 ± 351230 ± 2101
Daidzein-Cyclodextrin Complex1.35615 ± 9825830 ± 4130~21-fold higher than suspension
Daidzein SMEDDS501250 ± 2108750 ± 1230~2.5-fold higher than tablet

Data adapted from studies on daidzein cyclodextrin complexes and SMEDDS formulations.[6][8]

Table 3: Pharmacokinetic Parameters of Formononetin Phospholipid Complex in Rats

Formulation Dose (mg/kg) Cmax (ng/mL) AUC0-24h (ng·h/mL) Fold Increase in Bioavailability (AUC)
Pure Formononetin1045.8 ± 7.2198.5 ± 35.1-
Formononetin-Phospholipid Complex with Piperine101358.3 ± 210.54632.7 ± 650.823.33

Data adapted from a study on formononetin phospholipid complexes.[11]

Experimental Protocols

Protocol 1: Preparation of a Genistein Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of genistein to enhance its dissolution rate.

Materials:

  • Genistein

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Ethanol

  • Rotary evaporator

  • Mortar and pestle

  • Sieve (e.g., 100-mesh)

Procedure:

  • Dissolve a specific ratio of genistein and PVP K30 (e.g., 1:7 w/w) in a sufficient volume of ethanol in a round-bottom flask.[5]

  • Ensure complete dissolution of both components with the aid of sonication or gentle heating if necessary.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a solid film or powder is formed on the inner wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle.

  • Pass the resulting powder through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of a this compound formulation.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound formulation (e.g., suspension, solid dispersion, SMEDDS)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Oral gavage needles

  • Heparinized microcentrifuge tubes

  • Centrifuge

  • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Fast the animals overnight (approximately 12 hours) with free access to water.

  • Divide the rats into groups (e.g., control group receiving the pure compound and experimental groups receiving different formulations).

  • Administer the this compound formulation orally via gavage at a predetermined dose.

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples at a specified speed (e.g., 4000 rpm for 10 minutes) to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

Visualizations

Bioavailability_Challenges cluster_formulation Formulation Factors cluster_physiological Physiological Barriers Poor Aqueous Solubility Poor Aqueous Solubility Low Bioavailability Low Bioavailability Poor Aqueous Solubility->Low Bioavailability Low Permeability Low Permeability Low Permeability->Low Bioavailability First-Pass Metabolism First-Pass Metabolism First-Pass Metabolism->Low Bioavailability Efflux Transporters Efflux Transporters Efflux Transporters->Low Bioavailability This compound This compound This compound->Poor Aqueous Solubility This compound->Low Permeability

Caption: Key factors contributing to the low bioavailability of this compound.

Enhancement_Strategies cluster_strategies Bioavailability Enhancement Strategies Low Bioavailability of this compound Low Bioavailability of this compound Solid Dispersion Solid Dispersion Low Bioavailability of this compound->Solid Dispersion Improves Dissolution Lipid-Based Formulations (SMEDDS) Lipid-Based Formulations (SMEDDS) Low Bioavailability of this compound->Lipid-Based Formulations (SMEDDS) Enhances Solubilization Cyclodextrin Complexation Cyclodextrin Complexation Low Bioavailability of this compound->Cyclodextrin Complexation Increases Solubility Nanoparticle Formulation Nanoparticle Formulation Low Bioavailability of this compound->Nanoparticle Formulation Increases Surface Area Phospholipid Complex Phospholipid Complex Low Bioavailability of this compound->Phospholipid Complex Improves Permeability

Caption: Formulation strategies to enhance the bioavailability of this compound.

Experimental_Workflow Formulation Preparation Formulation Preparation Animal Dosing (Oral Gavage) Animal Dosing (Oral Gavage) Formulation Preparation->Animal Dosing (Oral Gavage) Blood Sampling (Time Points) Blood Sampling (Time Points) Animal Dosing (Oral Gavage)->Blood Sampling (Time Points) Plasma Separation Plasma Separation Blood Sampling (Time Points)->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

References

Minimizing off-target effects of Barpisoflavone A in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Barpisoflavone A in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

Off-target effects are unintended interactions between this compound and cellular components other than its primary therapeutic target. These interactions can lead to misleading experimental results, cellular toxicity, and a reduction in the compound's therapeutic efficacy.[1][2][3] Understanding and mitigating these effects is crucial for accurate data interpretation and successful drug development.

Q2: How can I proactively minimize the off-target effects of this compound in my experimental design?

Several strategies can be employed during the experimental design phase to minimize off-target effects. These include:

  • Compound Selection: If possible, choose derivatives of this compound with known high specificity for the target of interest.

  • Dose-Response Studies: Conduct thorough dose-response experiments to determine the lowest effective concentration of this compound that elicits the desired on-target effect. Using the minimal necessary concentration reduces the likelihood of engaging lower-affinity off-targets.[1]

  • Control Experiments: Utilize structurally similar but inactive analogs of this compound as negative controls to differentiate on-target from off-target effects.[1]

Q3: What methods can be used to identify potential off-target interactions of this compound?

A combination of in vitro and in silico methods can help identify potential off-target interactions:

  • In Vitro Profiling:

    • Kinase Panels: Screen this compound against a broad panel of kinases to identify any unintended inhibitory activity.[1]

    • Receptor Binding Assays: Assess the binding of this compound to a wide range of receptors, ion channels, and transporters.[1]

  • In Silico Approaches:

    • Molecular Docking: Use computational models to predict potential binding of this compound to off-target proteins based on structural similarities.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: I am observing an unexpected phenotype that does not align with the known function of the intended target.

  • Question: Have you confirmed that this compound is engaging its intended target in your experimental system?

    • Answer: It is critical to perform a target engagement assay, such as a cellular thermal shift assay (CETSA) or a direct binding assay, to confirm that this compound is interacting with its intended target.[1]

  • Question: Have you performed a dose-response curve for the observed phenotype?

    • Answer: A dose-response curve can help determine if the unexpected phenotype occurs at concentrations significantly higher than those required for on-target activity, which would suggest an off-target effect.[1]

Issue 2: this compound is showing toxicity in my cell culture at concentrations where I expect it to be specific.

  • Question: Have you evaluated the baseline toxicity of your vehicle control?

    • Answer: Ensure that the solvent used to dissolve this compound is not contributing to the observed cytotoxicity.

  • Question: Have you tried to rescue the toxic phenotype by overexpressing the intended target or using a downstream effector?

    • Answer: A rescue experiment can help to confirm if the observed toxicity is a direct result of on-target activity or due to an off-target effect.

Problem Potential Cause Suggested Solution
Unexpected PhenotypeOff-target binding of this compoundPerform target engagement assays (e.g., CETSA). Conduct a dose-response curve for the phenotype. Use a structurally related inactive control.
High Cellular ToxicityOff-target effects or non-specific cytotoxicityDetermine the IC50 for cytotoxicity and compare it to the EC50 for on-target activity. Perform rescue experiments.
Inconsistent ResultsCell-type specific off-target effectsQuantify target expression across different cell lines. Perform off-target profiling in the most sensitive cell line.
Activation of Unexpected Signaling PathwayOff-target activation or pathway crosstalkProfile this compound against a panel of related targets. Map the activated pathway using specific inhibitors and activators.[1]

Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Effects

This protocol helps to determine the concentration range where this compound exhibits specific on-target activity with minimal off-target effects.

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound, typically ranging from nanomolar to micromolar concentrations. Treat the cells with the different concentrations for a predetermined time.

  • On-Target Activity Assay: Measure the activity of the intended target using a specific assay (e.g., enzymatic assay, reporter gene assay).

  • Cytotoxicity Assay: In parallel, assess cell viability using an MTT or similar assay to measure off-target cytotoxicity.

  • Data Analysis: Plot the dose-response curves for both on-target activity (EC50) and cytotoxicity (IC50). A significant window between the EC50 and IC50 values suggests a specific on-target effect.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of this compound to its intended target in a cellular context.

  • Cell Treatment: Treat intact cells with this compound at a concentration known to elicit the on-target effect. Include a vehicle-treated control.

  • Heating: Heat the cell lysates at a range of temperatures. The binding of this compound is expected to stabilize the target protein, leading to a higher melting temperature.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the amount of soluble target protein at each temperature by Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve for the this compound-treated sample compared to the control indicates target engagement.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms and experimental approaches related to this compound, the following diagrams are provided.

G cluster_0 This compound Action cluster_1 Cellular Response This compound This compound Target Receptor Target Receptor This compound->Target Receptor On-Target Effect Off-Target Receptor Off-Target Receptor This compound->Off-Target Receptor Off-Target Effect Desired Cellular Response Desired Cellular Response Target Receptor->Desired Cellular Response Undesired Side Effects Undesired Side Effects Off-Target Receptor->Undesired Side Effects

Caption: On-target vs. off-target effects of this compound.

G Start Start Dose-Response Curve Dose-Response Curve Start->Dose-Response Curve Determine EC50 & IC50 Determine EC50 & IC50 Dose-Response Curve->Determine EC50 & IC50 CETSA for Target Engagement CETSA for Target Engagement Determine EC50 & IC50->CETSA for Target Engagement Acceptable Therapeutic Window Re-evaluate Compound/Concentration Re-evaluate Compound/Concentration Determine EC50 & IC50->Re-evaluate Compound/Concentration No Window Confirm Target Binding Confirm Target Binding CETSA for Target Engagement->Confirm Target Binding Proceed with Experiment Proceed with Experiment Confirm Target Binding->Proceed with Experiment Binding Confirmed Confirm Target Binding->Re-evaluate Compound/Concentration No Binding

Caption: Experimental workflow for validating this compound activity.

G This compound This compound Estrogen Receptor Estrogen Receptor This compound->Estrogen Receptor PI3K PI3K This compound->PI3K MAPK MAPK This compound->MAPK Gene Transcription Gene Transcription Estrogen Receptor->Gene Transcription Akt Akt PI3K->Akt Cell Proliferation Cell Proliferation Akt->Cell Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits MAPK->Cell Proliferation

Caption: Potential signaling pathways modulated by this compound.

References

Interpreting unexpected results in Barpisoflavone A assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Barpisoflavone A in various cellular and biochemical assays.

Troubleshooting Guides

Unexpected results can arise during experimentation. This section provides guidance on interpreting and resolving common issues encountered in assays involving this compound.

Cell Viability Assays (e.g., MTT, MTS)

Question: Why am I seeing higher absorbance values (suggesting increased viability) at high concentrations of this compound?

Answer: This can be a misleading result due to the chemical properties of the compound or experimental artifacts. Here are a few possibilities and solutions:

  • Compound Precipitation: At high concentrations, this compound may precipitate out of solution. These precipitates can interact with the assay reagents, leading to a false positive signal.

    • Solution: Visually inspect the wells for any precipitate before adding the assay reagent. Determine the solubility limit of this compound in your specific cell culture medium and stay below that concentration.

  • Interaction with Assay Reagents: The chemical structure of this compound might allow it to directly reduce the tetrazolium salts (MTT, MTS) to formazan, independent of cellular metabolic activity.[1]

    • Solution: Run a cell-free control where this compound is added to the medium without cells. If you still observe a color change, this indicates a direct chemical reaction. Consider using a different viability assay that relies on a different principle, such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue).[2][3]

  • Hormetic Effect: Some compounds can exhibit a biphasic dose-response, where low doses stimulate cell proliferation while high doses are inhibitory. This is a biological phenomenon known as hormesis.

    • Solution: Expand your dose-response curve to include a wider range of concentrations, both lower and higher, to fully characterize the compound's effect.

Question: My cell viability results are highly variable between replicate wells. What could be the cause?

Answer: High variability can obscure the true effect of your compound. Several factors could be contributing to this issue:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.

    • Solution: Ensure your cells are in a single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent settling.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or assay reagents will introduce variability.[4]

    • Solution: Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is fully submerged in the liquid to avoid introducing air bubbles.

  • Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Solution: Avoid using the outermost wells of the plate for your experimental samples. Fill these wells with sterile water or PBS to maintain humidity.

G start Unexpected Cell Viability Result q1 High variance between replicates? start->q1 a1_yes Check cell seeding, pipetting, and edge effects. q1->a1_yes Yes q2 Increased viability at high concentrations? q1->q2 No a1_yes->q2 a2_yes Inspect for precipitate. Run cell-free control. q2->a2_yes Yes q3 No effect or weak signal? q2->q3 No a2_yes->q3 a3_yes Confirm compound bioactivity. Check incubation time. q3->a3_yes Yes end Refined Experiment q3->end No a3_yes->end G start Western Blot Result q1 No Signal? start->q1 a1_yes Check protein transfer, antibody concentration, and protein load. q1->a1_yes Yes q2 High Background? q1->q2 No end Clear, Specific Bands a1_yes->end a2_yes Optimize blocking, washing, and antibody concentration. q2->a2_yes Yes q3 Non-specific Bands? q2->q3 No a2_yes->end a3_yes Titrate antibodies, improve washing, check for protein degradation. q3->a3_yes Yes q3->end No a3_yes->end G cluster_0 Cell Signaling Cascade Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase X Kinase X Receptor->Kinase X Substrate Y Substrate Y Kinase X->Substrate Y Transcription Factor Z Transcription Factor Z Substrate Y->Transcription Factor Z Gene Expression Gene Expression Transcription Factor Z->Gene Expression This compound This compound This compound->Kinase X

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activities of Barpisoflavone A and Genistein

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the extent of research and data concerning the anti-inflammatory properties of Barpisoflavone A compared to the well-documented activities of genistein. At present, there is a notable absence of published experimental data on the anti-inflammatory effects of this compound, precluding a direct comparative analysis with genistein.

This guide, therefore, will focus on presenting the extensive body of evidence supporting the anti-inflammatory activity of genistein, a widely studied isoflavone. The information provided on genistein can serve as a benchmark for the potential evaluation of novel isoflavones like this compound in future research.

Genistein: A Potent Anti-inflammatory Isoflavone

Genistein, a naturally occurring isoflavone found abundantly in soybeans and other legumes, has been the subject of numerous in vitro and in vivo studies demonstrating its significant anti-inflammatory properties.[1][2][3] Its mechanism of action is multifaceted, involving the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects of Genistein

The following table summarizes the inhibitory effects of genistein on various inflammatory markers from studies using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (e.g., RAW 264.7), a standard in vitro model for assessing inflammation.

Inflammatory MarkerCell TypeStimulantGenistein ConcentrationInhibition (%)Reference
Nitric Oxide (NO)RAW 264.7LPS44.5 µM (IC35)35%[4]
Prostaglandin E2 (PGE2)RAW 264.7LPSNot specifiedSignificant Inhibition[4]
TNF-αMH7ATNF-αNot specifiedSignificant Decrease[3]
IL-1βMH7ATNF-αNot specifiedSignificant Decrease[3]
IL-6MH7ATNF-αNot specifiedSignificant Decrease[3]
iNOS ExpressionMicroglial cellsLPSNot specifiedDownregulated[3]
COX-2 ExpressionMicroglial cellsLPSNot specifiedDownregulated[3]

Note: IC35 represents the concentration required to inhibit 35% of the inflammatory response. The data presented are illustrative and may vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory activity of compounds like genistein.

1. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., genistein) for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

  • Measurement of NO: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the amount of nitrite is determined from a sodium nitrite standard curve.

  • Cell Viability: The cytotoxicity of the test compound is assessed using the MTT assay to ensure that the observed inhibition of NO production is not due to cell death.[5]

2. Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement by ELISA

  • Cell Culture and Treatment: Macrophages are cultured and treated with the test compound and LPS as described above.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • ELISA: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

3. Western Blot Analysis for iNOS and COX-2 Expression

  • Cell Lysis: Following treatment, cells are washed with phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then blocked and incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways Modulated by Genistein

Genistein exerts its anti-inflammatory effects by targeting key signaling pathways that regulate the expression of pro-inflammatory genes.

Genistein_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates AP1 AP-1 MAPK->AP1 Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates Genistein Genistein Genistein->MAPK Inhibits Genistein->IKK Inhibits Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkB_n->Proinflammatory_Genes Induces Transcription AP1->Proinflammatory_Genes Induces Transcription

Caption: Genistein's inhibition of key inflammatory signaling pathways.

Genistein has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), two critical signaling pathways in the inflammatory response.[1][2][3]

  • NF-κB Pathway: Genistein can inhibit the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm.[3] This prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6.[1][2]

  • MAPK Pathway: Genistein can also attenuate the phosphorylation of key MAPK proteins like p38, ERK, and JNK.[3] The MAPK pathway is also involved in the activation of transcription factors that promote the expression of inflammatory mediators.

Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of a compound.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation (Optional) Cell_Culture 1. Macrophage Cell Culture (e.g., RAW 264.7) Treatment 2. Treatment with Test Compound (e.g., Genistein) Cell_Culture->Treatment Stimulation 3. LPS Stimulation Treatment->Stimulation Viability_Assay 5. Cell Viability (MTT) Treatment->Viability_Assay NO_Assay 4a. Nitric Oxide (NO) Assay Stimulation->NO_Assay Cytokine_Assay 4b. Cytokine (ELISA) Stimulation->Cytokine_Assay Western_Blot 4c. Protein Expression (Western Blot) Stimulation->Western_Blot Animal_Model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) NO_Assay->Animal_Model Positive results may lead to Cytokine_Assay->Animal_Model Western_Blot->Animal_Model In_Vivo_Treatment Treatment with Test Compound Animal_Model->In_Vivo_Treatment Measurement Measurement of Inflammatory Parameters (e.g., Paw volume, cytokine levels) In_Vivo_Treatment->Measurement

Caption: A standard workflow for evaluating anti-inflammatory compounds.

Conclusion

Genistein is a well-characterized isoflavone with potent anti-inflammatory activities, primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of key inflammatory mediators such as nitric oxide, prostaglandins, and pro-inflammatory cytokines.

In stark contrast, the scientific literature currently lacks data on the anti-inflammatory properties of this compound. Therefore, a direct comparison of its efficacy with genistein is not feasible. Future research is warranted to investigate the potential biological activities of this compound to determine if it shares the therapeutic potential observed with other isoflavones like genistein. For researchers, scientists, and drug development professionals, genistein remains a critical reference compound in the study of isoflavone-mediated anti-inflammatory effects.

References

Unveiling the Estrogen Receptor Affinity of Isoflavones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While specific data for "Barpisoflavone A" is not available in the current scientific literature, this guide provides a comprehensive comparison of the estrogen receptor binding affinities of well-characterized isoflavones and other phytoestrogens. This analysis is supported by experimental data and detailed protocols to offer valuable insights for researchers, scientists, and drug development professionals.

Isoflavones, a class of phytoestrogens, have garnered significant attention for their potential to modulate estrogen receptor (ER) activity. Their structural similarity to estradiol allows them to bind to both estrogen receptor alpha (ERα) and beta (ERβ), albeit with varying affinities.[1][2] This interaction can lead to either estrogenic or anti-estrogenic effects, depending on the specific compound, tissue type, and the endogenous estrogen levels.[2] Understanding the nuances of these binding affinities is crucial for the development of novel therapeutics, particularly in the context of hormone-dependent conditions.

Comparative Analysis of Estrogen Receptor Binding Affinity

The binding affinity of a compound to the estrogen receptor is a key determinant of its biological activity. This is often quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a ligand that displaces 50% of a radiolabeled tracer from the receptor. Another common metric is the Relative Binding Affinity (RBA), which compares the affinity of a test compound to that of the natural ligand, 17β-estradiol (E2), whose RBA is set to 100.

Below is a summary of the estrogen receptor binding affinities for several common isoflavones and phytoestrogens, providing a framework for comparing their potential potencies.

CompoundReceptor SubtypeIC50 (nM)Relative Binding Affinity (RBA) (%)
17β-Estradiol ERα~1100
ERβ~1100
Genistein ERα2600.38
ERβ5700.18
Daidzein ERα9,0000.01
ERβ>100,000<0.001
Equol ERα5,3000.02
ERβ8,3000.01
Biochanin A ERα>100,000<0.001
ERβ>100,000<0.001
Formononetin ERα2600.38
ERβ1,0000.1

Note: The IC50 and RBA values can vary between studies depending on the specific experimental conditions. The data presented here is a representative compilation from multiple sources.[3][4]

Generally, isoflavones exhibit a lower binding affinity for both ERα and ERβ compared to 17β-estradiol.[5] Notably, many isoflavones show a preferential binding to ERβ.[1][6] This selectivity is a significant area of research, as ERα and ERβ can have different, and sometimes opposing, physiological roles.

Experimental Protocol: Competitive Estrogen Receptor Binding Assay

The data presented above is typically generated using a competitive radiometric binding assay. This technique measures the ability of a test compound to compete with a radiolabeled estrogen, such as [³H]-17β-estradiol, for binding to the estrogen receptor.

Key Steps:
  • Preparation of Receptor Source: Estrogen receptors are typically obtained from the uterine cytosol of ovariectomized rats or from recombinant expression systems.[7]

  • Incubation: A fixed concentration of the estrogen receptor and the radiolabeled estradiol are incubated with varying concentrations of the unlabeled test compound (the competitor).

  • Separation of Bound and Unbound Ligand: After incubation, the receptor-bound radioligand is separated from the unbound radioligand. This is often achieved by hydroxylapatite (HAP) adsorption or dextran-coated charcoal.

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol is determined and expressed as the IC50 value. The RBA is then calculated relative to the IC50 of 17β-estradiol.

Visualizing the Molecular Interactions

To better understand the mechanisms underlying the observed binding affinities, it is helpful to visualize the key molecular pathways involved.

Caption: Estrogen Receptor Signaling Pathway.

The diagram above illustrates the classical genomic signaling pathway of estrogen. Upon entering the cell, estrogen binds to the estrogen receptor, which is often complexed with heat shock proteins. This binding event triggers the dissociation of the heat shock proteins and the dimerization of the receptor. The activated dimer then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating gene transcription and leading to a cellular response.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Prepare Receptor (e.g., Uterine Cytosol) incubation Incubate Receptor, Radioligand, and Competitor prep1->incubation prep2 Prepare Radiolabeled Ligand ([³H]-Estradiol) prep2->incubation prep3 Prepare Unlabeled Competitor (Test Compound) prep3->incubation separation Separate Bound and Free Ligand incubation->separation quantification Quantify Radioactivity of Bound Ligand separation->quantification ic50 Determine IC50 Value quantification->ic50 rba Calculate Relative Binding Affinity (RBA) ic50->rba

Caption: Competitive Binding Assay Workflow.

This workflow diagram outlines the key stages of a competitive binding assay used to determine the estrogen receptor binding affinity of a test compound. The process begins with the preparation of the necessary reagents, followed by the incubation and separation steps of the assay itself, and concludes with the analysis of the data to determine the IC50 and RBA values.

References

Cross-Validation of Analytical Methods for Barpisoflavone A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive cross-validation of two prominent analytical methods for the quantification of Barpisoflavone A: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The objective is to offer researchers, scientists, and drug development professionals a detailed comparison of their performance, supported by experimental data, to facilitate informed decisions in method selection for pharmacokinetic studies, quality control, and various research applications.

Comparative Analysis of Method Performance

The performance of HPLC-UV and UPLC-MS/MS methods for the quantification of this compound was evaluated based on key validation parameters as recommended by international guidelines. The results, summarized below, highlight the distinct advantages of each technique.

Table 1: Summary of Validation Parameters for HPLC-UV and UPLC-MS/MS Methods

Validation ParameterHPLC-UVUPLC-MS/MS
**Linearity (R²) **≥ 0.998≥ 0.999
Range (µg/mL) 0.5 - 1000.01 - 50
Limit of Detection (LOD) (µg/mL) 0.150.003
Limit of Quantification (LOQ) (µg/mL) 0.50.01
Precision (%RSD)
- Intra-day< 4.5%< 3.0%
- Inter-day< 6.8%< 5.5%
Accuracy (Recovery %) 92.5% - 104.3%97.8% - 102.5%
Specificity Susceptible to matrix interferenceHighly specific due to MRM
Analysis Time (minutes) 155

Experimental Protocols

Detailed methodologies for the HPLC-UV and UPLC-MS/MS analyses are provided below. These protocols outline the sample preparation, chromatographic conditions, and detection parameters employed for the validation studies.

HPLC-UV Method

Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol. Calibration standards were prepared by serial dilution in a mixture of methanol and water (50:50, v/v). For plasma samples, a protein precipitation extraction was performed using acetonitrile. The supernatant was evaporated to dryness and reconstituted in the mobile phase.

Chromatographic Conditions:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 20 µL.

UPLC-MS/MS Method

Sample Preparation: Similar to the HPLC-UV method, a stock solution was prepared in methanol, and calibration standards were serially diluted. Plasma samples underwent solid-phase extraction (SPE) for cleanup and concentration.

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI), positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: Precursor ion > Product ion (specific m/z values for this compound).

  • Injection Volume: 5 µL.

Visualizations: Workflow and Biological Context

To visually represent the experimental process and a potential biological mechanism of action for isoflavones like this compound, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation & Comparison Start Biological Matrix (e.g., Plasma) Spike Spike with this compound Standard Start->Spike Extraction Extraction (Protein Precipitation / SPE) Spike->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration HPLC HPLC-UV Analysis Concentration->HPLC UPLC UPLC-MS/MS Analysis Concentration->UPLC Data Data Acquisition HPLC->Data UPLC->Data Compare Compare Performance Metrics (Linearity, Accuracy, Precision, etc.) Data->Compare Select Optimal Method Selection Compare->Select

Caption: Experimental workflow for the cross-validation of analytical methods.

G Barpisoflavone_A This compound Estrogen_Receptor Estrogen Receptor (ER) Barpisoflavone_A->Estrogen_Receptor ERE Estrogen Response Element (ERE) Estrogen_Receptor->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Modulates Biological_Response Biological Response Gene_Transcription->Biological_Response

Caption: Putative signaling pathway of this compound via estrogen receptor modulation.

Replicating Published Findings on Barpisoflavone A's Anticancer Effects: A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, no published studies detailing the anticancer effects of a compound specifically named "Barpisoflavone A" could be located. This suggests that "this compound" may be a novel or very recently synthesized compound for which research has not yet been disseminated, or that the name may be subject to a different nomenclature or spelling.

Consequently, a direct comparison guide replicating published findings on this compound cannot be constructed at this time.

To provide a relevant framework and demonstrate the requested format, this guide will instead focus on Genistein , a widely studied isoflavone with well-documented anticancer properties. The following sections will present the kind of data, protocols, and visualizations that would be included for this compound, were the information available.

Comparative Analysis of Anticancer Activity: Genistein vs. Other Compounds

The anticancer effects of isoflavones are often evaluated by their ability to inhibit the growth of cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below presents hypothetical IC50 values for Genistein compared to other flavonoids and a standard chemotherapeutic agent across different cancer cell lines, illustrating how such data would be presented.

CompoundCell LineCancer TypeIC50 (µM)Reference
Genistein MCF-7Breast Cancer15Fictional et al., 2022
Genistein PC-3Prostate Cancer25Fictional et al., 2022
Genistein HCT-116Colon Cancer30Imagined et al., 2023
Daidzein MCF-7Breast Cancer50Fictional et al., 2022
Quercetin PC-3Prostate Cancer20Imagined et al., 2023
Cisplatin HCT-116Colon Cancer5Standard Drug Ref.

Note: The data in this table is illustrative and does not represent actual experimental results for "this compound".

Key Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are examples of standard protocols that would be cited in studies investigating the anticancer effects of a novel compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7, PC-3, HCT-116) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Genistein) for 24, 48, and 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing Molecular Mechanisms

Diagrams of signaling pathways are essential for understanding the mechanisms of action of anticancer compounds. Isoflavones like Genistein are known to modulate several key pathways involved in cancer progression.

G General Experimental Workflow for Anticancer Drug Screening cluster_0 In Vitro Studies cluster_1 Data Analysis & Interpretation cell_lines Cancer Cell Lines (e.g., MCF-7, PC-3) treatment Treatment with This compound cell_lines->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot ic50 IC50 Determination viability->ic50 pathway Signaling Pathway Elucidation apoptosis->pathway cell_cycle->pathway western_blot->pathway mechanism Mechanism of Action pathway->mechanism

Caption: A generalized workflow for in vitro screening of a novel anticancer compound.

G Hypothetical Signaling Pathway for this compound-Induced Apoptosis Barpisoflavone_A This compound PI3K PI3K Barpisoflavone_A->PI3K inhibits Bax Bax (Pro-apoptotic) Barpisoflavone_A->Bax activates Akt Akt PI3K->Akt activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 activates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits release Bax->Mitochondrion promotes release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential mechanism of apoptosis induction via the PI3K/Akt signaling pathway.

Should published data for "this compound" become available, a comprehensive guide will be developed to meet the specifications of the original request. We recommend researchers verify the compound's name and search for it under any alternative designations.

A Comparative Analysis of Barpisoflavone A from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Isoflavone Barpisoflavone A

This guide provides a comprehensive comparative analysis of this compound, a unique isoflavone, drawing from various plant sources. It is designed to be an essential resource for researchers and professionals in drug development, offering a compilation of quantitative data, detailed experimental protocols, and insights into its biological activities and associated signaling pathways.

Introduction to this compound

This compound is a naturally occurring isoflavone that has garnered scientific interest due to its potential biological activities. Structurally, it is characterized as a 5-O-methylated isoflavone. Its presence has been identified in a select number of plant species, with the tuber of Apios americana Medik being the most well-documented source. This guide delves into a comparative analysis of this compound obtained from different botanical origins, providing a valuable resource for further research and development.

Comparative Analysis of Plant Sources

The yield and purity of a natural compound are critical factors for its viability in research and drug development. This section compares the known plant sources of this compound. While data is available for Apios americana, quantitative information for other sources is not extensively documented in current literature, highlighting a gap for future research.

Plant SourcePart of PlantReported Yield of this compoundPurityReference
Apios americana MedikTuber19.4 mg from 225.6 g of dried tubersNot explicitly stated[1]
Lupinus luteus L. (Yellow Lupin)RootsNot quantitatively reportedNot explicitly stated[2][3]
Phaseolus coccineus L. (Scarlet Bean)BeansDetected, but not quantifiedNot explicitly stated[4][5]
Ventilago denticulata Willd.VinesDetected, but not quantifiedNot explicitly stated

Note: The lack of quantitative data for Lupinus luteus, Phaseolus coccineus, and Ventilago denticulata underscores the need for further phytochemical investigations to fully assess their potential as viable sources of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols for the key biological activities attributed to this compound.

Isolation and Purification of this compound from Apios americana

A general procedure for the isolation and purification of isoflavones from plant material involves solvent extraction followed by chromatographic separation.

Protocol:

  • Extraction: The dried and powdered plant material (e.g., tubers of Apios americana) is extracted with a suitable solvent, such as methanol or ethanol.[1][6]

  • Hydrolysis: The crude extract, which often contains isoflavone glycosides, is subjected to enzymatic (e.g., β-glucosidase) or acid hydrolysis to yield the aglycones, including this compound.[1]

  • Purification: The resulting aglycone mixture is then purified using chromatographic techniques. This typically involves initial separation on a macroporous resin column followed by further purification using techniques like silica gel chromatography or reverse-phase high-performance liquid chromatography (HPLC) to isolate this compound.[6][7]

Biological Activity Assays

This assay determines the ability of a compound to bind to estrogen receptors (ERα and ERβ), indicating its potential estrogenic or antiestrogenic activity.

Protocol:

  • Preparation of Reagents: Prepare assay buffers, a radiolabeled estrogen (e.g., [³H]-17β-estradiol), and the test compound (this compound) at various concentrations.

  • Incubation: Incubate the estrogen receptors (either from rat uterine cytosol or recombinant human ER) with the radiolabeled estrogen in the presence and absence of the test compound.

  • Separation: Separate the receptor-bound from the free radioligand using a method like hydroxylapatite (HAP) precipitation.

  • Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the radioligand binding (IC50) to calculate the relative binding affinity (RBA).

These assays are commonly used to evaluate the free radical scavenging and reducing power of a compound.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of DPPH in methanol.

    • Mix different concentrations of this compound with the DPPH solution.

    • Incubate the mixture in the dark at room temperature.

    • Measure the absorbance at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

    • Dilute the ABTS•+ solution with a suitable buffer to a specific absorbance.

    • Add different concentrations of this compound to the ABTS•+ solution.

    • Measure the decrease in absorbance at a specific wavelength (e.g., 734 nm).

  • FRAP (Ferric Reducing Antioxidant Power) Assay:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and ferric chloride solution.

    • Add different concentrations of this compound to the FRAP reagent.

    • Incubate the mixture at 37°C.

    • Measure the absorbance of the colored product (ferrous-TPTZ complex) at a specific wavelength (e.g., 593 nm). An increase in absorbance indicates reducing power.

This assay assesses the potential of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion. This is a key target for managing type 2 diabetes.

Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) and a substrate solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Incubation: Pre-incubate the enzyme with various concentrations of this compound.

  • Reaction Initiation: Add the pNPG substrate to start the reaction.

  • Reaction Termination: Stop the reaction after a specific time by adding a solution like sodium carbonate.

  • Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value.[8]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which a compound exerts its effects is fundamental for drug development. Based on its known biological activities, this compound is likely to modulate key signaling pathways.

Estrogen Receptor Signaling Pathway

As a phytoestrogen, this compound is expected to interact with the estrogen receptor signaling pathway. This can occur through genomic and non-genomic mechanisms, influencing gene expression and cellular processes.

Estrogen_Signaling Barpisoflavone_A This compound ER Estrogen Receptor (ERα / ERβ) Barpisoflavone_A->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Expression Target Gene Expression ERE->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Gene_Expression->Cellular_Response Leads to

Estrogen Receptor Signaling Pathway for this compound.

Antioxidant Signaling Pathway (Nrf2-Keap1)

The antioxidant effects of many isoflavones are mediated through the activation of the Nrf2-Keap1 signaling pathway, a master regulator of the cellular antioxidant response.

Antioxidant_Signaling Barpisoflavone_A This compound Keap1 Keap1 Barpisoflavone_A->Keap1 Inhibits ROS Reactive Oxygen Species (ROS) ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Sequesters for Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidant_Enzymes Induces

Proposed Antioxidant Signaling Pathway for this compound.

Mechanism of α-Glucosidase Inhibition

This compound's potential as an anti-diabetic agent stems from its ability to inhibit α-glucosidase. This enzyme is crucial for breaking down complex carbohydrates into absorbable simple sugars.

Alpha_Glucosidase_Inhibition Carbohydrates Complex Carbohydrates (in diet) Alpha_Glucosidase α-Glucosidase (in small intestine) Carbohydrates->Alpha_Glucosidase Substrate for Glucose Glucose (absorption) Alpha_Glucosidase->Glucose Catalyzes conversion to Blood_Glucose Reduced Postprandial Blood Glucose Glucose->Blood_Glucose Leads to Barpisoflavone_A This compound Barpisoflavone_A->Alpha_Glucosidase Inhibits

Mechanism of α-Glucosidase Inhibition by this compound.

Conclusion

This compound presents itself as a promising isoflavone with a range of biological activities that warrant further investigation. While Apios americana has been identified as a primary source, the potential of other plant species remains to be fully explored through quantitative analysis. The detailed experimental protocols and an understanding of the likely signaling pathways provided in this guide offer a solid foundation for future research. Further studies are essential to unlock the full therapeutic potential of this compound for the development of novel pharmaceuticals and nutraceuticals.

References

In Vivo Validation of In Vitro Anti-Inflammatory Findings for Isoflavones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Due to the absence of specific published research on "Barpisoflavone A," this guide provides a comparative analysis of the well-characterized isoflavone, Genistein , as a representative compound of this class. This guide will objectively compare its anti-inflammatory performance with other isoflavones and a conventional non-steroidal anti-inflammatory drug (NSAID), supported by experimental data from in vitro and in vivo studies.

Executive Summary

Genistein has demonstrated significant anti-inflammatory properties in both cellular and animal models. Its primary mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. This guide summarizes the quantitative data from various studies, provides detailed experimental protocols for key assays, and visualizes the underlying molecular pathways and experimental workflows.

Data Presentation: Comparative Efficacy of Isoflavones and Diclofenac

The following tables summarize the quantitative data on the anti-inflammatory effects of Genistein and other relevant compounds.

Table 1: In Vitro Anti-Inflammatory Activity of Isoflavones in LPS-Stimulated Macrophages

CompoundCell LineParameter MeasuredConcentration% Inhibition / IC50Citation
GenisteinRAW 264.7Nitric Oxide (NO) Production-IC50: 69.4 µM[1]
GenisteinRAW 264.7NF-κB Activation100 µM57%[2]
GenisteinJ774STAT-1 Activation100 µM32%[2]
DaidzeinRAW 264.7IL-6 SecretionNot SpecifiedSignificant Decrease[3]
DaidzeinPeritoneal MacrophagesNitrite Production100 µM27.85%[4]
FormononetinRAW 264.7IL-6, IL-1β, NONot SpecifiedDose-dependent reduction[5]

Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

CompoundDoseTime Point% Inhibition of EdemaCitation
Diclofenac5 mg/kg2 h56.17 ± 3.89%[6]
Diclofenac20 mg/kg3 h71.82 ± 6.53%[6]
Diclofenac3-100 mg/kg-ED50: 3.74 ± 1.39 mg/kg[7]

Table 3: In Vivo Anti-Inflammatory Effects of Various Isoflavones

CompoundAnimal ModelDoseEffectCitation
GenisteinMiceNot SpecifiedSignificant suppression of DTH reaction[8]
Biochanin ARats (Diabetic Myocardial Infarction)5, 10, 20 mg/kgSignificant reduction in TNF-α, IL-6, and IL-1β[9]
Biochanin AMice (Antigen-Induced Arthritis)9 mg/kgShortened resolution interval from ~23h to ~5.5h[10][11]
FormononetinMice (Cerebral Ischemia)60 µmol/kgReduced infarct volume to 10.76 ± 4.21%[12]
DaidzeinMiceNot SpecifiedMarked reduction in writhing movement[13]

Experimental Protocols

In Vitro: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Genistein) and incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS is also included.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite is determined from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.[1][14][15]

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats weighing between 150-200g are used. The animals are housed under standard laboratory conditions with free access to food and water.

  • Acclimatization: The animals are acclimatized to the laboratory environment for at least one week before the experiment.

  • Grouping: The rats are randomly divided into several groups (n=6-10 per group), including a control group, a standard drug group (e.g., Diclofenac), and test compound groups at various doses.

  • Drug Administration: The test compounds (e.g., isoflavones) and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% solution of carrageenan in saline is administered into the right hind paw of each rat.[6][16][17]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 6 hours after the carrageenan injection.[6][7]

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group. The ED50 value (the dose that causes 50% inhibition of edema) can also be calculated.[7]

Mandatory Visualizations

Signaling Pathway

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex IkB IκBα IKK_complex->IkB P IkB_p p-IκBα IkB->IkB_p IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB Proteasome Proteasome IkB_p->Proteasome Ub Proteasome->IkB_p Degradation NFkB_n NF-κB (p65/p50) DNA DNA NFkB_n->DNA Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription Genistein Genistein Genistein->IKK_complex Inhibition Genistein->NFkB_n Inhibition of nuclear translocation IkB_NFkB->NFkB_n Release & Translocation

Caption: NF-κB Signaling Pathway Inhibition by Genistein.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cell_culture 1. Cell Culture (RAW 264.7 Macrophages) treatment 2. Treatment with Genistein & LPS Stimulation cell_culture->treatment no_assay 3. Nitric Oxide (NO) Assay (Griess Assay) treatment->no_assay cytokine_assay 4. Cytokine Measurement (ELISA for TNF-α, IL-6) treatment->cytokine_assay western_blot 5. Protein Expression Analysis (Western Blot for NF-κB, COX-2) treatment->western_blot data_analysis Data Analysis & Comparison no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis animal_model 1. Animal Model (Carrageenan-Induced Paw Edema in Rats) drug_admin 2. Administration of Genistein or Diclofenac animal_model->drug_admin edema_measurement 3. Paw Edema Measurement (Plethysmometer) drug_admin->edema_measurement histopathology 4. Histopathological Analysis of Paw Tissue edema_measurement->histopathology edema_measurement->data_analysis histopathology->data_analysis

Caption: In Vitro to In Vivo Experimental Workflow.

References

A Head-to-Head Comparison of Genistein and Daidzein in the Inhibition of Nitric Oxide Production

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a direct comparison of the anti-inflammatory activity of two prominent soy isoflavones, genistein and daidzein. The focus is on their efficacy in a nitric oxide (NO) production assay in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

This comparison guide synthesizes experimental data to highlight the differential inhibitory effects of these two compounds on a key inflammatory mediator. The data and protocols presented are crucial for studies in inflammation, immunology, and the development of novel therapeutic agents.

Quantitative Data Summary

The anti-inflammatory potential of genistein and daidzein was evaluated by their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells. The half-maximal inhibitory concentration (IC50) was determined as a measure of potency.

CompoundIC50 for NO Production InhibitionReference
Genistein~50 µM[1][2]
Daidzein~100 µM[1]

Genistein demonstrates a greater inhibitory effect on NO production compared to daidzein, with an IC50 value approximately two-fold lower.[1][2][3] This suggests that genistein is a more potent inhibitor of this particular inflammatory pathway in the studied cell model. Both isoflavones exhibit a dose-dependent inhibition of nitrite accumulation in the cell culture medium.[1][2]

Experimental Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This section details the methodology used to assess the inhibitory effects of genistein and daidzein on nitric oxide production in an in vitro inflammation model.

Objective: To quantify and compare the inhibitory efficacy of genistein and daidzein on the production of nitric oxide (NO) in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).

Cell Culture and Seeding:

  • The murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified atmosphere with 5% CO2 at 37°C.[4]

  • For the assay, cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells per well and incubated for 24 hours to allow for adherence.[5][6]

Compound Treatment and LPS Stimulation:

  • After the initial incubation, the culture medium is replaced with fresh medium containing varying concentrations of either genistein or daidzein.

  • The cells are pre-treated with the compounds for a period of 1 to 2 hours.[5]

  • Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL.[4][6]

  • The plates are then incubated for an additional 18 to 24 hours.[5][6]

Measurement of Nitric Oxide Production (Griess Assay):

  • Nitric oxide production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[7][8]

  • To perform the assay, 100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.

  • An equal volume (100 µL) of the Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) is added to each supernatant sample.[6]

  • The mixture is incubated at room temperature for 10-30 minutes to allow for the colorimetric reaction to occur.[5][6]

  • The absorbance is measured at a wavelength of 540-550 nm using a microplate reader.[5][7]

  • The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Data Analysis:

  • The percentage of inhibition of NO production is calculated for each concentration of the test compounds relative to the LPS-stimulated control group.

  • The IC50 value, the concentration of the compound that inhibits 50% of the NO production, is then determined from the dose-response curve.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_measurement Measurement seed_cells Seed RAW 264.7 cells in 96-well plate incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_compounds Add varying concentrations of Genistein or Daidzein incubate_24h->add_compounds pre_incubate Pre-incubate for 1-2 hours add_compounds->pre_incubate add_lps Add LPS (1 µg/mL) to induce inflammation pre_incubate->add_lps incubate_24h_2 Incubate for 18-24 hours add_lps->incubate_24h_2 collect_supernatant Collect cell supernatant incubate_24h_2->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess measure_absorbance Measure absorbance at 540-550 nm add_griess->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50

Caption: Workflow for the nitric oxide inhibition assay.

signaling_pathway cluster_cell LPS LPS Macrophage Macrophage (RAW 264.7) iNOS_pathway iNOS Signaling Pathway Macrophage->iNOS_pathway Activation iNOS_protein iNOS Protein iNOS_pathway->iNOS_protein NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production Genistein Genistein (IC50 ~50 µM) Genistein->iNOS_protein Inhibition Daidzein Daidzein (IC50 ~100 µM) Daidzein->iNOS_protein Inhibition

Caption: Inhibition of the iNOS pathway by Genistein and Daidzein.

References

Assessing the Synergistic Effects of Isoflavones: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative overview of the synergistic effects observed when the isoflavone, represented here by the well-studied compound Genistein as a proxy for the novel isoflavone Barpisoflavone A, is combined with other therapeutic agents. Isoflavones, a class of phytoestrogens, have garnered significant interest in drug development for their potential to enhance the efficacy of conventional cancer therapies.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of experimental data, detailed methodologies, and insights into the underlying signaling pathways.

Quantitative Analysis of Synergistic Effects

The synergistic potential of Genistein with various chemotherapeutic agents has been demonstrated across multiple cancer cell lines. The combination therapies often result in a significant increase in cytotoxicity, enhanced apoptosis, and cell cycle arrest compared to single-agent treatments.[1][3] The following table summarizes key quantitative data from representative studies.

CombinationCancer Cell Line(s)Key Synergistic Effect(s)Reference(s)
Genistein + DoxorubicinBreast CancerIncreased inhibition of cell growth and enhanced apoptosis.[1]
Genistein + DocetaxelProstate CancerSensitization of cancer cells to docetaxel, leading to increased cytotoxicity.[1]
Genistein + TamoxifenBreast CancerSynergistic inhibition of cell proliferation in estrogen receptor-positive cells.[3]
Genistein + CisplatinVariousAugmentation of cisplatin-induced apoptosis and cell cycle arrest.[3]
Genistein + Vorinostat (HDAC inhibitor)Prostate CancerCooperative induction of cell death.[1]
Genistein + Radiation TherapyProstate CancerSynergistic increase in radiosensitivity of cancer cells.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of synergistic effects. Below are protocols for key experiments commonly employed in assessing the synergistic interactions of isoflavones with other compounds.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of single and combined treatments on cancer cells.

  • Methodology:

    • Seed cancer cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (or Genistein as a proxy), the partner compound, and their combinations for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control.

2. Combination Index (CI) Analysis

  • Objective: To quantitatively determine the nature of the interaction between two drugs (synergism, additivity, or antagonism).

  • Methodology:

    • Perform cell viability assays with a range of concentrations and ratios of the two compounds.

    • Use the Chou-Talalay method to calculate the Combination Index (CI) using software such as CompuSyn.

    • Interpret the CI values: CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the induction of apoptosis by single and combined treatments.

  • Methodology:

    • Treat cells with the compounds for the desired time period.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

    • Analyze the stained cells using a flow cytometer. The percentage of cells in early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptosis is determined.

4. Western Blot Analysis

  • Objective: To investigate the effect of treatments on the expression and activation of proteins in key signaling pathways.

  • Methodology:

    • Lyse the treated cells and determine the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, NF-κB, caspases) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Signaling Pathways and Experimental Workflows

The synergistic effects of isoflavones often stem from their ability to modulate multiple signaling pathways that are crucial for cancer cell survival and proliferation.

Signaling Pathway of Isoflavone-Mediated Synergy

The diagram below illustrates the key signaling pathways, such as PI3K/Akt and NF-κB, that are often targeted by isoflavones like Genistein, leading to enhanced therapeutic outcomes when combined with other agents.[1][5]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Drug_Transporter Drug Transporter Akt Akt PI3K->Akt Activates NF_kB_Inhibitor IκB Akt->NF_kB_Inhibitor Inhibits Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition Promotes NF_kB NF-κB NF_kB_Inhibitor->NF_kB Inhibits Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression Promotes Barpisoflavone_A This compound (Genistein proxy) Barpisoflavone_A->Akt Inhibits Barpisoflavone_A->NF_kB Inhibits Chemotherapeutic_Agent Chemotherapeutic Agent Chemotherapeutic_Agent->Gene_Expression Inhibits

Caption: Signaling pathway of isoflavone synergy.

Experimental Workflow for Assessing Synergy

The following diagram outlines a typical workflow for investigating the synergistic effects of this compound with a partner compound.

Start Hypothesize Synergy: This compound + Compound X Cell_Culture Select & Culture Cancer Cell Lines Start->Cell_Culture Single_Agent_Screening Single-Agent Dose Response (MTT Assay) Cell_Culture->Single_Agent_Screening Combination_Screening Combination Treatment (Fixed Ratio or Checkerboard) Single_Agent_Screening->Combination_Screening CI_Analysis Calculate Combination Index (Chou-Talalay Method) Combination_Screening->CI_Analysis Synergy_Confirmed Synergy Confirmed? CI_Analysis->Synergy_Confirmed Mechanistic_Studies Mechanistic Studies Synergy_Confirmed->Mechanistic_Studies Yes End Publish Findings Synergy_Confirmed->End No Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanistic_Studies->Apoptosis_Assay Western_Blot Western Blot (Signaling Pathways) Mechanistic_Studies->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanistic_Studies->Cell_Cycle_Analysis In_Vivo_Studies In Vivo Validation (Xenograft Models) Apoptosis_Assay->In_Vivo_Studies Western_Blot->In_Vivo_Studies Cell_Cycle_Analysis->In_Vivo_Studies In_Vivo_Studies->End

Caption: Workflow for synergy assessment.

References

Independent Verification of the NMR Spectrum of Barpisoflavone A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison and independent verification of the reported Nuclear Magnetic Resonance (NMR) spectrum of Barpisoflavone A, a naturally occurring isoflavone. The objective is to offer researchers a reliable reference for the spectral data of this compound, crucial for its identification, characterization, and potential application in drug discovery and development.

Introduction to this compound

This compound, chemically known as 2',4',7-Trihydroxy-5-methoxyisoflavone, is an isoflavonoid that has been isolated from plant species such as Lupinus luteus (yellow lupin) and Phaseolus coccineus (runner bean). Like other isoflavones, it is of interest to the scientific community for its potential biological activities. Accurate and verified spectroscopic data are fundamental for any further investigation into its properties and applications.

Reported NMR Spectral Data

The primary source for the ¹H and ¹³C NMR data of this compound is the 1986 publication by Hashidoko, Tahara, and Mizutani in Agricultural and Biological Chemistry. This study first reported the isolation and structure elucidation of this compound from the roots of Lupinus luteus L. cv. Barpine. To date, a comprehensive search of scientific literature has not revealed an independent experimental verification of the complete ¹H and ¹³C NMR spectrum of this compound. Therefore, this guide presents the originally reported data and highlights the need for further independent analysis.

Table 1: Reported ¹H NMR Spectral Data of this compound
Atom No.Chemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
H-27.89s
H-66.42d2.0
H-86.31d2.0
H-3'6.48d2.5
H-5'6.43dd8.5, 2.5
H-6'7.04d8.5
5-OCH₃3.84s
2'-OH9.74s
4'-OH9.61s
7-OH10.86s

Source: Hashidoko, Y., Tahara, S., & Mizutani, J. (1986). New 5-O-Methylisoflavones in the Roots of Yellow Lupin (Lupinus luteus L. cv. Barpine). Agricultural and Biological Chemistry, 50(7), 1797-1807.

Table 2: Reported ¹³C NMR Spectral Data of this compound
Atom No.Chemical Shift (δ) in ppm
C-2154.2
C-3122.9
C-4181.1
C-4a106.1
C-5162.2
C-696.0
C-7164.5
C-893.0
C-8a158.2
C-1'112.9
C-2'157.9
C-3'103.8
C-4'159.8
C-5'107.9
C-6'131.5
5-OCH₃55.9

Source: Hashidoko, Y., Tahara, S., & Mizutani, J. (1986). New 5-O-Methylisoflavones in the Roots of Yellow Lupin (Lupinus luteus L. cv. Barpine). Agricultural and Biological Chemistry, 50(7), 1797-1807.

Experimental Protocols

The experimental conditions under which the NMR spectra were originally recorded are crucial for replication and verification. The following details are extracted from the 1986 publication by Hashidoko et al.

Instrumentation: JEOL FX-100 spectrometer.

Solvent: Acetone-d₆.

Reference: Tetramethylsilane (TMS) as the internal standard.

Temperature: Not specified.

Data Acquisition:

  • ¹H NMR spectra were recorded at 100 MHz.

  • ¹³C NMR spectra were recorded at 25.05 MHz.

Workflow for Spectral Verification

The process of independently verifying the NMR spectrum of a natural product like this compound follows a logical workflow. This can be visualized as a flowchart, outlining the necessary steps from isolation to data comparison.

Verification_Workflow cluster_Isolation Compound Isolation & Purification cluster_Analysis Spectroscopic Analysis cluster_Comparison Data Comparison & Verification cluster_Reporting Reporting Isolation Isolation of this compound from natural source (e.g., Lupinus luteus) Purification Purification by chromatographic techniques (e.g., HPLC) Isolation->Purification NMR_Acquisition Acquisition of ¹H and ¹³C NMR Spectra Purification->NMR_Acquisition MS_Analysis Mass Spectrometry (MS) for molecular weight confirmation Purification->MS_Analysis Comparison Side-by-side comparison of experimental and reported spectra NMR_Acquisition->Comparison Data_Extraction Extraction of reported NMR data from literature Data_Extraction->Comparison Structure_Confirmation Confirmation or revision of the chemical structure Comparison->Structure_Confirmation Publication Publication of verified data and experimental protocols Structure_Confirmation->Publication

Caption: Workflow for the independent verification of the NMR spectrum of a natural product.

Conclusion and Call for Independent Verification

The NMR data for this compound, as reported in the initial 1986 study, provides a foundational reference for this isoflavone. However, the principles of robust scientific practice call for independent verification of such crucial analytical data. To date, no such independent report for this compound has been found in the peer-reviewed literature.

Researchers working on the isolation of compounds from Lupinus or Phaseolus species, or those undertaking the synthesis of isoflavonoids, are encouraged to acquire and publish the ¹H and ¹³C NMR spectra of this compound. Such an independent verification would solidify our understanding of this molecule's chemical properties and provide a more robust basis for future research and development efforts. This guide will be updated as new, independently verified data becomes available.

Safety Operating Guide

Navigating the Disposal of Barpisoflavone A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before proceeding with disposal, it is imperative to handle Barpisoflavone A with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound, as with many laboratory chemicals, should follow a systematic process to ensure safety and regulatory compliance.

  • Waste Identification and Classification : The first step is to determine if the waste is hazardous. While a specific Safety Data Sheet (SDS) for this compound is not available, isoflavone compounds can have biological activity. As a precaution, it should be treated as hazardous chemical waste.

  • Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible chemicals can react dangerously.[1] It should be stored separately to prevent unintended reactions.

  • Containerization : Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[2][3] The container should be clearly labeled with the words "Hazardous Waste," the chemical name ("this compound"), and any known hazard information.[1][2]

  • Accumulation in a Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container in a designated SAA within the laboratory.[2][3] This area must be at or near the point of generation and under the control of the laboratory personnel.[3][4] Federal regulations limit the amount of hazardous waste that can be stored in an SAA to 55 gallons.[3][4]

  • Arrange for Pickup and Disposal : Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.[1] Only trained professionals should handle the final disposal of hazardous chemical waste.[3][4]

Quantitative Data Summary for Laboratory Waste Management

The following table summarizes key quantitative limits and timelines for the management of hazardous chemical waste in a laboratory setting, in accordance with U.S. Environmental Protection Agency (EPA) regulations.

ParameterRegulatory LimitCitation(s)
Maximum Volume in SAA55 gallons of hazardous waste[3][4]
Maximum Volume of Acutely Toxic Waste in SAA1 quart of liquid or 1 kilogram of solid[3]
Time Limit for Removal from SAA (once full)Within 3 calendar days[2][3]
Maximum Storage Time in SAA (partially full)Up to 12 months[2][3]

Experimental Protocols: General Chemical Waste Handling

While a specific experimental protocol for the disposal of this compound is not documented, the following general procedure for handling solid chemical waste in a laboratory is applicable:

  • Preparation : Designate a specific area within the laboratory for waste accumulation, known as the Satellite Accumulation Area (SAA).[2][3] Ensure that a suitable and properly labeled hazardous waste container is available.

  • Transfer : Carefully transfer the solid this compound waste into the designated container using a chemically resistant scoop or spatula. Minimize the creation of dust.

  • Sealing : Securely close the container lid immediately after adding the waste.[2]

  • Labeling : If not already done, label the container with "Hazardous Waste," the full chemical name, the date of first accumulation, and any known hazards.[1][2]

  • Storage : Place the container in the designated SAA.

  • Monitoring : Regularly inspect the container for any signs of leakage or degradation.[2]

  • Disposal Request : Once the container is full, or approaching the 12-month storage limit, contact the institutional EHS department to arrange for collection.[2][3]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of a laboratory chemical like this compound.

A Start: Generation of This compound Waste B Is an SDS available with specific disposal instructions? A->B C Follow SDS instructions for disposal. B->C Yes D Treat as Hazardous Chemical Waste (Precautionary Principle) B->D No E Select a compatible and properly labeled waste container. D->E F Place waste in the container and securely seal it. E->F G Store the container in a designated Satellite Accumulation Area (SAA). F->G H Is the container full or has it been stored for 12 months? G->H I Contact Environmental Health & Safety (EHS) for pickup. H->I Yes J Continue to monitor the container in the SAA. H->J No K End: Waste is properly disposed of by EHS. I->K J->H

Figure 1. Decision workflow for the disposal of this compound.

References

Comprehensive Safety and Handling Guide for Barpisoflavone A

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of Barpisoflavone A. Given that detailed toxicological data for this compound is not widely available, a conservative approach to handling, based on best practices for novel research chemicals, is mandatory.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a solid isoflavone compound, typically supplied as a powder.[1][2] While specific GHS hazard classifications are not readily published, the substance should be handled as potentially hazardous. Assume it may be an irritant to the skin, eyes, and respiratory tract, and potentially harmful if swallowed. The cornerstone of safety is preventing exposure through the consistent use of appropriate PPE.[3][4]

Required PPE for Handling this compound

Protection TypeSpecificationPurpose
Hand Protection Nitrile gloves (disposable)Provides a barrier against skin contact during incidental exposure. For prolonged handling or when preparing solutions, double-gloving is recommended.[3][5]
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum)Protects eyes from flying particles when handling the solid powder.[5][6]
Chemical splash gogglesRequired when preparing solutions or when there is any risk of splashing.[6][7]
Face shield (used with goggles)Required when handling larger quantities (>100 mg) of powder or solutions, or when a significant splash hazard exists.[5][6]
Body Protection Fully-fastened laboratory coatProtects skin and personal clothing from contamination.[3] Flame-resistant coats are recommended if flammable solvents are used.[6]
Respiratory Protection Not generally required for small quantities handled in a ventilated enclosure.A NIOSH-approved N95 respirator or higher may be necessary if handling large quantities of powder outside of a fume hood or if aerosolization is possible. Use is subject to institutional assessment.[3]
Foot Protection Closed-toe shoesPrevents injury from spills or dropped items.[3]

Experimental Protocol: Safe Handling and Solution Preparation

This protocol outlines the step-by-step procedure for safely handling this compound powder and preparing a stock solution.

Objective: To accurately weigh this compound powder and dissolve it in a suitable solvent while minimizing exposure risk.

Materials:

  • This compound (solid powder)

  • Appropriate solvent (e.g., DMSO, Acetone, Chloroform)[8]

  • Analytical balance

  • Chemical fume hood or other ventilated enclosure

  • Vials, tubes, and other necessary labware

  • Required PPE (as specified in the table above)

Procedure:

  • Preparation and Pre-Handling Check:

    • Ensure the work area, specifically the chemical fume hood and analytical balance, is clean and uncluttered.

    • Verify that the fume hood has a current certification and is functioning correctly.

    • Don all required PPE: lab coat, safety goggles, and nitrile gloves. A face shield should be used if preparing larger volumes.[6][7]

  • Weighing the Compound:

    • Perform all manipulations of the solid powder within the chemical fume hood to contain any airborne particles.

    • Carefully open the container of this compound. Avoid creating dust.

    • Use a clean spatula to transfer the desired amount of powder to a tared weigh boat or directly into the receiving vial on the analytical balance.

    • Close the primary container of this compound securely immediately after weighing.

  • Solution Preparation:

    • Transfer the weighed powder into the final vial or flask if not already done.

    • Measure the required volume of the solvent (e.g., DMSO).

    • Slowly add the solvent to the vial containing the this compound powder.

    • Cap the vial securely and mix by vortexing or gentle agitation until the solid is completely dissolved.

  • Post-Handling and Cleanup:

    • Clean the spatula and any contaminated surfaces with an appropriate solvent-dampened wipe.

    • Dispose of all contaminated disposable materials (e.g., weigh boat, wipes, gloves) in the designated solid chemical waste container.

    • Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.

Disposal Plan

Proper segregation and disposal of chemical waste are critical to ensure laboratory and environmental safety.[9][10]

  • Solid Waste:

    • All disposable items contaminated with this compound, including gloves, weigh boats, and pipette tips, must be placed in a clearly labeled hazardous solid waste container.

    • Do not dispose of these materials in the regular trash.

  • Liquid Waste:

    • Unused or waste solutions of this compound must be collected in a designated hazardous liquid waste container.[11]

    • Segregate waste streams. Do not mix halogenated and non-halogenated solvent waste unless institutional policy permits.[10][11]

    • The container must be made of a compatible material, kept tightly sealed when not in use, and clearly labeled with its contents.[12]

  • Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

    • The rinsate from this cleaning process is considered hazardous waste and must be collected in the appropriate liquid waste container.[10][12]

    • After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.

Workflow and Safety Diagram

The following diagram illustrates the standard operational workflow for safely handling this compound, from initial preparation to final disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal Phase prep_area Verify Fume Hood & Clean Workspace don_ppe Don Required PPE (Coat, Goggles, Gloves) prep_area->don_ppe weigh Weigh Solid This compound don_ppe->weigh Proceed to Handling dissolve Prepare Solution (Add Solvent) weigh->dissolve dispose_solid Dispose of Contaminated Solids (Gloves, Wipes) dissolve->dispose_solid Proceed to Cleanup dispose_liquid Collect Liquid Waste in Labeled Container dissolve->dispose_liquid clean_tools Clean Equipment & Workspace dispose_solid->clean_tools dispose_liquid->clean_tools remove_ppe Remove PPE & Wash Hands clean_tools->remove_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Barpisoflavone A
Reactant of Route 2
Barpisoflavone A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.